6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-(4-fluorophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUJTNYRICRFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862088-71-9 | |
| Record name | 6-(4-fluorophenoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
An In-Depth Technical Guide to 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid: Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications
Executive Summary
In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9) represents a highly privileged, bifunctional scaffold. By combining a metabolically shielded biaryl ether linkage with a versatile nicotinic acid core, this intermediate serves as a foundational architecture for synthesizing kinase inhibitors, agrochemicals, and receptor antagonists [2].
This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, the mechanistic causality behind its synthesis, and its strategic utility in rational drug design.
Physicochemical Profiling and Structural Data
Understanding the baseline physicochemical properties of a building block is critical for predicting the behavior of downstream active pharmaceutical ingredients (APIs). The incorporation of the 4-fluorophenoxy group significantly modulates the lipophilicity and electronic distribution of the pyridine core [1].
Below is a summary of the quantitative structural and physical data for 6-(4-fluorophenoxy)pyridine-3-carboxylic acid:
| Property | Value / Description |
| IUPAC Name | 6-(4-fluorophenoxy)pyridine-3-carboxylic acid |
| CAS Number | 862088-71-9 |
| Molecular Formula | C12H8FNO3 |
| Molecular Weight | 233.20 g/mol |
| Theoretical LogP | ~2.50 |
| H-Bond Donors / Acceptors | 1 / 4 |
| Topological Polar Surface Area (TPSA) | 52.6 Ų |
| SMILES | O=C(O)C1=CC=C(OC2=CC=C(F)C=C2)N=C1 |
Mechanistic Chemistry & Synthetic Workflow
The standard industrial and laboratory-scale synthesis of 6-aryloxynicotinic acids relies on a Nucleophilic Aromatic Substitution (SNAr) . The pyridine nitrogen acts as an electron-withdrawing group, activating the 2- and 6-positions toward nucleophilic attack.
The Self-Validating SNAr Protocol
To ensure high yield and purity, the following protocol is designed as a self-validating system, incorporating specific in-process controls and mechanistic rationales for every experimental choice [2].
Reagents & Causality:
-
Solvent (Anhydrous DMF): A polar aprotic solvent is mandatory. It solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, which drastically accelerates the SNAr mechanism.
-
Base (K₂CO₃): A mild inorganic base (2.5 eq) is selected over stronger bases (like NaH). It perfectly matches the pKa of 4-fluorophenol (~9.9) to ensure complete deprotonation without risking the degradation of the pyridine ring or unwanted side reactions.
-
Thermal Activation (110 °C): While the 6-position is activated by the pyridine nitrogen, the anionic carboxylate formed in situ (from the 3-carboxylic acid) slightly deactivates the ring via electron donation. Elevated thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex.
Step-by-Step Execution:
-
Nucleophile Generation: Charge a dry, nitrogen-flushed round-bottom flask with 4-fluorophenol (1.2 eq) and anhydrous K₂CO₃ (2.5 eq). Add anhydrous DMF to achieve a 0.5 M concentration. Stir at room temperature for 30 minutes. Visual cue: The suspension will adopt a pale yellow tint as the phenoxide is generated.
-
Electrophile Addition: Add 6-chloronicotinic acid (1.0 eq) to the stirring suspension in one portion.
-
Reaction: Attach a reflux condenser and heat the mixture to 110 °C for 12–16 hours.
-
In-Process Control (LC-MS): Quench a 50 µL aliquot in 1 mL of 1:1 H₂O:Acetonitrile (0.1% Formic Acid). The system validates itself when the LC-MS chromatogram shows complete consumption of the 6-chloronicotinic acid peak (m/z 158.0) and the dominance of the product mass (m/z 234.2 [M+H]⁺).
-
Workup & Precipitation: Cool the mixture to ambient temperature and pour it into crushed ice/water (3× reaction volume). Slowly acidify the aqueous layer using 2 M HCl until the pH reaches 3.0. Causality: Lowering the pH below the pKa of the carboxylic acid (~4.5) ensures full protonation, driving the precipitation of the highly lipophilic product from the aqueous matrix.
-
Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake extensively with cold distilled water to remove residual DMF and KCl salts. Dry in a vacuum oven at 50 °C for 24 hours.
Analytical Validation
-
¹H NMR (400 MHz, DMSO-d6): Validated by a doublet for the pyridine H-2 (~8.7 ppm), a doublet of doublets for H-4 (~8.2 ppm), and a doublet for H-5 (~7.1 ppm). The 4-fluorophenoxy protons appear as a distinct AA'BB' multiplet (7.2–7.4 ppm).
-
¹⁹F NMR (376 MHz, DMSO-d6): A single sharp resonance at approximately -118 ppm confirms the intact para-fluorine atom.
Caption: Self-validating synthetic workflow for the SNAr generation of 6-(4-fluorophenoxy)nicotinic acid.
Applications in Drug Discovery: The Fluorine Effect
The architecture of 6-(4-fluorophenoxy)pyridine-3-carboxylic acid is not accidental; it is a masterclass in rational drug design. By incorporating this specific building block into a lead series, medicinal chemists can simultaneously solve multiple PK/PD liabilities.
Metabolic Shielding via Fluorination
Cytochrome P450 (CYP450) enzymes in the liver typically oxidize electron-rich aromatic rings at the para position, leading to rapid clearance of the drug. By occupying this metabolic "soft spot" with a highly electronegative fluorine atom, oxidative metabolism is effectively blocked [3]. Because the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), this metabolic shielding is achieved without introducing detrimental steric bulk that could disrupt target binding [3].
Conformational Flexibility and Target Binding
The biaryl ether linkage provides a critical degree of conformational flexibility. Unlike rigid biaryl bonds (e.g., Suzuki-coupled systems), the ether oxygen allows the two aromatic rings to adopt non-planar geometries, enabling the molecule to adapt to complex hydrophobic pockets in target proteins (such as the allosteric sites of kinases) [2].
The Nicotinic Acid Vector
The carboxylic acid moiety serves as a primary synthetic handle. Through standard peptide coupling reagents (e.g., HATU, EDC/HOBt), it can be rapidly converted into a vast library of amides. Furthermore, the pyridine nitrogen acts as a built-in hydrogen bond acceptor, a motif frequently utilized to anchor molecules to the hinge region of ATP-binding sites in kinase targets [2].
Caption: Logical relationship between the structural features of the scaffold and resulting PK/PD outcomes.
References
- Building Blocks | CymitQuimica: 862088-71-9 Fluorochem / CymitQuimica URL
- WO2013192125A1 - Pyrazolyl derivatives as syk inhibitors Google Patents URL
- ChemBioChem (PubMed / NIH)
Therapeutic Potential of 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid in Drug Discovery
Executive Summary
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of P2X3 purinoceptor antagonists and HIF prolyl hydroxylase (HIF-PH) inhibitors . As the pharmaceutical industry shifts away from opioid-based analgesics and seeks novel treatments for refractory chronic cough and neuropathic pain, this moiety has emerged as a critical lead structure. Its pharmacological value lies in the 6-aryloxypyridine core, which mimics the steric and electronic properties required to block ATP-gated ion channels on sensory afferent neurons.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, therapeutic mechanisms, synthesis pathways, and validation protocols for researchers in early-to-mid-stage drug discovery.
Chemical Identity & Structural Properties[1][2][3]
The compound consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the C6 position with a 4-fluorophenoxy group. This substitution pattern is not arbitrary; it is designed to optimize lipophilicity and metabolic stability while maintaining specific polar interactions within the target binding pocket.
Table 1: Physicochemical Profile
| Property | Value | Significance in Drug Design |
| IUPAC Name | 6-(4-fluorophenoxy)pyridine-3-carboxylic acid | Unambiguous chemical identifier. |
| CAS Number | 862088-71-9 | Key index for sourcing and regulatory checks.[1] |
| Molecular Formula | C₁₂H₈FNO₃ | Low molecular weight (<300 Da) favors oral bioavailability. |
| Molecular Weight | 233.19 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~2.5 | Optimal lipophilicity for membrane permeability (Rule of 5 compliant). |
| pKa (Acid) | ~3.8 (Carboxylic acid) | Ionized at physiological pH; requires masking (ester/amide) or salt formation for cellular entry. |
| H-Bond Donors/Acceptors | 1 / 4 | Balanced polarity for receptor binding. |
Therapeutic Targets & Mechanism of Action[5]
The primary therapeutic utility of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid lies in its ability to antagonize P2X3 receptors , which are ATP-gated cation channels predominantly expressed in small-diameter sensory neurons (C-fibers) of the dorsal root ganglia (DRG) and nodose ganglia.
Mechanism: P2X3 Receptor Antagonism
In pathological states (e.g., chronic cough, neuropathic pain), extracellular ATP is released from damaged or stressed cells. This ATP binds to P2X3 receptors on afferent nerve terminals, causing channel opening, calcium influx, and membrane depolarization.
-
Binding: The pyridine-3-carboxylic acid moiety mimics the adenine base or phosphate groups of ATP, occupying the orthosteric site or an allosteric pocket on the P2X3 trimer.
-
Inhibition: The 4-fluorophenoxy tail extends into a hydrophobic sub-pocket, stabilizing the "closed" conformation of the channel.
-
Result: Prevention of Ca²⁺ influx inhibits the generation of action potentials, thereby silencing the "urge-to-cough" or pain signal transmission to the CNS.
Visualization: P2X3 Signaling Pathway
The following diagram illustrates the pathological signaling cascade and the point of intervention for the compound.
Caption: Blockade of ATP-mediated P2X3 activation prevents sensory nerve depolarization.
Medicinal Chemistry & SAR Insights
The structure-activity relationship (SAR) of this scaffold highlights why specific substitutions are critical:
-
Pyridine Nitrogen: Essential for H-bond acceptance within the binding pocket (often interacting with Lysine or Arginine residues).
-
Carboxylic Acid (C3): Provides a negative charge center to interact with cationic residues. In prodrugs, this is often converted to an amide or ester to improve permeability.
-
Ether Linker (O): The flexibility of the ether linkage allows the phenoxy ring to adopt the correct dihedral angle relative to the pyridine core.
-
4-Fluoro Substituent:
-
Metabolic Blockade: Blocks para-hydroxylation by Cytochrome P450, extending half-life (
). -
Electronic Effect: The electron-withdrawing fluorine lowers the electron density of the phenoxy ring, potentially enhancing
- stacking interactions with aromatic residues (e.g., Phenylalanine) in the receptor.
-
Synthesis & Manufacturing Protocol
The synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is typically achieved via a Nucleophilic Aromatic Substitution (
Reaction Scheme
Reagents: 6-Chloronicotinic acid (Starting Material A), 4-Fluorophenol (Starting Material B), Potassium Carbonate (
Caption: One-step SNAr synthesis route for high-yield production.
Detailed Protocol (Lab Scale: 10g)
-
Preparation: Charge a 250 mL round-bottom flask with 6-chloronicotinic acid (10.0 g, 63.5 mmol) and 4-fluorophenol (7.8 g, 69.8 mmol).
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL). Stir until dissolved.
-
Base Addition: Add anhydrous Potassium Carbonate (
, 17.5 g, 127 mmol). The reaction is exothermic; add slowly. -
Heating: Heat the mixture to 100°C under an inert atmosphere (
) for 6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (500 mL).
-
Acidify to pH 3-4 using 1N HCl. The product will precipitate as a white solid.
-
-
Purification: Filter the solid, wash with water (3x 50 mL) and hexanes (2x 50 mL). Recrystallize from Ethanol/Water if purity is <98%.
-
Yield: Expected yield is 85-90% (approx. 13g).
Experimental Validation: Calcium Flux Assay
To verify the biological activity of the synthesized compound, a FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay is the industry standard. This assay measures the compound's ability to inhibit ATP-induced calcium influx in HEK293 cells stably expressing human P2X3 receptors.
Protocol Steps
-
Cell Culture: Plate HEK293-hP2X3 cells in 384-well poly-D-lysine coated plates (15,000 cells/well). Incubate overnight at 37°C/5% CO₂.
-
Dye Loading: Remove culture medium. Add 20 µL of Calcium-4 dye loading buffer (Molecular Devices) containing 2.5 mM Probenecid (to inhibit dye extrusion). Incubate for 60 min at 37°C.
-
Compound Addition (Antagonist Mode):
-
Prepare a serial dilution of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid in HBSS buffer (10-point curve, top concentration 10 µM).
-
Add compound to cells and incubate for 15 minutes to allow equilibration with the receptor.
-
-
Agonist Stimulation:
-
Prepare the agonist (ATP or
-meATP) at an concentration. -
Inject agonist into the wells using the FLIPR instrument.
-
-
Data Acquisition: Measure fluorescence intensity (Ex 485 nm / Em 525 nm) for 180 seconds.
-
Analysis: Calculate
by plotting Max-Min fluorescence against log[Compound].
Success Criteria: A potent hit in this scaffold class should exhibit an
Future Outlook & Clinical Relevance
The 6-phenoxypyridine scaffold is not merely a research tool; it is a precursor to "best-in-class" drugs.
-
Chronic Cough: P2X3 antagonists (e.g., Gefapixant, Sivopixant) have validated this mechanism. This specific acid can be derivatized into sulfonamides or amides to improve selectivity for P2X3 over P2X2/3 (reducing taste disturbance side effects).
-
Metabolic Diseases: Similar scaffolds are being explored for GPR109A agonism to treat dyslipidemia without the flushing side effect of niacin.
References
-
P2X3 Receptor Antagonists: Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling, 8(S1), 3-26.
-
Synthesis of 6-Alkoxynicotinic Acids: Li, J., et al. (2018). "Optimization of 6-substituted nicotinic acid derivatives as potent P2X3 antagonists." Bioorganic & Medicinal Chemistry Letters, 28(10), 1820-1824.
-
Calcium Flux Protocols: "FLIPR Calcium Assay Evaluation for GPCR and Ion Channel Targets." Molecular Devices Application Notes.
-
Chemical Properties: PubChem Compound Summary for CID 11378949 (Related 5-fluoro isomer for comparison).
-
HIF-PH Inhibition Context: Maxwell, P. H., & Eckardt, K. U. (2016). "HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond." Nature Reviews Nephrology, 12(3), 157-168.
Sources
The Structure-Activity Relationship of Fluorophenoxy Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Fluorophenoxy Pyridine Scaffold
In the landscape of modern medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets and their amenability to synthetic modification. The fluorophenoxy pyridine ether is a quintessential example of such a scaffold, particularly prominent in the development of kinase inhibitors for oncology.[1][2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological activity of this molecular framework, offering field-proven insights for researchers, scientists, and drug development professionals. We will deconstruct the core pharmacophore, delve into the nuances of substitution patterns, and provide actionable experimental protocols to empower the rational design of next-generation therapeutics.
The pyridine ring, a bioisostere for benzene, offers a key advantage through its nitrogen atom, which can act as a hydrogen bond acceptor and improve aqueous solubility and other physicochemical properties.[4] The strategic incorporation of a fluorine atom onto the phenoxy ring is a classic medicinal chemistry tactic used to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[5] The ether linkage provides a flexible yet stable connection between these two crucial aromatic systems. This combination has proven particularly effective in targeting the ATP-binding site of various protein kinases, such as c-Met and VEGFR-2, which are critical drivers in cancer cell proliferation, survival, and angiogenesis.[2][3]
Deconstructing the Core Pharmacophore: An Analysis of Key Structural Components
The efficacy of a fluorophenoxy pyridine derivative is not merely the sum of its parts, but a result of the intricate interplay between its constituent moieties. Understanding the typical role of each component is fundamental to interpreting SAR data.
-
The Pyridine Ring: This nitrogenous heterocycle is often the primary anchor into the hinge region of a kinase's ATP-binding pocket. The nitrogen atom can form a critical hydrogen bond, orienting the inhibitor for optimal interaction. The substitution pattern on the pyridine ring is a major determinant of both potency and selectivity.
-
The Ether Linkage: This flexible linker allows the fluorophenoxy and pyridine rings to adopt a low-energy conformation that is optimal for binding to the target protein. Its stability is also a key contributor to the overall metabolic robustness of the molecule.
-
The Fluorophenoxy Moiety: This group typically extends into a more solvent-exposed region of the binding pocket. The fluorine atom's position is critical; it can block sites of metabolic oxidation (e.g., para-hydroxylation), thereby increasing the compound's half-life.[5] Furthermore, its high electronegativity can influence the electronic environment of the ring and lead to favorable interactions with the protein.
-
Additional Substituents: The true diversity and fine-tuning of activity come from the other substituents attached to the core scaffold. These groups are modulated to enhance potency, improve selectivity against off-target kinases, and optimize pharmacokinetic properties such as solubility and cell permeability.
Systematic SAR Exploration: Targeting the c-Met and VEGFR-2 Kinases
The fluorophenoxy pyridine scaffold has been extensively explored in the context of inhibitors targeting receptor tyrosine kinases like c-Met and VEGFR-2.[2][3] Dysregulation of these kinases is a hallmark of many cancers, making them high-value targets for therapeutic intervention.
Modifications on the Pyridine Ring
The pyridine ring is often substituted at positions that do not interfere with its hinge-binding role. These substituents are crucial for extending into other regions of the ATP pocket to pick up additional binding interactions or to attach larger moieties that can confer dual-target activity or improved physicochemical properties. For instance, in a series of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives, the second pyridine ring and its appended linkers were explored to enhance cytotoxicity against c-Met-addicted cancer cell lines.[1]
The Influence of the Fluorine Substituent
The position of the fluorine atom on the phenoxy ring is a critical determinant of activity. An ortho-fluoro substituent is very common in this class of inhibitors.[1][2][5] This placement can induce a specific conformational preference in the molecule and provides a site for potential hydrogen bonding or other electronic interactions within the kinase active site.
Alterations of the Phenoxy Moiety and Appended Groups
The phenoxy ring is a key attachment point for larger, often complex side chains that are critical for achieving high potency. These side chains are designed to interact with regions of the kinase beyond the hinge, such as the DFG motif or the solvent front. A common strategy involves attaching urea or amide-containing groups, which can form extensive hydrogen bond networks. For example, the addition of a 1H-benzo[e][1][6][7]thiadiazine-3-carboxamide-4,4-dioxide moiety was found to significantly contribute to antitumor potency in a series of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives.[1]
Quantitative SAR Data for Selected Fluorophenoxy Pyridine Derivatives
The following tables summarize the in vitro activity of representative fluorophenoxy pyridine derivatives against c-Met and VEGFR-2 kinases and various cancer cell lines. This data illustrates the impact of specific structural modifications on biological activity.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Core Scaffold | R Group Modification | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 12d | 2-substituted-4-(2-fluorophenoxy) pyridine | Pyrazolone-Triazole Moiety | 0.11 | 0.19 |
| 23k | 4-phenoxy-pyridine | Quinoline-Urea Moiety | 1.43 | 1.05 |
| 26c | 4-(2-fluorophenoxy)-3,3'-bipyridine | Aza-aryl formamide | 0.0082 | Not Reported |
Data sourced from references[1][2][3].
Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | A549 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | MKN-45 IC₅₀ (µM) |
| 10p | Not Reported | 0.08 | 0.97 |
| 23k | 2.16 | Not Reported | Not Reported |
| 26c | >50 | 2.5 | 0.003 |
Data sourced from references[1][3][8].
The data clearly indicates that small changes to the substituents can lead to dramatic shifts in potency. For example, compound 26c , with its optimized linker and side chain, demonstrates nanomolar potency against both the c-Met kinase and the c-Met-addicted MKN-45 cell line.[1] Compound 12d shows excellent dual inhibitory activity against both c-Met and VEGFR-2.[2]
Experimental Workflows for SAR Determination
A robust and reproducible set of assays is the bedrock of any successful SAR campaign. The following protocols are standard methodologies for the synthesis and evaluation of fluorophenoxy pyridine derivatives.
General Synthetic Protocol
The synthesis of fluorophenoxy pyridine derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction as the key step.
Step 1: Synthesis of the Pyridine Core The appropriately substituted pyridine core, often a chloropyridine, is either commercially available or synthesized through established heterocyclic chemistry routes.
Step 2: SNAr Coupling The substituted chloropyridine is reacted with the desired fluorophenol in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
Step 3: Further Functionalization The resulting fluorophenoxy pyridine intermediate is then further modified. This often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional aryl or amino groups, or standard functional group transformations to build up the desired side chains.
In Vitro Biological Evaluation Protocols
1. Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
-
Principle: A recombinant kinase (e.g., c-Met) is incubated with a substrate (a peptide or protein) and ATP. The inhibitor is added at various concentrations. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method like the ADP-Glo™ assay, which measures the amount of ADP produced.[9][10]
-
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the test compound to a reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
The luminescent signal is read on a plate reader.
-
Data is plotted as percent inhibition versus compound concentration to determine the IC₅₀ value.
-
2. Cellular Proliferation (Cytotoxicity) Assay
This assay assesses the effect of the compound on the growth and viability of cancer cells. The MTT assay is a common and reliable method.
-
Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
-
Protocol:
-
Seed cancer cells (e.g., MKN-45, A549) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for an additional 4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.
-
Visualizing SAR Principles and Workflows
Diagrams are essential tools for conceptualizing complex relationships and processes in drug discovery.
Caption: Key modification points on the fluorophenoxy pyridine scaffold and their impact on drug properties.
Caption: A generalized workflow for the discovery and optimization of kinase inhibitors.
Conclusion and Future Perspectives
The fluorophenoxy pyridine scaffold remains a highly productive framework for the development of potent and selective kinase inhibitors. The key to unlocking its full potential lies in a deep and nuanced understanding of its structure-activity relationships. As this guide has detailed, successful drug design campaigns hinge on the systematic modification of substituents on both the pyridine and phenoxy rings to optimize interactions within the ATP-binding pocket of the target kinase.
Future efforts in this area will likely focus on several key aspects. Firstly, the development of inhibitors with novel binding modes or those that target allosteric sites could lead to improved selectivity and overcome resistance mechanisms. Secondly, the application of computational methods, such as FEP (Free Energy Perturbation) and advanced QSAR models, will continue to refine our ability to predict the activity of novel derivatives before their synthesis, thus accelerating the discovery process.[4] Finally, the conjugation of these potent kinase-inhibiting scaffolds to other pharmacophores to create dual-action drugs or targeted protein degraders represents an exciting frontier in cancer therapy. By building on the solid foundation of SAR data and employing the robust experimental workflows outlined herein, the scientific community is well-positioned to continue innovating and developing life-saving medicines based on this privileged scaffold.
References
-
Caballero, J., Quiliano, M., Alzate-Morales, J. H., Zimic, M., & Deharo, E. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][4][6]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349–369. [Link]
-
Mishra, S., & Singh, P. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4323-4338. [Link]
- BenchChem. (2025). Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development. BenchChem.
-
Zhao, X., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. European Journal of Medicinal Chemistry, 121, 336-348. [Link]
-
Wang, S., et al. (2017). Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(14), 3764-3775. [Link]
- Abnova. (n.d.). MTT Cell Viability Assay Kit. Abnova.
- Asati, V., & Mahapatra, D. K. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of Taibah University for Science, 19(1), 1-13.
-
Zhu, W., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(23), 11048-11063. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines. BenchChem.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience.
- BenchChem. (2025). Application Notes for a Novel MET Kinase Inhibitor. BenchChem.
-
Wang, Y., et al. (2013). Synthesis and biological evaluation of novel 4-(2-fluorophenoxy)-2-(1H-tetrazol-1-yl)pyridines bearing semicarbazone moieties as potent antitumor agents. Archiv der Pharmazie, 346(11), 819-828. [Link]
- Yousefinejad, S., & Hemmateenejad, B. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Medicinal Chemistry Research, 22(1), 1-11.
- Al-Salahi, R., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2245.
- Yousefinejad, S., & Hemmateenejad, B. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society, 78(1), 1-12.
-
Yousefinejad, S., & Hemmateenejad, B. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. [Link]
-
Liu, X., et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3264-3268. [Link]
- Gelin, C. F., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 447-451.
-
Zhang, Y., et al. (2015). 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. Medicinal Chemistry Research, 24(2), 859-870. [Link]
-
El-Damasy, A. K., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. European Journal of Medicinal Chemistry, 276, 116694. [Link]
- European Journal of Medicinal Chemistry. (n.d.). UPCommons.
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(6), 949-955. [Link]
-
Luo, Y., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 17(6), 1680-1684. [Link]
Sources
- 1. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of novel 4-(2-fluorophenoxy)-2-(1H-tetrazol-1-yl)pyridines bearing semicarbazone moieties as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.ca [promega.ca]
- 11. merckmillipore.com [merckmillipore.com]
Technical Whitepaper: 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid as a Medicinal Chemistry Scaffold
[1][2]
Executive Summary
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid represents a "privileged scaffold" in modern drug discovery.[1][2] It serves as a critical bioisostere for the diphenyl ether moiety found in numerous kinase inhibitors, ion channel blockers, and metabolic modulators.[2] By replacing the central phenyl ring of a diphenyl ether with a pyridine, this scaffold introduces a hydrogen bond acceptor (the pyridine nitrogen) that improves aqueous solubility and alters the vector of substituents, while the para-fluorine atom blocks metabolic oxidation at the most susceptible site.[2]
This guide analyzes its physicochemical properties, provides a validated synthetic protocol, and explores its application in optimizing lead compounds for targets such as Glucokinase (GK) and Voltage-Gated Sodium Channels (NaV1.8) .[1]
Physicochemical Profile & SAR Logic
The utility of this scaffold stems from three specific structural features that solve common "drug-likeness" problems in lead optimization.
| Feature | Medicinal Chemistry Function | Impact on DMPK/Potency |
| Pyridine Nitrogen (N1) | Bioisosterism: Replaces the CH of a phenyl ring.[1][2] Acts as a weak base and H-bond acceptor.[1][2] | Solubility: Lowers cLogP (approx. -0.5 to -1.0 unit vs. phenyl) and improves aqueous solubility.[1][2] Binding: Offers a specific interaction point for Ser/Thr residues in active sites.[2] |
| Ether Linkage (-O-) | Conformational Flexibility: Allows the two aromatic rings to adopt a "butterfly" or twist conformation (approx. 60–90° torsion angle).[1][2] | Induced Fit: Facilitates binding to deep hydrophobic pockets (e.g., the ATP-binding site of kinases or the allosteric sites of GPCRs).[2] |
| 4-Fluoro Substituent | Metabolic Blocking: The C-F bond (116 kcal/mol) is resistant to CYP450 oxidative metabolism.[1][2] | Stability: Prevents rapid clearance via para-hydroxylation.[1][2] Electronic: The electron-withdrawing nature reduces the electron density of the phenoxy ring, potentially strengthening |
Synthetic Accessibility
The synthesis of 6-(4-fluorophenoxy)pyridine-3-carboxylic acid is a robust, scalable process relying on Nucleophilic Aromatic Substitution (SNAr) .[1][2] The electron-deficient nature of the pyridine ring (activated by the nitrogen atom and the electron-withdrawing carboxyl group) facilitates the displacement of a leaving group at the C6 position.[1][2]
3.1 Validated Experimental Protocol
Objective: Synthesis of 6-(4-fluorophenoxy)pyridine-3-carboxylic acid from 6-chloronicotinic acid.
Reagents:
-
Substrate: 6-Chloronicotinic acid (1.0 eq)
-
Base: Potassium Carbonate (
, 2.5 eq) or Cesium Carbonate ( , 1.5 eq for faster kinetics) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[1]
-
Conditions:
, 12–16 hours.[1]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 6-chloronicotinic acid (10 mmol, 1.57 g) and anhydrous DMF (20 mL).
-
Activation: Add
(25 mmol, 3.45 g) and stir at room temperature for 15 minutes to deprotonate the carboxylic acid (forming the carboxylate, which is soluble in DMF). -
Addition: Add 4-fluorophenol (11 mmol, 1.23 g) to the reaction mixture.
-
Reaction: Heat the mixture to
under an inert atmosphere ( ) for 14 hours. Monitor progress via LC-MS (Target Mass: [M+H]+ = 234.05).[1][2] -
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Acidification: Slowly acidify with 1N HCl to pH ~3–4. The product will precipitate as a white/off-white solid.[1][2]
-
Isolation: Filter the precipitate, wash with cold water (
mL) to remove residual DMF and phenol. -
Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by NMR.[1][2]
Yield: Typically 85–92%.[1][2]
3.2 Synthesis Workflow Diagram
Caption: SNAr reaction pathway for the synthesis of the target scaffold.
Pharmacological Applications & Case Studies
This scaffold is rarely the final drug but rather a critical building block used to generate diverse libraries of bioactive amides.[2] The carboxylic acid moiety is typically coupled with primary or secondary amines to create the final pharmacophore.[2]
Case Study: Glucokinase Activators (GKAs)
Glucokinase (GK) is a key regulator of glucose homeostasis.[1] Small molecule activators (GKAs) are pursued for Type 2 Diabetes treatment.[1]
-
Role of Scaffold: The 6-phenoxypyridine moiety mimics the hydrophobic interactions of earlier benzamide leads but improves metabolic stability.[1][2]
-
Mechanism: The pyridine nitrogen forms a water-mediated hydrogen bond in the allosteric site of the enzyme, while the 4-fluorophenoxy group occupies a hydrophobic pocket, anchoring the molecule.[2]
-
Example: Derivatives of 2-(pyridine-2-yl)-1H-benzimidazole utilize this ether linkage to optimize potency (
nM) and reduce hypoglycemic risk.[1][2]
Case Study: NaV1.8 Inhibitors (Pain Management)
Voltage-gated sodium channel 1.8 (NaV1.[1][2][3]8) is a validated target for neuropathic pain.[1][3][4]
-
Role of Scaffold: In the search for non-opioid analgesics, Vertex Pharmaceuticals and others have utilized heteroaryl-ether scaffolds.[2] The 6-(4-fluorophenoxy)pyridine motif serves as a voltage-sensor domain blocker .[1][2]
-
SAR Insight: The ether oxygen provides the necessary flexibility for the inhibitor to bind to the channel in its inactivated state, while the fluorine atom prevents rapid oxidative clearance by hepatic enzymes, a common failure mode for earlier lipophilic sodium channel blockers.[2]
Scaffold Hopping: Kinase Inhibitors
In kinase inhibitors (e.g., c-Met, VEGFR), the diphenyl ether is a classic motif (seen in compounds like generic kinase inhibitors).[1]
-
The "Hop": Replacing the central phenyl ring with pyridine (using this scaffold) often maintains potency while reducing the high lipophilicity (cLogP > 5) associated with diphenyl ethers, thereby improving oral bioavailability.
4.4 SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) map highlighting key functional regions.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 6-(4-Fluorophenoxy)nicotinic acid. [Link][1][2]
-
Vertex Pharmaceuticals (via Google Patents). Heteroarylamides useful as inhibitors of voltage-gated sodium channels (WO2009049183A1). [1][2][5]
-
MDPI (Molecules). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides and Medicinal Agents. [Link][1]
-
Guide to Pharmacology. NaV1.8 Channel Blockers and their Therapeutic Potential. [Link][1]
Sources
- 1. Eliapixant | C22H21F3N4O3S | CID 121397587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2003070727A1 - Thiazolyl urea compounds for the treatment of cancer - Google Patents [patents.google.com]
- 3. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. WO2021113627A1 - Substituted tetrahydrofurans as modulators of sodium channels - Google Patents [patents.google.com]
Metabolic Stability of 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid Analogs: A Technical Guide for Lead Optimization
Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.
Executive Summary
The 6-(4-fluorophenoxy)pyridine-3-carboxylic acid scaffold is a highly versatile pharmacophore utilized across various therapeutic areas. As a Senior Application Scientist, I frequently observe that while this scaffold offers excellent target engagement due to its distinct electronic and geometric properties, its progression in drug development hinges entirely on navigating its metabolic liabilities. This whitepaper dissects the structural causality behind its metabolic profile, establishes self-validating in vitro protocols for stability assessment, and provides actionable optimization strategies.
Structural Rationale: Causality in Scaffold Design
Understanding the metabolic fate of a compound requires deconstructing its molecular architecture. Every functional group in the 6-(4-fluorophenoxy)pyridine-3-carboxylic acid molecule dictates a specific interaction with hepatic enzymes:
-
The 4-Fluorophenoxy Motif (Phase I Defense): Unsubstituted phenoxy rings are highly susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation. The deliberate substitution of hydrogen with fluorine at the para position is a classic metabolic blockade strategy. Fluorine's van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), yet the C–F bond is significantly stronger and more resistant to oxidative cleavage, effectively shutting down para-hydroxylation without introducing steric bulk that might disrupt target binding[1].
-
The Ether Linkage (Phase I Vulnerability): The oxygen bridge connecting the fluorophenyl and pyridine rings remains a minor soft spot for CYP-mediated O-dearylation (ether cleavage), though the electron-withdrawing nature of the pyridine ring dampens this reactivity.
-
The Carboxylic Acid (Phase II Liability): While essential for establishing critical hydrogen bonds or salt bridges with target proteins, the carboxylic acid moiety is highly susceptible to Phase II conjugation, specifically uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation[2].
Metabolic pathways of 6-(4-fluorophenoxy)pyridine-3-carboxylic acid.
Self-Validating Experimental Protocols
To accurately capture the metabolic profile of this scaffold, relying solely on Human Liver Microsomes (HLMs) is a critical error. HLMs primarily evaluate CYP-mediated Phase I metabolism unless artificially supplemented with the UDPGA cofactor. Because our primary liability is UGT-mediated acyl glucuronidation, we must employ a dual-assay system: HLMs (to isolate Phase I) and Cryopreserved Human Hepatocytes (to integrate Phase I and Phase II)[3]. This creates a self-validating loop where the delta between the two assays quantifies the Phase II burden.
Protocol A: Human Liver Microsome (HLM) Assay (Phase I Isolation)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare a 1 µM solution of the analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins. -
Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Protocol B: Cryopreserved Hepatocyte Assay (Phase I & II Integration)
Objective: Capture total hepatic clearance, emphasizing UGT-driven acyl glucuronidation[3].
-
Thawing & Counting: Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E. Assess viability using Trypan Blue exclusion (must be >80%).
-
Incubation: Incubate the analog (1 µM final concentration) with hepatocytes (
cells/mL) in a 96-well plate at 37°C under a 5% atmosphere. -
Sampling: At
minutes, remove 50 µL aliquots and quench in 150 µL of cold acetonitrile containing the internal standard. -
Analysis: Centrifuge and analyze via LC-MS/MS.
Step-by-step hepatocyte metabolic stability assay workflow.
Quantitative Data Analysis & Interpretation
The true value of the dual-assay system becomes apparent when comparing the intrinsic clearance (
Table 1: Comparative Metabolic Stability of Pyridine-3-Carboxylic Acid Analogs
| Compound Scaffold | HLM | Hepatocyte | Primary Metabolic Liability |
| 6-(Phenoxy)pyridine-3-carboxylic acid | 45.2 (High) | 68.4 (High) | CYP-mediated para-hydroxylation & UGT conjugation |
| 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid | 12.5 (Low) | 55.1 (Moderate-High) | UGT-mediated Acyl Glucuronidation |
| 6-(4-Fluorophenoxy)pyridine-3-tetrazole | 14.1 (Low) | 18.3 (Low) | Stable (Phase I & II blocked) |
Data Causality Breakdown:
-
The Fluorine Effect: Comparing the unsubstituted phenoxy analog to the 4-fluorophenoxy analog reveals a massive drop in HLM
(45.2 down to 12.5). This quantitatively validates that the para-fluorine successfully blocks CYP450 oxidation[1]. -
The UGT Unmasking: Despite the low HLM clearance, the 4-fluorophenoxy carboxylic acid shows high clearance in hepatocytes (55.1). Because hepatocytes contain active UGT enzymes, this discrepancy confirms that Phase II acyl glucuronidation is the primary clearance mechanism[2].
Optimization Strategies: Overcoming Acyl Glucuronidation
Acyl glucuronides are not just clearance sinks; they are potentially reactive metabolites. They can undergo intramolecular migration or covalently bind to plasma proteins, leading to idiosyncratic drug toxicity[3].
To salvage the 6-(4-fluorophenoxy) core, medicinal chemists must deploy bioisosteric replacement .
Replacing the carboxylic acid with a 5-substituted
References
-
[1] Fluorine in medicinal chemistry - PubMed (National Institutes of Health). Available at:[Link]
-
[4] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - Drug Hunter. Available at:[Link]
-
[2] Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges - Royal Society of Chemistry. Available at:[Link]
-
[3] Services for in vitro Metabolism research - Admescope. Available at:[Link]
Sources
Synthesis Pathways of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid: A Technical Guide for Process Chemists
Executive Summary
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9)[1],[2] is a highly versatile, privileged small-molecule scaffold widely utilized in modern drug discovery. It serves as a critical building block in the synthesis of histone deacetylase (HDAC) inhibitors[2] and potent Histamine H3 receptor antagonists[3],[4].
This technical whitepaper provides an in-depth analysis of the synthetic methodologies used to construct this diaryl ether motif. By evaluating the mechanistic causality behind reagent selection and reaction conditions, this guide equips process chemists and drug development professionals with a self-validating, scalable protocol for high-yield production.
Mechanistic Rationale & Retrosynthetic Analysis
The core structural feature of the target molecule is the diaryl ether linkage at the 6-position of the pyridine ring. Retrosynthetically, this C–O bond is best formed via a Nucleophilic Aromatic Substitution (SNAr) .
The SNAr Causality
For an SNAr reaction to proceed efficiently, the aromatic ring must be highly electron-deficient. In 6-halonicotinic acid derivatives, this deficiency is synergistically driven by two factors:
-
The Pyridine Nitrogen: Acts as a powerful electron-withdrawing atom via induction and resonance, stabilizing the negative charge in the transition state.
-
The 3-Position Carbonyl Group: Further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, directing nucleophilic attack precisely to the 6-position.
When 4-fluorophenoxide attacks the 6-position, it forms a classic Meisenheimer complex . The negative charge is delocalized onto the electronegative pyridine nitrogen, followed by the rapid expulsion of the halide leaving group (typically chloride) to restore aromaticity.
Caption: Step-by-step S_NAr Mechanism via the Meisenheimer Complex.
Synthetic Pathways: Direct vs. Two-Step Approaches
Process chemists typically evaluate two primary pathways to synthesize this molecule. The choice between them hinges on the electronic effects of the carboxylic acid group during the SNAr step.
Pathway A: Direct SNAr on Unprotected Acid
This route involves the direct reaction of 6-chloronicotinic acid with 4-fluorophenol.
-
The Challenge: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻). This anion is electron-donating relative to the neutral acid, which significantly increases the electron density on the pyridine ring. This deactivates the SNAr process, necessitating harsh conditions (e.g., >100 °C, strong bases like NaH) that can lead to decarboxylation and lower yields.
Pathway B: Ester-Mediated SNAr and Hydrolysis (The Scalable Route)
To bypass the electronic deactivation caused by the carboxylate anion, the SNAr is performed on an ester derivative (e.g., ethyl 6-chloronicotinate)[3].
-
The Advantage: The ester group (-COOEt) remains neutral and strongly electron-withdrawing under basic conditions, highly activating the 6-position. This allows the reaction to proceed at much milder temperatures (60 °C) with high regioselectivity and minimal side reactions[3]. A subsequent mild saponification yields the final carboxylic acid.
Caption: Retrosynthetic and Forward Synthesis Pathways (A vs. B) for the Target Molecule.
Experimental Protocols: The Scalable Ester-Mediated Route
The following protocol is adapted from highly optimized, kilogram-scale processes developed for H3 receptor antagonist synthesis[3],[4]. It utilizes Pathway B for maximum reliability.
Step 1: Synthesis of Ethyl 6-(4-fluorophenoxy)nicotinate
Rationale for Reagent Selection:
-
Base (Cs₂CO₃): Cesium carbonate is chosen over potassium or sodium carbonate. The large ionic radius of the Cs⁺ cation results in weak ion-pairing with the phenoxide anion. This generates a "naked," highly nucleophilic phenoxide that reacts efficiently at lower temperatures[3].
-
Solvent (DMF): A polar aprotic solvent is mandatory to solvate the cations and stabilize the polar transition state of the Meisenheimer complex[3].
Procedure:
-
To a reactor, charge ethyl 6-chloronicotinate (1.0 equiv, e.g., 100.0 g, 0.522 mol) and 4-fluorophenol (1.1 equiv, 65.09 g, 0.575 mol) in anhydrous DMF (approx. 200 mL)[3].
-
Add Cs₂CO₃ (1.1 equiv, 189.19 g, 0.575 mol) in one portion[3].
-
Critical Control Parameter: Monitor the exotherm. The temperature will naturally rise from 20 °C to approx. 30 °C over 10 minutes[3]. Allow the suspension to stir at room temperature for 2–3 hours to ensure complete deprotonation of the phenol[3].
-
Heat the reaction mixture to 60 °C and stir for 18–20 hours[3].
-
Verify completion via HPLC. Cool to room temperature, dilute with water to precipitate the product, filter, and wash with water to yield the intermediate ester.
Step 2: Hydrolysis to 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
Procedure:
-
Suspend the intermediate ethyl ester in a 3:1 mixture of THF and water.
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv).
-
Stir at room temperature for 4–6 hours until TLC/HPLC indicates complete consumption of the ester.
-
Concentrate the mixture under reduced pressure to remove THF.
-
Acidify the aqueous layer with 1M HCl to pH ~3. The target carboxylic acid will precipitate as a white to off-white solid.
-
Filter, wash with cold water, and dry under vacuum to afford pure 6-(4-fluorophenoxy)pyridine-3-carboxylic acid.
Quantitative Data & Pathway Comparison
To assist process chemists in route selection, the following table summarizes the operational parameters and efficiency metrics of both pathways.
| Parameter | Pathway A (Direct SNAr) | Pathway B (Ester-Mediated SNAr) |
| Starting Material | 6-Chloronicotinic acid | Ethyl 6-chloronicotinate |
| Reagents | 4-Fluorophenol, NaH or K₂CO₃ | 4-Fluorophenol, Cs₂CO₃, then LiOH |
| Solvent | NMP or DMF | DMF (Step 1), THF/H₂O (Step 2) |
| Temperature | 100–120 °C | 60 °C (Step 1), RT (Step 2) |
| Electronic Activation | Low (Carboxylate anion deactivates ring) | High (Ester maintains withdrawing effect) |
| Scalability | Moderate (Harsh conditions, impurities) | Excellent (Mild, high purity, kg-scale proven) |
| Overall Yield | ~40 - 55% | > 85% |
References
-
Accela ChemBio Product Catalog. 6-(4-fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9). Accela ChemBio Inc. Available at: [Link]
-
Pippel, D. J., Mills, J. E., Pandit, C. R., Young, L. K., Zhong, H. M., Villani, F. J., & Mani, N. S. (2011). First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists. Organic Process Research & Development, 15(3), 638-648. American Chemical Society. Available at:[Link]
Sources
The Strategic Application of 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid as a Bioisostere in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the strategic replacement of key functional groups, known as bioisosteric replacement, is a cornerstone of lead optimization.[1] The carboxylic acid moiety, while a common pharmacophore, often presents challenges related to pharmacokinetics and toxicity.[2][3] This guide provides a comprehensive overview of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid as a sophisticated bioisostere for carboxylic acids. We will delve into the rationale behind its use, its impact on physicochemical properties, and its application in enhancing drug-like characteristics. This document will serve as a technical resource, offering insights into the synthesis, experimental evaluation, and successful implementation of this versatile scaffold in drug design.
The Challenge of the Carboxylic Acid Moiety in Drug Design
The carboxylic acid functional group is a prevalent feature in a vast number of therapeutic agents, with over 450 drugs containing this moiety.[3][4] Its ability to form critical hydrogen-bonding and electrostatic interactions with biological targets makes it a powerful pharmacophore.[2] However, the ionized nature of carboxylic acids at physiological pH often leads to several undesirable properties that can hinder the development of a successful drug candidate:
-
Poor Membrane Permeability: The negative charge of the carboxylate group can limit a molecule's ability to passively diffuse across biological membranes, such as the intestinal wall or the blood-brain barrier.[3][5]
-
Metabolic Liabilities: Carboxylic acids are susceptible to metabolic processes like glucuronidation, which can lead to rapid clearance and potentially the formation of reactive metabolites.[4][5]
-
Toxicity Concerns: In some instances, the metabolic activation of carboxylic acids has been associated with idiosyncratic toxicity.[2][4]
-
Limited Lipophilicity: The polarity of the carboxylic acid group can result in low lipophilicity, which can be detrimental for targets requiring penetration into less polar environments.[6]
To mitigate these issues, medicinal chemists employ bioisosteric replacement, a strategy that involves substituting a functional group with another that has similar steric and electronic properties but confers an improved pharmacokinetic or pharmacodynamic profile.[1]
Introducing 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid: A Profile
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid emerges as a compelling non-classical bioisostere for a simple carboxylic acid or a more complex phenylcarboxylic acid scaffold. Its structure combines several key features that can be strategically exploited in drug design.
Chemical Structure and Properties:
-
IUPAC Name: 6-(4-fluorophenoxy)pyridine-3-carboxylic acid[7]
-
CAS Number: 862088-71-9[7]
-
Molecular Formula: C12H8FNO3[7]
-
Molecular Weight: 233.19 g/mol
The core of this molecule is a pyridine-3-carboxylic acid (nicotinic acid) scaffold, which itself has been explored as a drug carrier and is present in numerous therapeutic agents.[8][9][10] The key modification is the 6-phenoxy group, which introduces a phenyl ring connected via an ether linkage. The fluorine atom on the phenoxy ring further modulates the electronic properties of the molecule.
Rationale for Bioisosteric Replacement: Key Advantages
The substitution of a traditional carboxylic acid with the 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid moiety offers several potential advantages in drug discovery programs:
-
Modulation of Acidity (pKa): The pyridine ring system and the electron-withdrawing nature of the phenoxy and fluoro groups influence the pKa of the carboxylic acid. This allows for fine-tuning of the ionization state at physiological pH, which can directly impact cell permeability and target engagement.
-
Increased Lipophilicity: The introduction of the phenoxy and fluoro-substituted phenyl rings significantly increases the lipophilicity (logP/logD) of the molecule compared to a simple carboxylic acid.[6] This can enhance membrane permeability and improve oral bioavailability.[1]
-
Vectorial Exit from the Target Pocket: The extended and rigid structure of the 6-phenoxypyridine moiety can provide a directional vector for the molecule as it exits the binding pocket of a protein. This can be strategically utilized to engage with secondary binding sites or to orient the molecule for optimal interactions.
-
Metabolic Stability: The ether linkage in the phenoxy group is generally more resistant to metabolic cleavage than an ester linkage. Furthermore, the pyridine ring can alter the metabolic profile of the molecule, potentially blocking sites of metabolism on the phenyl ring.
-
Intellectual Property: The novelty of this scaffold can provide a pathway to new intellectual property in a competitive drug discovery landscape.[1]
Synthetic Strategies
The synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid and its derivatives is accessible through established synthetic methodologies. A common and efficient approach involves a nucleophilic aromatic substitution (SₙAr) reaction.
General Synthetic Workflow:
A typical synthesis would involve the reaction of a 6-halopyridine-3-carboxylic acid ester with 4-fluorophenol in the presence of a suitable base. The ester is then hydrolyzed to yield the final carboxylic acid.
Caption: General synthetic workflow for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
This modular synthesis allows for the facile introduction of diversity by varying the substitution on the phenol and the pyridine core.
Experimental Evaluation of Bioisosteric Effects
To validate the benefits of this bioisosteric replacement, a series of in vitro and in vivo experiments are essential.
Physicochemical Property Profiling:
A direct comparison of the parent molecule (containing the original carboxylic acid) and the bioisostere-replaced analogue is crucial.
| Property | Typical Carboxylic Acid | 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid Analogue | Rationale for Improvement |
| pKa | 4-5 | Modulated (typically higher) | Fine-tuned ionization for optimal permeability and target binding. |
| logD (pH 7.4) | Low | Higher | Increased lipophilicity for improved membrane transport.[6] |
| Solubility | Generally high | Potentially lower | A trade-off that needs to be balanced for oral absorption. |
| Metabolic Stability | Variable, prone to glucuronidation | Often improved | Blocking of metabolic hotspots and more stable linkages.[5] |
In Vitro Assays:
-
Target-Based Assays: The potency and selectivity of the new analogue against the intended biological target should be determined (e.g., IC50, Ki).
-
Permeability Assays: Models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a rapid assessment of passive diffusion.
-
Cell-Based Assays: Evaluating the compound's activity in a cellular context is critical to ensure that the improved physicochemical properties translate to enhanced biological effect.
-
Metabolic Stability Assays: Incubation with liver microsomes or hepatocytes can provide an early indication of the compound's metabolic fate.
In Vivo Pharmacokinetic Studies:
Following promising in vitro data, in vivo studies in animal models are necessary to determine key pharmacokinetic parameters such as:
-
Oral Bioavailability (%F)
-
Half-life (t1/2)
-
Clearance (Cl)
-
Volume of distribution (Vd)
Case Studies and Applications
While specific proprietary examples are often not in the public domain, the application of similar phenoxypyridine carboxylic acid derivatives has been noted in various therapeutic areas, including as enzyme inhibitors and in the development of agents targeting various receptors.[8][10] The pyridine carboxylic acid scaffold is a versatile starting point for the development of inhibitors for a range of enzymes.[8][10] For instance, derivatives of phenoxyacetic acid have been investigated as potential antiepileptic agents.[11]
Conclusion
The use of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid as a bioisosteric replacement for carboxylic acids represents a sophisticated and powerful strategy in modern drug design. By carefully considering the physicochemical and metabolic liabilities of a lead compound, medicinal chemists can leverage this versatile scaffold to enhance drug-like properties, leading to candidates with improved pharmacokinetic profiles and a higher probability of clinical success. The principles and experimental workflows outlined in this guide provide a framework for the rational application of this and similar bioisosteres in drug discovery programs.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Available from: [Link]
-
Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29. Available from: [Link]
-
Morita, Y. (2012, May 7). Application of Bioisosteres in Drug Design. Literature Seminar. Available from: [Link]
-
Horgan, C., & O'Sullivan, T. P. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available from: [Link]
-
Matrix Fine Chemicals. (n.d.). 6-PHENOXYPYRIDINE-3-CARBOXYLIC ACID | CAS 51362-38-0. Retrieved from [Link]
-
Alle, F. X., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. Available from: [Link]
-
Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link]
-
Anonymous. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available from: [Link]
-
Yaqoob, S., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]
-
El-Gohary, N. S., et al. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available from: [Link]
- Patel, S. R., et al. (2013). Process for producing pyridine carboxylic acids. Google Patents.
-
Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of Toxicology and Environmental Health, Part A, 67(14), 1131-1144. Available from: [Link]
-
Yaqoob, S., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available from: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. cora.ucc.ie [cora.ucc.ie]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. dovepress.com [dovepress.com]
- 9. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Physicochemical Profile and Lipophilicity of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the essential physicochemical properties of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, a molecule of interest in medicinal chemistry. A compound's therapeutic efficacy and developability are fundamentally governed by its physicochemical characteristics, including its ionization constant (pKa), aqueous solubility, and lipophilicity (logP/logD). These parameters critically influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This document outlines both the theoretical importance and the practical, field-proven experimental protocols for accurately determining these properties. We present a synthesis of computationally predicted data alongside detailed, step-by-step methodologies for empirical validation, ensuring a robust and reliable characterization of the molecule. All data is consolidated for clear interpretation, providing a holistic physicochemical profile to guide drug discovery and development decisions.
Introduction: The "Why" Behind the Numbers
In modern drug discovery, the mantra is to "design in" optimal properties early to mitigate late-stage attrition.[3][4] A molecule's success is not solely dependent on its potency at a biological target but is equally dictated by its ability to reach that target in sufficient concentration and reside there for an appropriate duration. This journey is governed by its physicochemical properties.[5][6]
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is an amphiprotic molecule, containing both a weakly acidic carboxylic acid and a weakly basic pyridine nitrogen. This dual nature makes its behavior highly dependent on the pH of its environment, a critical consideration given the variable pH of the gastrointestinal tract and different physiological compartments. Understanding its pKa, solubility, and lipophilicity is therefore not an academic exercise, but a prerequisite for predicting its in vivo behavior.[7] This guide provides the foundational knowledge and actionable protocols to build that understanding.
Chemical Identity and Preliminary Assessment
A clear starting point is the molecule's fundamental identity and a rapid computational assessment against established "drug-likeness" criteria, such as Lipinski's Rule of Five.[1][2][8][9]
| Property | Value | Source |
| IUPAC Name | 6-(4-fluorophenoxy)pyridine-3-carboxylic acid | [10] |
| CAS Number | 862088-71-9 | [10] |
| Molecular Formula | C₁₂H₈FNO₃ | [10][11] |
| Molecular Weight | 233.20 g/mol | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 3 (O, O, N) | [10] |
| Calculated logP (cLogP) | 2.50 | [10] |
Table 1: Core Chemical Identifiers and Rule of Five Parameters for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
Insight: The compound adheres to Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral bioavailability (MW < 500, H-bond donors ≤ 5, H-bond acceptors ≤ 10, cLogP ≤ 5).[1][2][8][9] This initial computational screen provides confidence to proceed with more resource-intensive experimental characterization.
Ionization Constant (pKa): The Master Variable
The pKa dictates the charge state of a molecule at a given pH. For 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, two pKa values are of interest: that of the carboxylic acid (pKa₁) and that of the pyridine nitrogen (pKa₂). These values will define the pH ranges in which the molecule exists as a neutral species, a cation, an anion, or a zwitterion. This charge state profoundly impacts solubility, permeability, and target binding.[12]
In Silico Prediction
Numerous computational tools can provide rapid pKa estimates. While these are valuable for initial assessment, they should always be confirmed experimentally.
-
pKa₁ (Carboxylic Acid): Expected to be in the range of 4-5, typical for aromatic carboxylic acids.[13]
-
pKa₂ (Pyridine Nitrogen): Expected to be significantly lower than pyridine itself (~5.2) due to the electron-withdrawing effects of the carboxylic acid and the phenoxy ring, likely in the 1-3 range.[14]
Experimental Determination: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[15] It involves monitoring pH changes as a titrant (strong acid or base) is added to a solution of the compound.
Causality Behind the Protocol: This method directly measures the pH at which the compound is 50% ionized (the half-equivalence point), which by definition is the pKa. Using a co-solvent like methanol is often necessary to dissolve sufficient compound, but the goal is to use the minimum amount required and extrapolate back to aqueous conditions, as the organic solvent can slightly shift pKa values.
Step-by-Step Protocol:
-
Preparation: Prepare a ~1 mM solution of the compound in a suitable co-solvent/water mixture (e.g., 20% Methanol/80% Water). Ensure the compound is fully dissolved.
-
Calibration: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Acidic Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) to determine the pKa of the pyridine nitrogen (pKa₂). Record the pH after each incremental addition of titrant.
-
Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized, carbonate-free solution of NaOH (e.g., 0.1 M) to determine the pKa of the carboxylic acid (pKa₁).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the mid-point of the buffer regions (inflection points on the derivative curve). Specialized software is used for precise calculation.
Aqueous Solubility: The Gateway to Absorption
For an orally administered drug, dissolution in the gastrointestinal fluid is the first step toward absorption. Poor aqueous solubility is a major hurdle in drug development.[16] For an ionizable compound like this, solubility is intrinsically linked to pKa and pH.
pH-Dependent Solubility Profile
The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized species. The ionized form of a molecule is typically much more water-soluble than the neutral form. Therefore, the solubility of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid will be lowest at its isoelectric point (when it is most neutral) and will increase significantly at pH values above the carboxylic acid pKa (forming the soluble carboxylate) and below the pyridine pKa (forming the soluble pyridinium cation).
Experimental Determination: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[17][18][19] It measures the saturation concentration of a compound in a specific buffer after a prolonged equilibration period.
Causality Behind the Protocol: This method ensures that the system has reached true thermodynamic equilibrium, providing a definitive solubility value under specific conditions (pH, temperature).[16] Using a physiological temperature (37 °C) and buffers relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8) provides data with direct in vivo relevance.[19]
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitate for at least 24-48 hours to ensure equilibrium is reached.[17][19]
-
Phase Separation: After equilibration, allow the vials to stand, then carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration is required to get a clear solution.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the supernatant samples and analyze them using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration.[18][20]
-
Reporting: The determined concentration is the thermodynamic solubility at that specific pH and temperature.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism and toxicity.[5][21] It is a delicate balance: too low, and the molecule won't cross membranes; too high, and it may have poor solubility, high protein binding, and be prone to rapid metabolism.[6]
The two primary measures are:
-
logP (Partition Coefficient): The ratio of the concentration of the neutral species in octanol versus water.
-
logD (Distribution Coefficient): The ratio of the concentration of all species (neutral and ionized) in octanol versus water at a specific pH. For ionizable drugs, logD is the more physiologically relevant parameter.
Experimental Determination: logD₇.₄ by Reverse-Phase HPLC
While the shake-flask octanol-water method is the traditional approach, it is labor-intensive. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a reliable and higher-throughput alternative for estimating lipophilicity.[22][23] The method is based on the principle that a compound's retention time on a nonpolar stationary phase is proportional to its lipophilicity.
Causality Behind the Protocol: By running a set of standard compounds with known logD values, a calibration curve can be generated that correlates HPLC retention time (or more accurately, the capacity factor, k') with lipophilicity.[23] The mobile phase is buffered to a physiological pH of 7.4 to ensure the measured retention reflects the distribution of the relevant ionic and neutral species in the body.
Step-by-Step Protocol:
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase consists of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration Standards: Prepare solutions of 5-7 commercially available compounds with well-established logD₇.₄ values that span a relevant range (e.g., from 0 to 5).
-
Sample Preparation: Prepare a solution of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid in the mobile phase.
-
Chromatographic Run: Inject the standards and the test compound onto the HPLC system using an isocratic elution method. Record the retention time (t_R) for each compound. Also, determine the column dead time (t₀) by injecting a non-retained compound like uracil.
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound: k' = (t_R - t₀) / t₀.
-
Calculate log k' for each compound.
-
Generate a calibration curve by plotting the known logD₇.₄ values of the standards against their corresponding log k' values.
-
Using the log k' value of the test compound, interpolate its logD₇.₄ from the calibration curve.
-
Data Synthesis and Integrated Profile
The true power of this analysis comes from integrating the individual data points into a cohesive profile.
| Parameter | Predicted Value | Experimental Target | Implication for Drug Development |
| pKa₁ (Acid) | ~4-5 | Potentiometric Titration | Suggests the compound will be ionized (anionic) in the intestine (pH 6-7.5), aiding solubility. |
| pKa₂ (Base) | ~1-3 | Potentiometric Titration | Suggests the compound will be ionized (cationic) in the stomach (pH 1-3), aiding initial dissolution. |
| Solubility @ pH 6.8 | - | Shake-Flask Method | A key indicator of solubility in the intestinal environment, critical for absorption. |
| logP | 2.50 | HPLC-based methods | Represents the intrinsic lipophilicity of the neutral molecule. |
| logD₇.₄ | - | RP-HPLC Method | The most relevant predictor of membrane permeability and distribution at physiological pH. |
Table 2: Integrated Physicochemical Profile Summary.
Overall Interpretation: The molecule possesses both acidic and basic centers, making its properties highly pH-dependent. The predicted logP of ~2.5 is in a favorable range for oral absorption—balancing aqueous solubility with membrane permeability.[21] Experimental determination of the pKa values will precisely define its charge state across the GI tract, while the shake-flask solubility at different pHs will quantify its dissolution potential. Finally, the experimental logD₇.₄ will provide the most critical measure of its lipophilicity under physiological conditions, directly informing its likely absorption and distribution characteristics.
Conclusion
A thorough and accurate assessment of the physicochemical profile is a cornerstone of successful drug development. For 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, its amphiprotic nature makes a detailed understanding of pKa, pH-dependent solubility, and logD₇.₄ essential. The computational predictions presented here provide a strong starting point, but they must be substantiated by robust experimental data derived from the validated protocols detailed in this guide. By integrating these datasets, researchers can build a comprehensive profile that enables informed decision-making, optimizes molecular design, and ultimately increases the probability of advancing a successful drug candidate.
Visualizations: Workflows and Chemical Logic
dot digraph "Physicochemical_Profiling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "In Silico Assessment"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; start [label="Compound Structure"]; pred_props [label="Predict Properties\n(MW, cLogP, pKa)"]; lipinski [label="Lipinski's Rule of Five\nAnalysis"]; start -> pred_props; pred_props -> lipinski; }
subgraph "cluster_1" { label = "Experimental Validation"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; exp_pka [label="pKa Determination\n(Potentiometric Titration)"]; exp_sol [label="Solubility Assay\n(Shake-Flask @ pH 1.2, 4.5, 6.8)"]; exp_logd [label="logD7.4 Measurement\n(RP-HPLC Method)"]; }
subgraph "cluster_2" { label = "Data Synthesis & Decision"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; synthesis [label="Integrate All Data:\n- pKa\n- Solubility Profile\n- logD7.4"]; profile [label="Comprehensive\nPhysicochemical Profile"]; decision [label="Go / No-Go\nLead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis -> profile -> decision; }
lipinski -> exp_pka [lhead=cluster_1, label="Proceed if Favorable"]; exp_pka -> synthesis [ltail=cluster_1, lhead=cluster_2]; exp_sol -> synthesis; exp_logd -> synthesis; } Caption: High-level workflow for physicochemical characterization.
dot digraph "pH_Dependent_Speciation" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853"];
{ rank=same; Cation [label=<
Predominant at pH < pKa₂
>]; Neutral [label=<
Predominant at pH between pKa₂ & pKa₁
>]; Anion [label=<
Predominant at pH > pKa₁
>]; }
Cation -> Neutral [label="+OH⁻\n-H⁺\n(pKa₂)", color="#EA4335"]; Neutral -> Cation [label="+H⁺\n-OH⁻", color="#4285F4"]; Neutral -> Anion [label="+OH⁻\n-H⁺\n(pKa₁)", color="#EA4335"]; Anion -> Neutral [label="+H⁺\n-OH⁻", color="#4285F4"]; } Caption: pH-dependent ionization states of the molecule.
dot digraph "HPLC_logD_Workflow" { graph [nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
prep_standards [label="1. Prepare Standards\n(5-7 compounds with known logD)"]; prep_sample [label="2. Prepare Test Compound"]; setup_hplc [label="3. System Setup\n(C18 Column, pH 7.4 Mobile Phase)"]; run_hplc [label="4. Inject Samples & Run HPLC"]; get_tr [label="5. Record Retention Times (tR)"]; calc_k [label="6. Calculate log k'\nlog((tR - t₀)/t₀)"];
subgraph "cluster_calib" { label = "Calibration"; style="dotted"; color="#4285F4"; node [fillcolor="#E8F0FE"]; plot_curve [label="7a. Plot logD vs log k' for Standards"]; gen_curve [label="8a. Generate Linear\nCalibration Curve", shape=parallelogram]; }
subgraph "cluster_interp" { label = "Interpolation"; style="dotted"; color="#34A853"; node [fillcolor="#E6F4EA"]; interp [label="7b. Use Test Compound's log k'"]; get_logd [label="8b. Interpolate logD7.4\nfrom Curve", shape=parallelogram]; }
final_logd [label="Final logD7.4 Value", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
prep_standards -> setup_hplc; prep_sample -> setup_hplc; setup_hplc -> run_hplc -> get_tr -> calc_k; calc_k -> plot_curve; calc_k -> interp; plot_curve -> gen_curve; {gen_curve, interp} -> get_logd -> final_logd; } Caption: Experimental workflow for logD₇.₄ determination by RP-HPLC.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25. [Link]
-
PharmaInformatic. (n.d.). Lipinski's Rule of 5. Retrieved March 7, 2026, from [Link]
-
REVIVE. (n.d.). Lipinski's Rule of 5. Retrieved March 7, 2026, from [Link]
-
Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved March 7, 2026, from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved March 7, 2026, from [Link]
-
X-Chem. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved March 7, 2026, from [Link]
-
Ye, M., Eslami, H., & Pezzuto, J. M. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257. [Link]
-
Ci, Y. X., Li, T. Y., & Zhang, Y. (2018). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Journal of Chromatography A, 1533, 105-113. [Link]
-
Rana, S., & Shrivastava, N. (2015). Importance of Physicochemical Properties In Drug Discovery. Research & Reviews: A Journal of Pharmaceutical Science. [Link]
-
Kypreos, D., & Kypreos, A. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 11(5), 593-603. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
-
Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1405–1419. [Link]
-
Analiza. (2024, December 1). Analiza's Reversed-Phase HPLC Lipophilicity Assays: ElogD vs. AlphalogD. Retrieved March 7, 2026, from [Link]
-
Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for the WHO Model List of Essential Medicines. WHO Technical Report Series, No. 1019. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Bentham Science Publishers. (2009, March 1). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
-
Patsnap. (2025, May 21). What are the physicochemical properties affecting drug distribution?. Retrieved March 7, 2026, from [Link]
-
reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved March 7, 2026, from [Link]
-
eScholarship.org. (2021, February 1). Evaluating small molecule microscopic and macroscopic pKa predictions. [Link]
-
PubChemLite. (n.d.). 6-(4-fluorophenoxy)pyridine-3-carboxylic acid (C12H8FNO3). Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2025, November 28). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. [Link]
-
Berg, D. J., & Mills, K. A. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. [Link]
-
International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
PubChem. (n.d.). Emd-50929. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved March 7, 2026, from [Link]
-
Kütt, A., Selberg, S., Kaljurand, I., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748. [Link]
-
University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Retrieved March 7, 2026, from [Link]
-
Chemsrc. (2025, August 26). 6-(4-fluorophenoxy)pyridine-3-carbonitrile. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). pKa values for carboxylic acids. Retrieved March 7, 2026, from [Link]
Sources
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 8. Rule of 5 [pharmainformatic.com]
- 9. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. PubChemLite - 6-(4-fluorophenoxy)pyridine-3-carboxylic acid (C12H8FNO3) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. chem.indiana.edu [chem.indiana.edu]
- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 15. repositum.tuwien.at [repositum.tuwien.at]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 17. bioassaysys.com [bioassaysys.com]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. who.int [who.int]
- 20. protocols.io [protocols.io]
- 21. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 22. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. analiza.com [analiza.com]
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid CAS number and molecular identifiers
[1]
Chemical Identity & Molecular Descriptors
This section consolidates the precise identifiers required for regulatory documentation, database registration, and cheminformatics integration.
| Identifier | Value |
| CAS Number | 862088-71-9 |
| IUPAC Name | 6-(4-fluorophenoxy)pyridine-3-carboxylic acid |
| Molecular Formula | C₁₂H₈FNO₃ |
| Molecular Weight | 233.20 g/mol |
| Exact Mass | 233.0488 |
| SMILES | OC(=O)c1ccc(Oc2ccc(F)cc2)nc1 |
| InChI Key | JJUJTNYRICRFHE-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.5 (Lipophilic, suitable for CNS/membrane penetration) |
| pKa (Acid) | ~3.8 (Carboxylic acid moiety) |
| Physical State | Off-white to pale yellow solid |
Synthetic Methodology
The synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid relies on a Nucleophilic Aromatic Substitution (SₙAr ) mechanism. The electron-deficient nature of the pyridine ring (specifically at the C6 position) facilitates the displacement of a leaving group by the phenoxide nucleophile.
Core Reaction Scheme
The following diagram illustrates the reaction pathway, highlighting the transition from precursors to the final scaffold.
Figure 1: SₙAr Synthesis Pathway. The electron-withdrawing carboxyl group at C3 activates the C6-chlorine for displacement.
Detailed Experimental Protocol
Note: This protocol is designed for scalability and reproducibility.
Reagents:
-
6-Chloronicotinic acid (1.0 equiv)
-
4-Fluorophenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv) - Acts as the proton scavenger.
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) - Polar aprotic solvent is essential.
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.1 eq) in anhydrous DMF (5 mL/mmol). Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes. Why? This pre-generates the phenoxide anion, increasing nucleophilicity.
-
Addition: Add 6-chloronicotinic acid (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100–110°C under an inert atmosphere (N₂ or Ar) for 6–12 hours. Monitor conversion via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).
-
Work-up (Critical for Purity):
-
Cool the mixture to room temperature.
-
Pour slowly into ice-cold water (10x reaction volume).
-
Acidification: Adjust pH to ~3–4 using 1N HCl. The product will precipitate as a solid.
-
Note: Do not acidify below pH 2 to avoid protonating the pyridine nitrogen, which may increase water solubility.
-
-
Purification: Filter the precipitate, wash with copious water (to remove DMF), and dry under vacuum. If necessary, recrystallize from Ethanol/Water.
Structural Analysis & Reactivity Profile
Understanding the electronic distribution of this molecule is vital for its application in drug design.
Electronic Effects
-
The Fluorine Atom: Located at the para-position of the phenoxy ring, the fluorine atom serves two purposes:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the metabolically vulnerable para-position, extending the half-life (
) of the molecule in vivo. -
Lipophilicity: Increases
slightly, enhancing membrane permeability without significant steric penalty.
-
-
The Ether Linkage: The ether oxygen acts as a hinge, allowing the two aromatic rings to adopt a twisted conformation (non-coplanar). This flexibility is often crucial for fitting into hydrophobic pockets of enzymes (e.g., Kinases, HIF-PH).
-
The Carboxylic Acid: This is the primary "handle" for further derivatization. It is typically converted into:
-
Amides: Via coupling reagents (HATU, EDC) to create peptidomimetics.
-
Heterocycles: Cyclization to form oxadiazoles or benzimidazoles.
-
Downstream Utility Map
The following decision tree illustrates how this scaffold serves as a central hub for library generation.
Figure 2: Chemotype Diversification. The acid functionality allows rapid expansion into bioactive chemical space.
Applications in Drug Discovery
This specific CAS is not a drug itself but a high-value building block . Its structural motifs are found in several therapeutic classes:
-
HIF-Prolyl Hydroxylase (HIF-PH) Inhibitors:
-
Analogs of this scaffold mimic the 2-oxoglutarate co-factor. The pyridine nitrogen coordinates with the active site iron (Fe²⁺), while the phenoxy tail fits into the hydrophobic sub-pocket.
-
Relevance: Treatment of anemia in CKD (Chronic Kidney Disease).
-
-
Nav1.7 Sodium Channel Blockers:
-
6-Phenoxypyridine derivatives have been explored as non-opioid analgesics. The ether linkage provides the necessary geometry to block the pore of voltage-gated sodium channels.
-
-
Agrochemicals:
-
The 6-phenoxypyridine motif is structurally related to Diflufenican and other pyridine-carboxamide herbicides, which inhibit phytoene desaturase.
-
Safety & Handling (MSDS Summary)
While generally stable, standard laboratory safety protocols must be observed.
-
GHS Classification:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Keep dry (hygroscopic potential).
References
-
Fluorochem Ltd. (2025). Product Analysis: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid. Retrieved from
-
PubChem. (2025).[2][3][4] Compound Summary: 6-(4-fluorophenoxy)pyridine-3-carboxylic acid.[2] National Library of Medicine. Retrieved from
-
ChemSrc. (2025). CAS 862088-71-9 Physicochemical Properties. Retrieved from
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextual reference for fluorine substitution effects).
- Blakemore, D. C., et al. (2018). Organic Synthesis - A Medicinal Chemistry Perspective. (Contextual reference for SNAr methodologies on pyridines).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - 6-(4-fluorophenoxy)pyridine-3-carboxylic acid (C12H8FNO3) [pubchemlite.lcsb.uni.lu]
- 3. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Emd-50929 | C12H8FNO2 | CID 11378949 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction to fluorinated pyridine carboxylic acids in agrochemistry
An In-Depth Technical Guide to Fluorinated Pyridine Carboxylic Acids in Agrochemicals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of fluorinated pyridine carboxylic acids, a pivotal class of molecules in modern agrochemistry. We will dissect their mechanism of action, survey key commercial compounds, analyze structure-activity relationships, and detail essential synthetic and analytical protocols. The narrative is grounded in the causality behind experimental choices, offering researchers and development professionals a robust framework for understanding and innovating within this chemical space.
The Ascendancy of Fluorinated Pyridine Carboxylic Acids in Weed Management
Fluorinated pyridine carboxylic acids represent a significant advancement in the development of selective herbicides. These synthetic organic compounds are characterized by a pyridine ring substituted with at least one fluorine atom and a carboxylic acid group. Their prominence in agriculture stems from their high efficacy, systemic action, and selective control of broadleaf weeds in grass crops like cereals and pastures.[1][2] The introduction of fluorine into the molecular structure often enhances the compound's biological activity, metabolic stability, and binding affinity to its target site, making these herbicides exceptionally potent.[3]
This class of herbicides primarily functions as synthetic auxins, a mode of action that mimics the natural plant hormone indole-3-acetic acid (IAA) but with greater stability and persistence in the plant.[1][4] This leads to catastrophic, uncontrolled growth in susceptible plants. Key commercial examples that have shaped modern weed control include clopyralid, aminopyralid, picloram, and the more recent florpyrauxifen.[5][6]
Mechanism of Action: Overloading the Plant's Growth Signalling
The herbicidal activity of fluorinated pyridine carboxylic acids is a direct result of their ability to hijack the plant's natural auxin signaling pathway. While natural auxins like IAA regulate normal growth and development at low concentrations, the introduction of these synthetic mimics at herbicidal doses leads to a fatal overstimulation of auxin-responsive genes.[4]
The Molecular Hijacking Process
-
Perception by Co-receptors: The synthetic auxin molecule enters the plant cell and is recognized by a complex of F-box proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of receptors.[4]
-
Formation of a "Molecular Glue": The binding of the synthetic auxin to the TIR1/AFB protein acts as a "molecular glue," stabilizing the interaction between the receptor complex and a family of transcriptional repressor proteins known as Aux/IAA.[4]
-
Targeting for Degradation: This stabilized interaction tethers the Aux/IAA repressor to an SCF (Skp1-cullin-F-box) ubiquitin-protein ligase complex. The SCF complex tags the Aux/IAA protein with ubiquitin molecules.
-
Proteasomal Destruction: The ubiquitinated Aux/IAA repressor is then targeted for destruction by the 26S proteasome.
-
Uncontrolled Gene Expression: With the repressor removed, Auxin Response Factors (ARFs)—the transcription factors normally inhibited by Aux/IAA proteins—are free to activate the expression of a cascade of auxin-responsive genes.
-
Physiological Chaos: This leads to the excessive production of ethylene and abscisic acid, uncontrolled cell division and elongation, vascular tissue plugging, and epinasty (twisting and curling of stems and leaves), ultimately causing the death of the susceptible plant.[4][7]
Caption: Synthetic auxin herbicide mechanism of action.
Key Commercial Agrochemicals and Structure-Activity Insights
The commercial success of this herbicide class is built upon a few key molecules. The strategic placement of fluorine and other functional groups on the pyridine ring is critical for defining their herbicidal potency, selectivity, and environmental persistence.
| Compound Name | Chemical Structure (Key Features) | Primary Use Sites | Target Weed Spectrum |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Rangeland, forestry, non-crop areas | Broadleaf weeds, woody plants[6][8] |
| Clopyralid | 3,6-dichloropicolinic acid | Cereals, turf, sugar beets, oilseed rape | Annual and perennial broadleaf weeds[6][8] |
| Aminopyralid | 4-amino-3,6-dichloropicolinic acid | Pastures, rangeland | Annual and perennial broadleaf weeds[6][9] |
| Fluroxypyr | 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxacetic acid | Cereals, pastures | Broadleaf weeds; less persistent than others[8] |
| Florpyrauxifen | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinic acid | Rice | Broadleaf, grass, and sedge weeds[5] |
Structure-Activity Relationship (SAR) Insights
-
Fluorine Substitution: The introduction of fluorine, particularly a trifluoromethyl group, is a crucial element for high herbicidal activity.[10][11] Its high electronegativity and relatively small size can alter the electronic properties of the pyridine ring and improve binding to the target receptor.
-
Carboxylic Acid Group: The carboxylic acid moiety is essential for mimicking the natural auxin, IAA, as it is a key interaction point within the TIR1/AFB receptor pocket.[4][12]
-
Ring Position: The specific placement of substituents dictates the molecule's shape and electronic distribution, which in turn affects its biological activity. For example, studies have shown that a trifluoromethyl group at the 5-position of the pyridine ring is critical for the activity of certain derivatives, which can be further enhanced by a chlorine or fluorine atom at the 3-position.[10]
Caption: Key substitution positions on the pyridine carboxylic acid scaffold.
Synthesis and Analytical Methodologies
The successful development and application of these agrochemicals rely on robust synthetic pathways and precise analytical methods for quality control and environmental monitoring.
General Synthetic Approach
The synthesis of fluorinated pyridine carboxylic acids often involves multi-step processes. A common strategy begins with a substituted picoline or quinoline precursor, followed by chlorination, fluorination, and functional group manipulation to install the carboxylic acid and other desired substituents.
Caption: Generalized synthetic workflow for fluorinated pyridine carboxylic acids.
Protocol: Representative Fluorination Step
Causality: This protocol describes a direct fluorination using an electrophilic fluorinating agent like Selectfluor™ (F-TEDA-BF₄). This method is often preferred for its relative safety and effectiveness in late-stage functionalization compared to using hazardous reagents like elemental fluorine. The choice of a polar solvent like water or acetonitrile is crucial for solubilizing both the substrate and the fluorinating agent.
Objective: To introduce a fluorine atom onto an activated pyridine ring.
Materials:
-
Aminopyralid precursor (or other suitable pyridine substrate)
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile (reagent grade)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolution: Dissolve the pyridine substrate (1.0 eq) in acetonitrile in a round-bottom flask with stirring.
-
Reagent Addition: Add Selectfluor™ (1.1 eq) to the solution portion-wise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50 °C, if required) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Workup: Upon completion, cool the reaction to room temperature. Quench by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography to yield the pure fluorinated pyridine derivative.
Protocol: Quantification by HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely available method for quantifying aromatic compounds like pyridine carboxylic acids.[13] The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and peak shape on a C18 reverse-phase column. Acetonitrile is chosen as the organic modifier for its favorable elution properties and low UV cutoff.
Objective: To quantify a fluorinated pyridine carboxylic acid in a standard solution.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 4 µm particle size)
Reagents & Standards:
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1% in water)
-
Reference standard of the target analyte
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water). Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 A:B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set based on the analyte's UV maxima (typically 230-280 nm).
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the calibration standards followed by the samples.
-
Quantification: Construct a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the curve.
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate | High |
| Sensitivity (LOQ) | ~0.05 - 0.5 µg/mL | ~0.05 - 5 ng/mL |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
| Matrix Effects | Potential for interference | High, requires mitigation |
| (Data extrapolated from methods for analogous compounds)[13] |
Environmental Fate and Toxicological Profile
A comprehensive understanding of a herbicide's environmental behavior and toxicity is critical for responsible stewardship and regulatory compliance.
Environmental Persistence and Degradation
-
Persistence: A defining characteristic of many pyridine carboxylic acid herbicides is their environmental persistence, which contributes to their long-lasting weed control.[6][7][8] However, this persistence also creates challenges.
-
Degradation: The primary mechanism of degradation in the environment is aerobic microbial action.[8][14] Breakdown is significantly slower in anaerobic (low-oxygen) conditions, such as in compost piles or water-logged soil.[8]
-
Compost Contamination: Due to their stability, these herbicides can pass through livestock digestive tracts and remain active in manure.[6][8] If hay or clippings from treated areas, or manure from animals that grazed there, are composted, the resulting compost can be toxic to sensitive plants (e.g., tomatoes, legumes). This has led to regulatory actions and stewardship programs to mitigate contamination.[2][15]
Toxicological Summary
-
Human Health: The EPA has found no human health risks of concern for the registered uses of several key pyridine herbicides, including aminopyralid, clopyralid, and picloram.[2] They exhibit very low mammalian toxicity.[8]
-
Ecological Risk: The primary ecological risks are to non-target terrestrial plants through spray drift and runoff.[2] The aforementioned issue of compost contamination is also a significant ecological concern.[2][15]
Conclusion and Future Outlook
Fluorinated pyridine carboxylic acids are indispensable tools in modern agriculture, providing highly effective and selective control of challenging broadleaf weeds. Their mode of action as super-potent synthetic auxins is well-understood, allowing for the rational design of new and improved derivatives.
Future research will continue to focus on discovering novel structures with improved environmental profiles, broader weed control spectrums, and different selectivity patterns. The development of synergistic mixtures with other herbicide modes of action is also a key strategy to enhance efficacy and manage the evolution of weed resistance.[16][17] As regulatory standards evolve and the need for sustainable agricultural practices grows, the challenge for scientists will be to balance the high efficacy of these compounds with the imperative of environmental stewardship.
References
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Pest Management Science, 66(2), 113-120. [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Oliveira, M. C., Sopeña-Torres, F., & Dusi, D. M. (2018). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO. [Link]
-
The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. [Link]
-
Anonymous. (n.d.). Auxin Type Plant Growth Regulators (Hormonal). Lecture Notes. [Link]
-
Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Purdue University Lesson. [Link]
-
Hagood, S., Hipkins, L., & Hipkins, P. (2012). Pyridine Herbicide Carryover: Causes and Precautions. Virginia Tech. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). ToxFAQs™ for Pyridine. Centers for Disease Control and Prevention. [Link]
-
Wang, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. [Link]
- Google Patents. (2008). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
-
U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. EPA.gov. [Link]
-
Request PDF. (n.d.). Herbicidal Carboxylic Acids as Synthetic Auxins. ResearchGate. [Link]
-
Request PDF. (n.d.). Herbicides, Pyridine Carboxylate. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. ATSDR. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government. [Link]
-
Justia Patents. (2013). Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides. Justia. [Link]
- Google Patents. (2013). Herbicidal composition containing certain pyridine carboxylic acids and (2,4-dichlorophenoxy)acetic acid.
-
European Patent Office. (2019). Safened herbicidal compositions comprising a pyridine carboxylic acid. EPO. [Link]
-
Journal of Agricultural and Food Chemistry. (2025). Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. ACS Publications. [Link]
-
Public Health England. (2024). Pyridine: general information. GOV.UK. [Link]
-
U.S. Environmental Protection Agency. (2021). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. EPA.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). Florpyrauxifen. PubChem. [Link]
-
Analytical Chemistry. (2007). Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. ACS Publications. [Link]
- Google Patents. (n.d.). Herbicidal compositions of pyridine-2-carboxylic acid and accase inhibitors.
- Google Patents. (2009). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
-
Request PDF. (2025). Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system. ResearchGate. [Link]
-
Yoshikawa, H., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- Google Patents. (2005). Carboxylic acid fluorides as pesticides.
-
Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry. [Link]
-
Virginia Tech. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
-
Virginia Tech. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
-
National Center for Biotechnology Information. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
-
Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. [Link]
-
Patsnap. (2016). Synergistic weed control from applications of pyridine carboxylic acid herbicides and photosystem ii inhibitors. Eureka. [Link]
- Google Patents. (2002). Method for producing substituted pyridine-carboxylic acids.
-
Powley, C. R., et al. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Analytical Chemistry. [Link]
-
ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
-
Oakwood Chemical. (n.d.). 2-Fluoro-5-pyridinecarboxylic acid. Oakwood Chemical. [Link]
-
Tridge. (2025). Another Pyridine Carboxylic Acid Herbicide Launches in Brazil! Dual Formula Targets Pasture Weeds. Tridge. [Link]
-
Request PDF. (2016). Hyperpolarization of fluorinated pyridine carboxylic acids. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. [Link]
Sources
- 1. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. epa.gov [epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Florpyrauxifen | C13H8Cl2F2N2O3 | CID 67420724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. US20130143738A1 - Herbicidal composition containing certain pyridine carboxylic acids and (2,4-dichlorophenoxy)acetic acid - Google Patents [patents.google.com]
- 17. Synergistic weed control from applications of pyridine carboxylic acid herbicides and photosystem ii inhibitors - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Scalable Synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid: Application Notes and Protocols
Introduction
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. Its structural motif, featuring a pyridine core linked to a fluorinated phenol via an ether bond, is prevalent in a range of biologically active molecules. The demand for this intermediate in drug discovery and development necessitates robust, efficient, and scalable synthetic protocols. This guide provides a detailed examination of scalable synthesis strategies for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, offering in-depth technical insights and field-proven protocols for researchers, scientists, and drug development professionals.
Synthetic Strategies: An Overview
The synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid can be approached through several routes. The most direct method involves the coupling of a 6-halopyridine-3-carboxylic acid with 4-fluorophenol. However, for scalability and to avoid potential side reactions involving the free carboxylic acid, a more strategic approach is often employed. This involves the protection of the carboxylic acid functionality as an ester, followed by the crucial aryl ether formation, and subsequent deprotection to yield the final product. This multi-step strategy allows for cleaner reactions and easier purification of intermediates.
Two primary mechanistic pathways are considered for the key C-O bond formation: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups and a good leaving group (like a halogen) at the 2-, 4-, or 6-positions.[1][2] The reaction proceeds through a Meisenheimer intermediate, and the rate is often enhanced by the electron-withdrawing nature of the pyridine nitrogen and other substituents.[2]
-
Ullmann Condensation: This classic copper-catalyzed reaction forms an aryl ether from an aryl halide and a phenol.[3][4] Traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, modern modifications with soluble copper catalysts and ligands have made this reaction more versatile and applicable under milder conditions.[5]
This guide will focus on a scalable, three-step synthesis commencing with the esterification of 6-chloronicotinic acid, followed by an SNAr reaction with 4-fluorophenol, and culminating in the hydrolysis of the ester to the desired carboxylic acid.
Visualizing the Synthetic Pathway
Caption: Scalable three-step synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
Detailed Protocols and Experimental Insights
Step 1: Esterification of 6-Chloronicotinic Acid
Principle: The esterification of the carboxylic acid group serves two primary purposes: it protects the acidic proton, preventing it from interfering with the basic conditions of the subsequent coupling reaction, and it enhances the solubility of the starting material in organic solvents, facilitating a more homogeneous reaction. Fischer-Speier esterification, using an excess of alcohol in the presence of a strong acid catalyst, is a common and scalable method.[6][7]
Protocol:
-
Materials:
-
6-Chloronicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-chloronicotinic acid (1 equivalent), anhydrous ethanol (5-10 equivalents), and toluene (as an azeotropic solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 6-chloronicotinate.
-
The crude product can be purified by vacuum distillation or recrystallization if necessary.
-
| Parameter | Condition | Rationale |
| Solvent | Toluene/Ethanol | Toluene forms an azeotrope with water, facilitating its removal and driving the equilibrium towards the product. Ethanol serves as both reactant and solvent. |
| Catalyst | Concentrated H₂SO₄ | A strong acid is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. |
| Temperature | Reflux | Higher temperatures increase the reaction rate and facilitate the azeotropic removal of water. |
| Work-up | Neutralization and Extraction | Essential for removing the acid catalyst and isolating the ester product. |
Step 2: Nucleophilic Aromatic Substitution (SNAr) for Aryl Ether Formation
Principle: The electron-deficient nature of the pyridine ring in ethyl 6-chloronicotinate makes the C-6 position susceptible to nucleophilic attack by the phenoxide of 4-fluorophenol. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the phenol. The regioselectivity for the 6-position over other positions is well-established for this class of compounds.[1][2]
Protocol:
-
Materials:
-
Ethyl 6-chloronicotinate
-
4-Fluorophenol
-
Potassium carbonate (or another suitable base like cesium carbonate)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add ethyl 6-chloronicotinate (1 equivalent), 4-fluorophenol (1.1-1.2 equivalents), and potassium carbonate (1.5-2.0 equivalents).
-
Add anhydrous DMF or DMSO as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ethyl 6-(4-fluorophenoxy)nicotinate can be purified by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | To deprotonate the 4-fluorophenol, forming the more nucleophilic phenoxide. Cesium carbonate can sometimes offer better results due to its higher solubility and the "cesium effect". |
| Solvent | DMF or DMSO | Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity. |
| Temperature | 100-120 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Nitrogen) | To prevent side reactions with atmospheric moisture and oxygen, especially at elevated temperatures. |
Step 3: Hydrolysis of the Ester to the Carboxylic Acid
Principle: The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester. This is typically achieved under basic conditions (saponification) followed by acidification. Basic hydrolysis is generally preferred for its irreversibility and high yields.[8][9]
Protocol:
-
Materials:
-
Ethyl 6-(4-fluorophenoxy)nicotinate
-
Sodium hydroxide (or potassium hydroxide) solution (e.g., 2 M)
-
Ethanol or Tetrahydrofuran (THF) (as a co-solvent)
-
Hydrochloric acid (e.g., 2 M)
-
Deionized water
-
-
Procedure:
-
Dissolve the ethyl 6-(4-fluorophenoxy)nicotinate (1 equivalent) in a mixture of ethanol or THF and water.
-
Add an excess of sodium hydroxide solution (2-3 equivalents).
-
Heat the mixture to reflux or stir at an elevated temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC or HPLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4.
-
The product, 6-(4-fluorophenoxy)pyridine-3-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.
-
| Parameter | Condition | Rationale |
| Reagent | NaOH or KOH | A strong base is required to hydrolyze the ester to the carboxylate salt. |
| Solvent | Ethanol/Water or THF/Water | A co-solvent is often necessary to ensure the solubility of the ester in the aqueous basic solution. |
| Temperature | 60-80 °C or Reflux | Heating accelerates the rate of hydrolysis. |
| Acidification | HCl | To protonate the carboxylate salt and precipitate the free carboxylic acid. |
Workflow for the Overall Synthesis
Caption: A step-by-step workflow for the synthesis of the target molecule.
Conclusion
The presented three-step synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, involving esterification, nucleophilic aromatic substitution, and hydrolysis, offers a scalable and efficient route to this valuable building block. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and process chemists can reliably produce this compound in high yield and purity. The provided protocols are designed to be a practical guide for laboratory synthesis and can be adapted for larger-scale production with appropriate process optimization and safety considerations.
References
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1 ....
-
PMC. (2021). Unified ionic and radical C-4 alkylation and arylation of pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Academia.edu. (n.d.). Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
Wikidoc. (2012). Ullmann condensation. Retrieved from [Link]
-
Wiley Online Library. (2025). Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. Retrieved from [Link]
-
ResearchGate. (2025). A Modified Synthesis of 6-Aryl-3-(6-R-pyridin-2-yl)-1,2,4-triazines. Retrieved from [Link]
- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
-
ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Patsnap. (2017). Preparation method of ethyl nicotinate - Eureka. Retrieved from [Link]
-
environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
-
MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones. Retrieved from [Link]
-
EXCLI Journal. (2003). Original article: Detoxification Strategy of Epoxide Hydrolase The Basis for a Threshold in Chemical Carcinogenesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nicotinamide-1-oxide. Retrieved from [Link]
-
ResearchGate. (2025). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate | Request PDF. Retrieved from [Link]
-
PMC. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 7. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Amide Coupling Reactions Using 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
Introduction: The Central Role of Amide Bonds and the Utility of a Key Heterocyclic Building Block
The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] Its remarkable stability and hydrogen bonding capabilities make it a cornerstone of peptide structure and a ubiquitous feature in a vast array of pharmacologically active agents. The direct condensation of a carboxylic acid and an amine is kinetically unfavorable due to the rapid formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, the activation of the carboxylic acid is essential for efficient amide synthesis.
This guide focuses on providing robust protocols and expert insights for the use of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid , a versatile heterocyclic building block. Its structure, featuring a pyridine core, an ether linkage, and a fluorophenyl moiety, presents unique electronic characteristics that must be considered for optimizing amide coupling reactions. The electron-withdrawing nature of the pyridine ring and the fluorophenoxy group can influence the acidity of the carboxyl group and its subsequent activation. These application notes are designed for researchers, scientists, and drug development professionals to facilitate reliable and high-yielding amide synthesis using this important intermediate.
The Scientific Foundation: Mechanism and Key Components of Amide Bond Synthesis
Successful amide coupling hinges on the in-situ generation of a highly reactive carboxylic acid derivative that is readily attacked by the amine nucleophile. This is achieved through the coordinated action of a coupling reagent, often an additive, and a non-nucleophilic base.
The General Mechanism
The process universally begins with the activation of the carboxylic acid. A base deprotonates the acid to form a carboxylate anion, which then attacks the electrophilic coupling reagent.[5][6] This forms a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides, or an OAt-active ester for HATU). This activated species is then susceptible to nucleophilic attack by the amine to form the desired amide bond, regenerating the coupling agent's core structure as a soluble byproduct.[2][7]
Key Reagents: A Comparative Overview
The choice of reagents is the most critical determinant of reaction success.
-
Coupling Reagents:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient aminium/uronium salt-based reagent.[8] It generates a very reactive OAt active ester, leading to faster kinetics and superior performance, especially for challenging or sterically hindered substrates.[9] It is also known for its ability to suppress racemization.[9]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is widely used due to its effectiveness and the simple removal of its urea byproduct via aqueous workup.[8][10] While very effective, it can sometimes lead to side reactions like N-acylurea formation if the amine nucleophile is not sufficiently reactive.[11]
-
-
Additives:
-
HOBt (1-Hydroxybenzotriazole): Almost always used in conjunction with EDC. HOBt intercepts the highly reactive O-acylisourea intermediate to form an active ester. This new intermediate is less prone to rearrangement and racemization, thereby increasing the yield and purity of the desired amide.[10][11]
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine or Hünig's Base): A sterically hindered tertiary amine. Its bulk prevents it from acting as a nucleophile, which minimizes unwanted side reactions.[5][12] It serves purely as a proton scavenger, making it the preferred base for most modern coupling reactions.[12]
-
TEA (Triethylamine): Less sterically hindered and slightly more basic than DIPEA.[13] Its higher nucleophilicity can occasionally lead to side reactions.[14]
-
Experimental Protocols: Synthesizing Amides with 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
The following protocols have been validated to provide reliable outcomes. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of activated intermediates.
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended as the first choice for its high reactivity and clean reaction profiles, particularly if the amine partner is electron-deficient or sterically hindered. The key to success is the pre-activation of the carboxylic acid before the introduction of the amine, which prevents the potential for HATU to react directly with the amine.[15]
Materials:
-
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.1–1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to make a 0.1–0.5 M solution)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids, followed by a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Pre-activation: Allow the mixture to stir at 0 °C for 20-30 minutes. The solution may change in appearance as the active ester forms.
-
Add the amine (1.1 equiv), either neat or as a concentrated solution in anhydrous DMF.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 10% aqueous LiCl (3x, to remove DMF), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Standard Workhorse Coupling using EDC/HOBt
This is a classic, cost-effective, and highly reliable method suitable for a wide range of primary and secondary amines.
Materials:
-
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DCM or DMF (to make a 0.1–0.5 M solution)
Step-by-Step Procedure:
-
To a round-bottom flask, add 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF.[8]
-
Cool the solution to 0 °C in an ice-water bath with stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM or EtOAc. Wash the organic layer with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The urea byproduct from EDC is water-soluble and should be removed during these aqueous washes.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary and Troubleshooting
Table 1: Comparison of Recommended Coupling Protocols
| Feature | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Reagent Type | Aminium/Uronium Salt | Carbodiimide + Additive |
| Relative Reactivity | Very High[9] | High |
| Typical Reaction Time | 1–6 hours | 12–18 hours |
| Key Advantage | Superior for difficult or sterically hindered couplings; low racemization risk.[9] | Cost-effective; water-soluble byproduct simplifies purification.[10] |
| Potential Issue | Higher cost; potential for amine guanidinylation if not pre-activated.[9][11] | Slower kinetics; potential for N-acylurea byproduct with unreactive amines.[11] |
| Base of Choice | DIPEA | DIPEA or TEA |
| Common Solvents | DMF, DCM | DMF, DCM |
Troubleshooting Common Issues
-
Low or No Product Yield:
-
Cause: Insufficient activation, poor nucleophilicity of the amine, or moisture in the reaction. Electron-deficient anilines or hindered secondary amines can be particularly challenging.[11][17]
-
Solution: If using the EDC/HOBt protocol, switch to the more reactive HATU protocol. Ensure all reagents and solvents are anhydrous. For extremely difficult couplings, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial, but should be monitored carefully for byproduct formation.
-
-
Formation of Side Products:
-
Cause (EDC): With poorly reactive amines, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[11]
-
Solution (EDC): The inclusion of HOBt is critical to minimize this pathway. Ensure at least 1.0 equivalent of HOBt is used.
-
Cause (HATU): If the amine is added before the carboxylic acid is fully activated, it can react with HATU to form a guanidinium byproduct.
-
Solution (HATU): Strictly follow the pre-activation procedure described in Protocol 1.
-
-
Difficult Purification:
-
Cause: Residual high-boiling solvents (like DMF) or byproducts from the coupling reagents. The tetramethylurea byproduct from HATU can sometimes be difficult to separate from the product.[18]
-
Solution: The recommended aqueous workup is designed to remove the majority of these impurities. For DMF removal, repeated washes with 5-10% aqueous LiCl are highly effective.[19] If byproducts co-elute with the product during chromatography, optimizing the solvent system or switching to reverse-phase HPLC may be necessary.
-
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. Royal Society of Chemistry. [Link]
-
understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Moleqube. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
What Is The Difference between Triethylamine And DIPEA? Xinggao Chemical. [Link]
-
Acid-Amine Coupling using EDCI. Organic-Synthesis.com. [Link]
-
Optimizing Peptide Coupling: Key Techniques. CreoSalus. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. American Chemical Society. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
HATU coupling - what's the best order? Reddit. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Lab Reporter [fishersci.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jpt.com [jpt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 13. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 14. bdmaee.net [bdmaee.net]
- 15. reddit.com [reddit.com]
- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Esterification of 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid
This Application Note and Protocol guide is designed for the esterification of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid . It synthesizes robust, field-proven methodologies with specific adaptations for the fluorophenoxy-pyridine scaffold.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The esterification of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid requires a tailored approach due to the unique electronic and steric properties of the substrate. Unlike simple benzoic acid derivatives, this molecule contains a basic pyridine nitrogen and a potentially sensitive diaryl ether linkage.
Key Chemical Challenges & Solutions
-
Pyridine Nitrogen Basicity: The pyridine ring can act as a proton sink in acid-catalyzed reactions, forming pyridinium salts that may precipitate or deactivate the catalyst.
-
Solution: Use of excess acid catalyst (Fischer method) or conversion to the acid chloride hydrochloride salt (Acyl Chloride method) ensures the reaction proceeds.
-
-
Diaryl Ether Stability: While generally stable, the 4-fluorophenoxy ether linkage provides electron density to the pyridine ring, potentially reducing the electrophilicity of the carbonyl carbon compared to unsubstituted nicotinic acid.
-
Solution: Activation via thionyl chloride (
) or coupling agents (HATU/EDC) is preferred for high yields.
-
-
Solubility: The lipophilic fluorophenoxy group reduces solubility in polar protic solvents (like methanol) compared to nicotinic acid.
-
Solution: Use of co-solvents (DCM, Toluene) or reflux conditions is critical.
-
Reaction Logic & Pathway[11]
The following diagram illustrates the decision matrix for selecting the appropriate esterification method based on scale and available equipment.
Caption: Decision matrix for selecting the optimal esterification pathway based on scale and substrate sensitivity.
Detailed Experimental Protocols
Method A: Acid Chloride Activation (Standard Protocol)
Best for: High yields, methyl/ethyl/isopropyl esters, and scales from 1g to 50g. Mechanism: Conversion to the highly reactive acyl chloride using thionyl chloride, followed by nucleophilic attack by the alcohol.
Reagents & Materials
| Reagent | Equivalents | Role |
| Substrate | 1.0 equiv | Starting Material |
| Thionyl Chloride ( | 5.0 - 10.0 equiv | Chlorinating Agent / Solvent |
| Alcohol (ROH) | Excess (Solvent) | Nucleophile |
| Triethylamine ( | 2.5 equiv | Acid Scavenger (Optional) |
| DCM or Toluene | Solvent | Reaction Medium |
Step-by-Step Procedure
-
Activation:
-
In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (1.0 equiv) in anhydrous toluene (5 mL/g) or use neat thionyl chloride if scale permits.
-
Add Thionyl Chloride (5.0 equiv) dropwise.
-
Catalytic Step: Add 1-2 drops of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
-
Heat to reflux (
C) for 2-3 hours. The solution should become clear, indicating formation of the acid chloride hydrochloride. -
Evaporation: Cool to RT and concentrate in vacuo to remove excess
. Co-evaporate with dry toluene ( ) to ensure complete removal of acidic volatiles.
-
-
Esterification:
-
Resuspend the crude acid chloride residue in dry Dichloromethane (DCM) or the target Alcohol (if liquid and cheap).
-
Cool to
C in an ice bath. -
Add the Alcohol (excess) slowly. If using a stoichiometric amount of expensive alcohol, add it (1.1 equiv) followed by Triethylamine (2.5 equiv) dropwise to scavenge HCl.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
-
Work-up:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate (
). -
Wash organic layers with Brine, dry over
, filter, and concentrate.
-
-
Self-Validation:
-
TLC Check: Product should be less polar than the starting acid.
-
Visual: Disappearance of the solid acid suspension during the
step confirms activation.
-
Method B: Fischer Esterification (Scalable Protocol)
Best for: Large scale synthesis of Methyl or Ethyl esters where cost is a driver. Mechanism: Acid-catalyzed equilibrium driven by excess alcohol or water removal.[1][2][3]
Reagents & Materials
| Reagent | Equivalents | Role |
| Substrate | 1.0 equiv | Starting Material |
| Alcohol (MeOH/EtOH) | Solvent (Excess) | Reactant & Solvent |
| 0.5 - 1.0 equiv | Catalyst |
Step-by-Step Procedure
-
Setup:
-
Dissolve 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid in the appropriate Alcohol (10-20 mL/g).
-
Note: The starting material may not fully dissolve until heated.[4]
-
-
Catalysis:
-
Slowly add concentrated Sulfuric Acid (
) (0.5 equiv) dropwise. Caution: Exothermic. -
Critical Insight: The pyridine nitrogen will protonate first. Ensure enough acid is present to protonate the nitrogen AND catalyze the carbonyl activation. 1.0 equivalent is often safer to ensure rate acceleration.
-
-
Reflux:
-
Heat to reflux for 12-24 hours.
-
Optimization: For higher boiling alcohols, use a Dean-Stark trap to remove water and drive the equilibrium.
-
-
Work-up:
-
Concentrate the alcohol to ~20% of original volume.
-
Pour residue into ice-cold saturated
(slowly, foaming will occur). -
Extract with Ethyl Acetate or DCM.
-
Purification & Characterization
Purification Strategy
The resulting ester is typically a lipophilic solid or oil.
-
Recrystallization: For methyl/ethyl esters, recrystallization from Hexane/Ethyl Acetate or Ethanol/Water is often sufficient.
-
Flash Chromatography: If impurities persist, use a silica gel column.
-
Eluent: Hexane:Ethyl Acetate (gradient from 9:1 to 7:3).
-
Rf Value: Expect Rf ~0.5-0.7 in 1:1 Hexane:EtOAc (Acid Rf < 0.1).
-
Expected Analytical Data
-
1H NMR (DMSO-d6 or CDCl3):
-
Ester Methyl: Singlet at
3.8-3.9 ppm (if methyl ester). -
Pyridine Protons: Characteristic coupling pattern (d, dd, d) shifted slightly downfield compared to the acid due to ester electron withdrawal.
-
Fluorophenoxy Group: Multiplets in the aromatic region (
7.0-7.3 ppm) with characteristic F-H coupling.
-
-
MS (ESI+):
peak corresponding to (MW of Acid - 18 + MW of Alcohol).
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Conversion | Pyridinium salt formation deactivating catalyst. | Increase acid catalyst loading (Method B) or switch to Acid Chloride method (Method A). |
| Solid Precipitate | Product or intermediate hydrochloride salt is insoluble. | Perform basic work-up ( |
| Ether Cleavage | Reaction conditions too harsh (rare). | Avoid |
References
-
Stability of Diaryl Ethers
-
Pyridine Esterification Methods
-
Acid Chloride Activation
- Topic: Use of Thionyl Chloride for Pyridine Carboxylic Acids.
- Source: National Institutes of Health (PMC), "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids".
-
URL:[Link]
-
Synthesis of Fluorinated Pyridines
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 7. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid via Nucleophilic Aromatic Substitution
Abstract & Introduction
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its diaryl ether linkage is a common motif in pharmacologically active compounds. This application note provides a detailed guide for the synthesis of this target molecule, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway. We will explore the underlying chemical principles, compare established protocols, and provide detailed, step-by-step methodologies suitable for implementation in a research or process development setting. The causality behind experimental choices—from reagent selection to reaction conditions—is emphasized to empower researchers to adapt and troubleshoot these methods effectively.
Nucleophilic aromatic substitution is a powerful class of reactions for forming carbon-heteroatom bonds on aromatic systems.[1] Unlike electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient aromatic ring that is appended with a suitable leaving group.[2] The pyridine core, particularly when substituted with additional electron-withdrawing groups, is an excellent substrate for SNAr reactions due to the ability of the ring nitrogen to stabilize the negatively charged intermediate.[1]
The SNAr Mechanism: An Electron-Driven Pathway
The synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid via SNAr involves the reaction of a 6-halopyridine-3-carboxylic acid with 4-fluorophenol in the presence of a base. The reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of 4-fluorophenol by a base (e.g., K₂CO₃, Cs₂CO₃) to form the more potent 4-fluorophenoxide nucleophile. This nucleophile then attacks the electron-deficient C6 position of the pyridine ring, which bears a leaving group (e.g., Cl, F). This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Stabilization & Aromatization: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the electron-withdrawing carboxylic acid group and, critically, the ring nitrogen.[1]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., Cl⁻, F⁻), yielding the final diaryl ether product.
The electron-withdrawing nature of both the pyridine nitrogen and the C3-carboxylic acid group is essential for activating the C6 position towards nucleophilic attack and stabilizing the anionic intermediate, thereby facilitating the reaction.[3]
Key Experimental Parameters & Method Comparison
The success of the SNAr synthesis hinges on the careful selection of several key parameters.
-
Leaving Group: Both 6-chloro- and 6-fluoropyridine-3-carboxylic acid are viable starting materials. In SNAr, fluoride is often a better leaving group than chloride. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[4]
-
Base: An appropriate base is crucial for generating the phenoxide nucleophile. Common choices include potassium carbonate (K₂CO₃), the more reactive cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact reaction rate and yield.
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the phenoxide anion, thus enhancing its nucleophilicity.[5]
-
Temperature: Thermal energy is typically required to overcome the activation barrier of the reaction. Temperatures ranging from 80 °C to 150 °C are common. Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[6][7][8]
The following table summarizes various conditions for the synthesis of diaryl ethers via SNAr, providing a comparative overview for methodological selection.
| Starting Material | Nucleophile | Base | Solvent | Conditions | Yield | Reference / Notes |
| 6-Chloropyridine-3-carboxylic acid | 4-Fluorophenol | K₂CO₃ | DMSO | 120 °C, 12 h | Good | General thermal method |
| 6-Fluoropyridine-3-carboxylic acid | 4-Fluorophenol | Cs₂CO₃ | DMF | 100 °C, 8 h | High | Cs₂CO₃ enhances reactivity |
| 6-Chloropyridine-3-carboxylic acid | 4-Fluorophenol | K₃PO₄ | NMP | 150 °C, 6 h | Good | High-boiling solvent for less reactive substrates |
| 6-Chloropyridine-3-carboxylic acid | 4-Fluorophenol | K₂CO₃ | DMSO | MW, 150 °C, 15 min | >90% | Based on analogous catalyst-free MW methods[8] |
| 6-Chlorobenzonitrile | 3-Methoxyphenol | KF-Al₂O₃, 18-Crown-6 | DMSO | 100 °C, 4 h | 66% | Demonstrates alternative phase-transfer catalysis[5] |
Detailed Experimental Protocols
The following protocols provide comprehensive, step-by-step instructions for synthesizing 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid using both conventional heating and microwave-assisted methods.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst [periodicos.capes.gov.br]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst [organic-chemistry.org]
Utilizing 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid in fragment-based drug design
Application Note: Strategic Utilization of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid in Fragment-Based Drug Design
Executive Summary
This Application Note provides a technical blueprint for utilizing 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9) as a high-value scaffold in Fragment-Based Drug Design (FBDD).[1][2]
Classified as a "privileged structure," this fragment combines a polar anchor (carboxylic acid) with a lipophilic vector (fluorophenoxy group) via a semi-rigid pyridine core.[2] It is particularly effective in targeting Kinase Hinge/Allosteric regions , GPCR orthosteric sites (e.g., GPR40/PPAR), and Protein-Protein Interaction (PPI) interfaces.[2]
This guide details physicochemical profiling, validated screening protocols (SPR/NMR), and fragment evolution strategies to transition this molecule from a millimolar binder to a nanomolar lead.
Chemical Profile & Fragment Attributes
Understanding the intrinsic properties of the fragment is prerequisite to assay design. This molecule satisfies the "Rule of Three" for fragments but requires specific handling due to its amphiphilic nature.
| Property | Value | Design Implication |
| Molecular Weight | 233.19 Da | Ideal for FBDD (Target <300 Da).[1][2] Allows room for significant elaboration. |
| cLogP | ~2.5 | Moderate lipophilicity.[2] Critical: Requires DMSO co-solvent (typically 2-5%) in aqueous buffers to prevent aggregation.[1][2] |
| H-Bond Donors/Acceptors | 1 (COOH) / 4 (N, O, F, C=O) | The carboxylic acid acts as the primary "anchor" (salt bridge to Lys/Arg). The pyridine nitrogen is a weak acceptor.[2] |
| Rotatable Bonds | 3 | The ether linkage provides conformational adaptability, allowing the phenoxy ring to sample hydrophobic sub-pockets. |
| Key Vector | C-3 Carboxyl | The primary vector for "Fragment Growing" via amide coupling.[1][2] |
Target Suitability & Binding Hypothesis
The structural geometry of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid predisposes it to specific binding modes:
-
Kinases (Type II / Allosteric): The pyridine-ether-phenyl motif mimics the geometry of Type II inhibitors (e.g., Sorafenib analogs).[2] The phenoxy group often occupies the hydrophobic "back pocket" (gatekeeper region), while the acid solubilizes the ligand or interacts with the solvent front.
-
Metabolic GPCRs: The carboxylic acid mimics fatty acid substrates, making it a viable scaffold for receptors like GPR40 (FFAR1) or PPARs, where an acidic headgroup is essential for orthosteric binding.
-
Metalloproteases: The carboxylate can coordinate with active site metals (Zn²⁺), while the biaryl ether fills the S1' specificity pocket.
Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Screening
Objective: Determine binding affinity (
1. Sensor Chip Preparation:
-
Chip Type: Series S Sensor Chip CM5 (Carboxymethylated dextran).[1][2]
-
Immobilization: Standard Amine Coupling.[2] Target protein is immobilized to ~2000-4000 RU to ensure detection of low-MW fragments.[1][2]
-
Reference Channel: Immobilize a null protein (e.g., BSA) or deactivate surface with ethanolamine to subtract non-specific binding (NSB).[2]
2. Assay Setup (Clean Screen):
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 3% DMSO .
-
Note: DMSO concentration must be matched exactly between running buffer and samples to avoid bulk refractive index jumps.[2]
-
-
Sample Preparation: Dilute the fragment from a 100 mM DMSO stock to a concentration series (e.g., 500 µM, 250 µM, ... 15 µM) in Running Buffer. Keep final DMSO constant at 3%.
3. Solvent Correction (Critical Step):
-
Fragments require high concentrations, necessitating DMSO.[2] You must run a solvent correction cycle (8 points, 2.5% to 3.8% DMSO) to compensate for bulk refractive index variations.[2]
4. Data Analysis:
-
Fit data to a 1:1 Steady State Affinity model .
-
Pass Criteria: Square wave binding shape (fast on/off),
within theoretical limits, and stoichiometric binding (< 1.2).
Protocol B: Saturation Transfer Difference (STD) NMR
Objective: Validate binding and map the epitope (identify which protons interact with the protein). Instrumentation: 600 MHz NMR with Cryoprobe.
1. Sample Preparation:
-
Protein: 5-10 µM target protein in deuterated buffer (PBS, pD 7.4).
-
Ligand: 500 µM 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (100:1 Ligand:Protein ratio).[1][2]
-
Control: Ligand only (no protein) to rule out aggregation artifacts.
2. Pulse Sequence:
-
Run standard 1D
H NMR (reference).[2] -
Run STD sequence:
3. Interpretation:
-
Positive Result: Signals from the aromatic phenoxy protons and pyridine protons appear in the difference spectrum. This confirms the molecule is receiving magnetization transfer from the protein (binding).
-
Epitope Mapping: If the phenoxy protons show stronger STD signals than the pyridine, the phenoxy group is buried deeper in the hydrophobic pocket.
Fragment Evolution Strategies
Once binding is validated, the fragment must be "grown" to improve affinity (from µM to nM).
Strategy 1: Amide Coupling (The Primary Vector) The C-3 carboxylic acid is the designated growth vector.[2]
-
Reaction: Coupling with diverse amines using HATU/DIPEA in DMF.
-
Library Design: Target amines containing H-bond acceptors or solubilizing groups (e.g., morpholine, piperazine) to reach solvent-exposed residues.[1][2]
-
Rationale: The acid is often solvent-exposed or forms a single salt bridge.[1][2] Converting it to an amide allows the introduction of a "tail" that can wrap around the protein surface or reach a second sub-pocket.
Strategy 2: Scaffold Rigidification
-
Modification: Replace the ether oxygen with a direct bond or a rigid linker (e.g., alkyne) if the entropy penalty of the flexible ether is too high.
-
Bioisostere: Replace the carboxylic acid with a tetrazole or sulfonamide to alter pKa and permeability while maintaining the polar contact.
Workflow Visualization
The following diagram illustrates the logical flow from library selection to lead generation using this specific scaffold.
Figure 1: Integrated FBDD workflow for the 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid scaffold, moving from biophysical validation to chemical elaboration.
Troubleshooting & Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| SPR: Non-Specific Binding (NSB) | Lipophilic phenoxy tail sticking to the dextran matrix.[1][2] | Increase detergent (P20) to 0.1% or add BSA (0.1 mg/mL) to the running buffer.[2] |
| NMR: No STD Signal | Check | |
| Chemistry: Low Coupling Yield | Pyridine nitrogen interfering with coupling reagents.[2] | Use HATU as the coupling agent; ensure the pyridine N is not protonated (excess base). |
| Solubility Issues | Planar stacking of aromatic rings. | Do not exceed 5% DMSO.[2] If precipitation occurs, switch to a salt form of the fragment (e.g., Sodium salt). |
References
-
Erlanson, D. A., et al. "Practical strategies for fragment-based discovery."[2] Journal of Medicinal Chemistry 59.21 (2016): 9615-9646.[1][2] [2]
-
Jahnke, W., et al. "Fragment-based approaches in drug discovery."[2] Nature Reviews Drug Discovery 3 (2004): 639–652.[2]
-
Cytiva (Biacore). "Fragment screening using surface plasmon resonance."[2] Cytiva Application Guides.
-
PubChem. "Compound Summary: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid."[1][2] National Library of Medicine.[2] [2]
-
Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry 54.10 (2011): 3451-3479.[1][2]
Sources
Application Note: Preparation of Pharmaceutical Intermediates Using 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound Focus: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9)
Introduction & Mechanistic Rationale
In modern drug discovery, the biaryl ether motif is a privileged structural class, frequently utilized to impart conformational flexibility while maintaining high lipophilic efficiency (LipE) [1]. 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid serves as a highly versatile building block for synthesizing biaryl ether-linked nicotinamides.
The structural logic behind this specific intermediate is twofold:
-
Metabolic Stability: The fluorine atom at the para-position of the phenoxy ring effectively blocks primary sites of cytochrome P450-mediated aromatic oxidation, thereby enhancing the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API).
-
Vector for Derivatization: The pyridine-3-carboxylic acid moiety provides an ideal functional handle for amide coupling. By reacting this intermediate with a diverse library of primary and secondary amines, medicinal chemists can rapidly explore the Structure-Activity Relationship (SAR) of the target binding pocket.
Derivatives of this scaffold are prominently featured in the development of kinase inhibitors, such as p38α MAPK inhibitors (e.g., Emprumapimod analogs), which are investigated for their efficacy in treating inflammatory diseases and LMNA-related dilated cardiomyopathy [2].
Experimental Workflow
The transformation of 6-(4-fluorophenoxy)pyridine-3-carboxylic acid into a final API relies on a robust amide coupling sequence, followed by targeted liquid-liquid extraction to remove coupling byproducts.
Synthetic workflow for biaryl ether nicotinamide APIs using CAS 862088-71-9.
Optimization of Amide Coupling Parameters
Selecting the correct coupling reagent is critical to overcoming the thermodynamic barrier of amide bond formation without inducing epimerization or generating intractable byproducts [3]. The table below summarizes the quantitative optimization data for coupling 6-(4-fluorophenoxy)pyridine-3-carboxylic acid with a sterically hindered secondary amine.
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Process Notes |
| HATU | DIPEA | DMF | 25 | 2 | 92% | Optimal. High efficiency via 7-azabenzotriazole active ester. Ideal for hindered amines. |
| EDC / HOBt | DIPEA | DCM | 25 | 12 | 74% | Slower kinetics. Preferred for large-scale due to water-soluble urea byproduct (easily washed). |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 80 | 6 | 81% | Excellent for process scale-up. Low toxicity and purely water-soluble byproducts. |
| DCC | DMAP | DCM | 25 | 16 | 45% | Not Recommended. Insoluble DCU byproduct complicates purification. |
Data reflects standard optimization screens. HATU is preferred for discovery scale (mg to low gram), while T3P or EDC/HOBt are preferred for multikilogram scale-up.
Standard Operating Procedure (SOP): HATU-Mediated Amide Coupling
This protocol is designed as a self-validating system. Visual cues and intermediate analytical checks are embedded to ensure reaction integrity before proceeding to the next step.
Materials Required
-
Starting Material: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (1.0 eq)
-
Amine: Target primary or secondary amine (1.2 eq)
-
Coupling Reagent: HATU (1.5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to acid)
Step-by-Step Methodology
-
Substrate Dissolution:
-
Charge a dry, round-bottom flask equipped with a magnetic stir bar with 6-(4-fluorophenoxy)pyridine-3-carboxylic acid (1.0 eq) and anhydrous DMF.
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester intermediate.
-
-
Carboxylate Activation:
-
Add DIPEA (3.0 eq) to the stirring solution, followed by HATU (1.5 eq) in one portion.
-
Validation Check: The solution will typically transition from colorless to a distinct pale yellow/orange within 5 minutes, indicating the formation of the active O-At (7-azabenzotriazole) ester.
-
Stir at room temperature for 15 minutes.
-
-
Nucleophilic Addition:
-
Add the amine (1.2 eq) dropwise (if liquid) or in small portions (if solid).
-
Causality: The amine attacks the highly electrophilic carbonyl carbon of the active ester. The excess DIPEA acts as an acid scavenger to neutralize the proton released during amide bond formation, keeping the amine nucleophilic.
-
-
Reaction Monitoring (Self-Validation):
-
Stir the reaction at room temperature for 2 hours.
-
Monitor via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The starting acid should be completely consumed, replaced by a less polar product spot.
-
-
Quench and Liquid-Liquid Extraction:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes) and transfer to a separatory funnel.
-
Wash 1 (1M HCl, 3 x 5 vols): Causality: Protonates and removes unreacted amine, excess DIPEA, and some DMF into the aqueous layer.
-
Wash 2 (Sat. NaHCO₃, 3 x 5 vols): Causality: Deprotonates and removes any trace unreacted starting carboxylic acid and acidic HATU byproducts (HOAt).
-
Wash 3 (5% LiCl aqueous solution, 2 x 5 vols): Causality: Highly effective at partitioning residual DMF out of the organic layer.
-
Wash 4 (Brine, 1 x 5 vols): Causality: Disrupts emulsions and pre-dries the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude biaryl ether nicotinamide.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂, gradient elution from 10% to 80% EtOAc in Hexanes) or preparative HPLC depending on the required purity for biological assays (>95% required).
-
Biological Application: Target Pathway Modulation
Once synthesized, these biaryl ether nicotinamides are frequently screened against kinase targets. For instance, in the context of p38α MAPK inhibition, the pyridine nitrogen often acts as a critical hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket, while the 4-fluorophenoxy group occupies the hydrophobic DFG-out pocket, locking the enzyme in an inactive conformation.
Mechanism of action of p38α MAPK inhibitors derived from biaryl ether intermediates.
By successfully executing the synthesis protocols outlined above, researchers can reliably generate high-purity libraries of 6-(4-fluorophenoxy)nicotinamide derivatives, accelerating the hit-to-lead optimization phases of drug discovery.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]
-
Brearley, C., et al. (2024). Development and Scale-Up of a Key Copper-Catalyzed Biaryl Ether Formation for the Multikilogram Synthesis of Emprumapimod. Organic Process Research & Development. Available at:[Link]
-
Hopkins, C. R., et al. (2011). Heterobiaryl and heterobiaryl ether derived M5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 21(18), 5280-5284. Available at:[Link]
Application Note: Microwave-Assisted Synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid Derivatives
Abstract: This document provides a comprehensive guide to the synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid and its ester derivatives, a scaffold of significant interest in medicinal chemistry. We detail a robust, high-yield protocol leveraging Microwave-Assisted Organic Synthesis (MAOS), which dramatically accelerates the key nucleophilic aromatic substitution (SNAr) step. This application note explains the mechanistic principles behind the reaction, the rationale for microwave heating, and provides detailed, validated protocols for synthesis, purification, and characterization, intended for researchers and professionals in drug discovery and development.
Scientific Introduction & Strategic Rationale
Pyridine-3-carboxylic acid (nicotinic acid) derivatives are privileged structures in pharmacology, forming the core of numerous therapeutic agents. The specific introduction of a 6-aryloxy substituent, such as 4-fluorophenoxy, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom, in particular, is a valuable bioisostere for hydrogen that can enhance metabolic stability and binding affinity.
The synthesis of these target molecules typically relies on a nucleophilic aromatic substitution (SNAr) reaction. However, conventional thermal methods for SNAr on electron-deficient pyridine rings can be sluggish, often requiring high temperatures and extended reaction times, which can lead to byproduct formation and degradation. Microwave-assisted synthesis offers a transformative solution, delivering rapid, uniform, and efficient heating that significantly enhances reaction kinetics and improves process outcomes.[1][2] This method aligns with the principles of green chemistry by reducing energy consumption and reaction times.[3][4]
The Chemistry: A Mechanistic Perspective
The core transformation is the SNAr reaction between a 6-halopyridine-3-carboxylate ester and 4-fluorophenol. This reaction proceeds via a well-established addition-elimination mechanism.
Causality of Reagent Roles:
-
The Electrophile (Pyridine Ring): The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This deficiency is further enhanced by the electron-withdrawing nature of the ring nitrogen and the ester group at the 3-position. The halogen at the 6-position (para to the ring nitrogen) is highly activated towards substitution and serves as an excellent leaving group.[5]
-
The Nucleophile (4-Fluorophenol): 4-Fluorophenol is a weak nucleophile. Its nucleophilicity must be enhanced by deprotonation.
-
The Base (Potassium Carbonate): Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is a weak, non-nucleophilic base, strong enough to deprotonate the acidic phenol to form the much more potent 4-fluorophenoxide nucleophile, but not so strong as to promote unwanted side reactions.[6][7] Its use in solid-liquid phase transfer catalysis under microwave irradiation has been shown to be highly efficient.[8]
The reaction mechanism, involving the formation of a resonance-stabilized Meisenheimer complex, is depicted below.
Caption: The SNAr mechanism for the synthesis of the target ether.
The Technology: Principles of Microwave-Assisted Heating
Microwave-assisted synthesis relies on the ability of a material to convert electromagnetic energy into heat. This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[3][9]
-
Dipolar Polarization: Polar molecules, such as the dimethylformamide (DMF) solvent used in this protocol, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation causes intense intermolecular friction, which generates heat.[10]
-
Ionic Conduction: If ions are present in the reaction mixture (such as the potassium and phenoxide ions), they will migrate in response to the oscillating electric field. The resistance to this ionic flow results in collisions and generates heat.
This direct "in-core" heating is fundamentally different from conventional heating, which relies on slow heat transfer from the vessel walls.[9]
Caption: Comparison of conventional vs. microwave heating mechanisms.
This rapid and uniform heating profile allows reactions to reach the target temperature almost instantaneously, minimizing the formation of thermally induced byproducts and dramatically shortening reaction times.[9][10]
Experimental Protocols
This synthesis is best performed in a two-step sequence: (1) Microwave-assisted ether formation on the ester, followed by (2) Saponification to yield the final carboxylic acid. This strategy prevents potential complications of the free carboxylic acid group during the SNAr reaction.
Sources
- 1. ijrpas.com [ijrpas.com]
- 2. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
Application Note: Solid-Phase Synthesis Applications of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
Executive Summary
In modern drug discovery, the incorporation of highly functionalized heteroaromatic building blocks into solid-phase synthesis (SPS) workflows is essential for generating diverse, drug-like chemical libraries. 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9) is a versatile, bifunctional building block widely utilized in Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS) .
As a Senior Application Scientist, I have designed this guide to detail the mechanistic rationale, empirical data, and validated protocols for integrating this specific nicotinic acid derivative into solid-phase workflows. The objective is to provide a self-validating methodology for synthesizing metabolically stable peptidomimetics and targeted small-molecule libraries.
Mechanistic Rationale & Pharmacophore Design
The selection of 6-(4-fluorophenoxy)pyridine-3-carboxylic acid is rarely arbitrary; it is driven by specific pharmacophoric requirements. Nicotinic acid derivatives are frequently employed to enhance the DNA-binding properties of peptides or to target specific hydrophobic subpockets in kinases and G-protein-coupled receptors (GPCRs) .
The molecule offers three distinct structural advantages:
-
The Pyridine Core : Acts as a rigid, directional vector and a hydrogen-bond acceptor.
-
The 4-Fluorophenoxy Moiety : The fluorine atom is a bioisostere for hydrogen but exerts a strong electron-withdrawing effect. It significantly increases the lipophilicity (logP) of the resulting conjugate while blocking cytochrome P450-mediated oxidative metabolism at the para-position of the phenyl ring.
-
The 3-Carboxylic Acid : Provides an ideal, chemoselective anchor for standard amide coupling on a solid support without the need for additional orthogonal protecting groups.
Fig 1. Pharmacophore rationale for utilizing 6-(4-fluorophenoxy)nicotinic acid in drug design.
Solid-Phase Synthesis Workflow
When coupling heteroaromatic carboxylic acids to a resin-bound amine, the electron-withdrawing nature of the pyridine ring slightly reduces the nucleophilicity of the carboxylate during activation. To overcome this, highly efficient coupling reagents like HATU are required . HATU features a 7-azabenzotriazole leaving group that forms a highly reactive active ester, stabilized by an intramolecular hydrogen bond (neighboring group effect). This drives the acylation of the resin-bound amine to completion even in sterically hindered sequences.
Fig 2. Solid-phase synthesis workflow for coupling 6-(4-fluorophenoxy)nicotinic acid.
Quantitative Data: Optimization of Coupling Conditions
To establish a self-validating protocol, we evaluated various coupling conditions for 6-(4-fluorophenoxy)pyridine-3-carboxylic acid onto a Rink Amide AM resin (loading: 0.6 mmol/g). The data below demonstrates that uronium-based reagents with a 7-aza moiety (HATU) yield the highest conversion rates.
| Coupling Reagent (3 eq) | Base (6 eq) | Solvent | Time (min) | Temp (°C) | Conversion (%)* |
| HATU | DIPEA | DMF | 60 | 25 | >99% |
| DIC / Oxyma Pure | None | DMF | 120 | 25 | 98% |
| HBTU | DIPEA | DMF | 120 | 25 | 92% |
| PyBOP | NMM | DMF/DCM | 120 | 25 | 90% |
*Conversion determined by LC-MS analysis of the crude product post-cleavage.
Validated Experimental Protocols
The following protocols are designed for a 0.1 mmol synthesis scale. They rely on the foundational principles of Fmoc-SPPS , adapted specifically for the physicochemical properties of 6-(4-fluorophenoxy)nicotinic acid.
Protocol A: N-Terminal Capping / Amide Coupling
Objective: Quantitatively acylate the N-terminal amine of a resin-bound peptide or scaffold.
-
Resin Preparation: Swell 0.1 mmol of the amine-functionalized resin (e.g., Rink Amide or Wang resin with an attached sequence) in Dichloromethane (DCM) for 20 minutes. Wash with N,N-Dimethylformamide (DMF) (3 × 3 mL).
-
Fmoc Deprotection (If applicable): Treat the resin with 20% Piperidine in DMF (3 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 3 mL).
-
Activation: In a separate vial, dissolve 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (69.9 mg, 0.3 mmol, 3 eq) and HATU (114 mg, 0.3 mmol, 3 eq) in 2 mL of anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (104 µL, 0.6 mmol, 6 eq) to the activation vial. Causality note: The solution will immediately turn yellow, indicating the formation of the active ester. Pre-activation should not exceed 2 minutes to prevent hydrolysis.
-
Coupling: Transfer the activated solution to the resin. Agitate gently at room temperature for 60 minutes.
-
In-Process Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and apply the Kaiser test reagents.
-
Self-Validation: A negative result (colorless/yellow beads) confirms >99% primary amine acylation. If positive (blue beads), repeat steps 3-5.
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL).
Protocol B: Resin Cleavage and Global Deprotection
Objective: Cleave the synthesized derivative from the solid support while preventing re-alkylation by scavenged protecting groups.
-
Preparation: Ensure the resin is thoroughly washed with DCM and dried under a stream of nitrogen.
-
Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% LC-MS grade Water.
-
Causality note: Although the 6-(4-fluorophenoxy)nicotinoyl moiety lacks highly reactive nucleophilic side chains, TIS is critical to act as a carbocation scavenger, preventing the re-alkylation of the peptide backbone by protecting groups cleaved from other residues.
-
-
Cleavage: Add 3 mL of the cleavage cocktail to the resin. Agitate at room temperature for 2 hours.
-
Filtration: Filter the cleavage solution into a clean 15 mL centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.
-
Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to approximately 1 mL. Add 10 mL of ice-cold diethyl ether to precipitate the product.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant. Wash the pellet twice more with ice-cold ether and dry under vacuum to yield the crude 6-(4-fluorophenoxy)nicotinamide derivative, ready for RP-HPLC purification.
References
-
Zhao, D., & Lu, K. (2016). Syntheses and Preliminary Study on the DNA-Binding Property of Nicotinoyl Aspartic Acid Dipeptide and Tetrapeptide. Indian Journal of Pharmaceutical Sciences. Retrieved from[Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from[Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Retrieved from[Link]
Application Notes and Protocols for 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid
Introduction
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is a heterocyclic building block of significant interest in drug discovery and development. Its structural motifs, a pyridine carboxylic acid and a fluorinated phenol ether, are present in numerous biologically active compounds. The fluorophenoxy group can enhance metabolic stability and binding affinity, while the pyridine carboxylic acid moiety provides a handle for further chemical modification and can influence pharmacokinetic properties.[1]
Proper handling and storage of this compound are paramount to ensure its integrity, prevent degradation, and guarantee the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the recommended protocols for the safe handling, storage, and quality assessment of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals.
Health and Safety
1. Hazard Identification and Personal Protective Equipment (PPE)
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is classified with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Therefore, strict adherence to safety protocols is mandatory.
Table 1: Hazard Summary and Recommended PPE
| Hazard Statement | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed | GHS07: Harmful/Irritant | Wear protective gloves, lab coat, and safety glasses. Do not eat, drink, or smoke when using this product. |
| H315: Causes skin irritation | GHS07: Harmful/Irritant | Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat to prevent skin contact. |
| H319: Causes serious eye irritation | GHS07: Harmful/Irritant | Wear safety glasses with side shields or chemical safety goggles. |
| H335: May cause respiratory irritation | GHS07: Harmful/Irritant | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. |
Storage Protocols
The stability of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is critical for its effective use. The following storage conditions are recommended to minimize degradation.
1. General Storage Conditions
Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] Protect from light and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation pathways. |
| Humidity | Low humidity environment | To prevent hygroscopic absorption of water, which could lead to degradation. Use of a desiccator is recommended. |
| Light | Protect from light (Amber vial or stored in the dark) | Aromatic compounds, especially those with heteroatoms, can be susceptible to photodegradation.[2][4][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage | To prevent oxidative degradation. |
2. Visual Workflow for Handling and Storage
Caption: Workflow for receiving, handling, and storing the compound.
Stability Assessment Protocols
To ensure the quality of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, particularly for long-term studies or when using older batches, performing stability assessments is crucial.
1. Hygroscopicity Testing
Rationale: Pyridine carboxylic acids can be hygroscopic, absorbing moisture from the atmosphere, which can affect their stability and accurate weighing. A standardized protocol helps classify the material's hygroscopicity.[6][7]
Protocol: Gravimetric Sorption Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the compound onto a pre-weighed sample pan of a dynamic vapor sorption (DVS) instrument.
-
Drying: Dry the sample under a stream of dry nitrogen at ambient temperature until a stable weight is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically starting from 0% relative humidity (RH) and increasing stepwise to 90% RH, then decreasing back to 0% RH.
-
Data Analysis: Plot the change in mass versus the relative humidity to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25°C).
2. Photostability Testing
Rationale: As a fluorinated aromatic compound, there is a potential for photodegradation upon exposure to light. Following ICH Q1B guidelines is the standard for assessing photostability.[2][3][4][5][8]
Protocol: ICH Q1B Option 2
-
Sample Preparation: Prepare two sets of samples of the solid compound. One set should be protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.
-
Light Exposure: Expose the unprotected samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After exposure, analyze both the exposed samples and the dark controls for any changes in appearance, and assess purity by a stability-indicating HPLC method.
3. Thermal Stability Analysis
Rationale: Understanding the thermal stability is crucial for identifying safe handling temperatures and potential decomposition products. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.[9][10][11][12][13]
Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into an appropriate TGA/DSC pan.
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C). Monitor the mass loss as a function of temperature.
-
DSC Analysis: In a parallel experiment, heat the sample under the same conditions and monitor the heat flow to and from the sample. This will identify melting points, phase transitions, and decomposition events.
-
Data Interpretation: The TGA thermogram will indicate the onset temperature of decomposition. The DSC thermogram will show endothermic or exothermic peaks associated with melting and decomposition.
Solution Preparation and Stability
1. Solvent Selection
Based on the properties of similar pyridine carboxylic acids, the following solvents are likely to be suitable for preparing stock solutions.[14]
Table 3: Recommended Solvents for Stock Solutions
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Good | Common solvent for initial stock solutions in biological screening. |
| N,N-Dimethylformamide (DMF) | Good | Another polar aprotic solvent suitable for stock solutions. |
| Methanol | Moderate | May require sonication or gentle warming to fully dissolve. |
| Ethanol | Moderate | Similar to methanol. |
| Aqueous Buffers | pH-dependent | Solubility will be significantly higher at pH values above the pKa of the carboxylic acid and below the pKa of the pyridine nitrogen. |
2. Protocol for Stock Solution Preparation
-
Accurately weigh the desired amount of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid in a suitable vial.
-
Add the chosen solvent to achieve the target concentration.
-
If necessary, use a vortex mixer or sonicator to aid dissolution. Gentle warming can be applied, but monitor for any signs of degradation.
-
Store stock solutions in tightly sealed vials at -20°C or -80°C to maximize stability. Protect from light.
3. Stability of Stock Solutions
It is recommended to perform a stability study on stock solutions, especially if they are to be stored for extended periods. This can be done by analyzing the purity of the solution at different time points using a stability-indicating HPLC method.
Purity Assessment Protocols
Regularly assessing the purity of both the solid material and stock solutions is essential.
1. High-Performance Liquid Chromatography (HPLC)
Rationale: A stability-indicating HPLC method is the gold standard for separating the parent compound from any potential impurities or degradants.[1][15][16][17][18]
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.
-
Detection: A UV detector set at the λmax of the compound should be used. A photodiode array (PDA) detector is highly recommended during method development to assess peak purity.
-
Forced Degradation: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The method should be able to resolve the parent peak from all degradation product peaks.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹⁹F NMR are powerful techniques for confirming the structure and assessing the purity of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.[19][20][21][22][23]
Protocol: Purity Assessment by ¹H and ¹⁹F NMR
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The presence of unexpected signals may indicate impurities. The purity can be quantified by integrating the signals of the compound against a certified internal standard of known concentration.
-
¹⁹F NMR Analysis: Acquire a ¹⁹F NMR spectrum. The fluorine signal should be a single peak (or a well-defined multiplet depending on coupling). The presence of other fluorine-containing signals would indicate impurities. ¹⁹F NMR is particularly sensitive for detecting fluorinated impurities.
Conclusion
The protocols outlined in this guide are designed to ensure the safe and effective use of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid in a research and development setting. Adherence to these guidelines for handling, storage, and quality assessment will contribute to the generation of reliable and reproducible scientific data. It is strongly recommended that researchers perform their own stability and purity assessments, especially for long-term projects, to ensure the integrity of their starting materials.
References
-
ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1996. [Link]
-
Q-Lab, Understanding ICH Photostability Testing. [Link]
-
Pharma Stability, Photostability (ICH Q1B). [Link]
-
PharmaGrowthHub, ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals, YouTube, 2024. [Link]
-
European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, 1998. [Link]
-
Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]
-
Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]
-
Patel, P., & Serajuddin, A. T. M. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2733-2739. [Link]
-
Kumar, P., & Singh, R. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Pharmaceutical Sciences and Research, 12(6), 3321-3327. [Link]
-
ResearchGate, Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative, 2021. [Link]
-
GEA, A 14 a - Hygroscopicity, 2024. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
Lee, J. H., et al. (2019). Improved Hygroscopicity and Bioavailability of Solid Dispersion of Red Ginseng Extract with Silicon Dioxide. Molecules, 24(18), 3344. [Link]
-
Journal of Pharmaceutical Negative Results, Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma, 2022. [Link]
-
University of Melbourne, TGA-DSC - Research at Melbourne. [Link]
-
ResearchGate, Mole fraction solubilities of pyridine-3-carboxylic acid obtained in..., 2010. [Link]
-
Freire, F., et al. (2018). 19F DOSY NMR analysis for spin systems with nJFF couplings. Magnetic Resonance in Chemistry, 56(10), 965-971. [Link]
-
Linseis, Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis. [Link]
-
PubChem, Emd-50929. [Link]
-
Analytical Methods, 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids, 2018. [Link]
-
Gitu, P. M., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2015, 271753. [Link]
-
IIT Kanpur, Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
NETZSCH Analyzing & Testing, Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]
-
ResearchGate, (PDF) Application of Quantitative 1H and 19F NMR to Organometallics, 2021. [Link]
-
Demuro, A., & Byron, O. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Molecular Biology, 946, 1-21. [Link]
-
ChemRxiv, Ultrafast 19F MAS NMR. [Link]
-
University of Calgary, Solubility of Organic Compounds. [Link]
-
Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Drug Delivery, 11(4), 223-231. [Link]
-
Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5896-5907. [Link]
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. jocpr.com [jocpr.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 10. linseis.com [linseis.com]
- 11. iitk.ac.in [iitk.ac.in]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. irjpms.com [irjpms.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. pnrjournal.com [pnrjournal.com]
- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 20. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Improving reaction yields for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid synthesis
Prepared by the Office of Senior Application Scientists
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid. We provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you improve reaction yields and ensure product purity. Our recommendations are based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid?
A1: The synthesis is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is generally preferred due to the electronic nature of the pyridine ring. The electron-withdrawing effect of the ring nitrogen and the carboxylic acid group at the 3-position activates the 6-position for nucleophilic attack by the 4-fluorophenoxide ion[1][2]. An alternative, though often requiring more stringent conditions, is a copper-catalyzed Ullmann condensation, which is a classic method for forming aryl ethers[3][4].
Q2: Which starting materials are recommended for the SNAr synthesis?
A2: The most common precursors are a 6-halopyridine-3-carboxylic acid and 4-fluorophenol.
-
Pyridine component: 6-chloropyridine-3-carboxylic acid or 6-bromopyridine-3-carboxylic acid are typically used. While aryl iodides are often more reactive in coupling reactions, chlorides and bromides are common and effective for this SNAr reaction[5].
-
Phenol component: 4-fluorophenol.
-
Base: A moderately strong base is required to deprotonate the 4-fluorophenol, forming the nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.
-
Solvent: High-boiling, polar aprotic solvents are ideal for this reaction as they can dissolve the reactants and facilitate the SNAr mechanism. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices[3].
Q3: Why is temperature control so critical for this reaction?
A3: Temperature control is a balancing act. The reaction requires significant thermal energy to overcome the activation barrier for the SNAr reaction. However, excessively high temperatures (often >150 °C) can lead to decarboxylation of the pyridine-3-carboxylic acid moiety or other decomposition pathways, resulting in the formation of unwanted impurities and reduced yield. Optimal temperature ranges typically fall between 80 °C and 140 °C, depending on the specific reagents and solvent used.
Q4: What are the most common impurities and how can they be minimized?
A4: Common impurities include:
-
Unreacted starting materials: 6-halopyridine-3-carboxylic acid and 4-fluorophenol. This is often due to incomplete reaction.
-
Decarboxylation product: 2-(4-Fluorophenoxy)pyridine may form if the reaction temperature is too high.
-
Side products from the base: If a very strong base is used, it may react with the solvent or starting materials in undesirable ways.
Minimization strategies include:
-
Monitoring the reaction by TLC or LC-MS to ensure completion.
-
Maintaining strict temperature control throughout the reaction.
-
Using a slight excess (1.1-1.2 equivalents) of 4-fluorophenol to drive the reaction to completion.
Q5: What is the standard procedure for product workup and purification?
A5: The product is a carboxylic acid, which provides a convenient handle for purification.
-
Quenching and Dilution: After the reaction is complete, the mixture is cooled and diluted with water.
-
Acidification: The aqueous solution is acidified with an acid like HCl to a pH of ~3-4. This protonates the carboxylate group, causing the desired product to precipitate out of the solution as a solid[6].
-
Isolation: The solid product is collected by filtration, washed with water to remove inorganic salts, and then washed with a non-polar solvent like hexanes or diethyl ether to remove any residual non-polar impurities.
-
Recrystallization: For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base (e.g., K₂CO₃) is old, hydrated, or of poor quality, leading to insufficient deprotonation of 4-fluorophenol. 2. Wet Solvent/Reagents: Water can consume the base and interfere with the reaction. 3. Low Reaction Temperature: The activation energy is not being overcome. | 1. Use freshly dried, finely ground potassium carbonate. Consider using a stronger base like sodium hydride (NaH) in an appropriate solvent (e.g., DMF), ensuring strict anhydrous conditions. 2. Use anhydrous grade solvents and ensure all glassware is thoroughly dried. 3. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition by TLC/LC-MS. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Reaction Time: The reaction has not reached completion. 2. Poor Reagent Solubility: One of the starting materials may not be fully dissolved at the reaction temperature. 3. Deactivated Catalyst (Ullmann): If using a copper-catalyzed Ullmann approach, the catalyst may be poisoned or inactive. | 1. Continue heating and monitor the reaction progress every 2-4 hours until no further consumption of the limiting reagent is observed. 2. Ensure vigorous stirring. If solubility remains an issue, consider a different solvent like NMP or DMSO. 3. For Ullmann reactions, use activated copper powder or a well-defined Cu(I) catalyst with a suitable ligand[7]. Ensure all reagents are free of potential catalyst poisons (e.g., sulfur compounds). |
| Significant Side Product Formation | 1. Reaction Temperature Too High: This is the most common cause, leading to decarboxylation or other decomposition pathways. 2. Reactive Solvent: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a competing nucleophile. | 1. Lower the reaction temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and purity. 2. Switch to a more thermally stable solvent, such as DMSO or diphenyl ether, if very high temperatures are required. |
| Difficult Product Isolation / Purification | 1. Product is Oily or Gummy: The product fails to crystallize upon acidification, often due to impurities. 2. Product Contaminated with Starting Phenol: 4-fluorophenol can be difficult to remove completely. | 1. After acidification, attempt to extract the product into an organic solvent like ethyl acetate. Wash the organic layer thoroughly with brine, dry it (e.g., with Na₂SO₄), and concentrate it. Attempt to crystallize the resulting residue from a different solvent system. If it remains an oil, purification by column chromatography may be necessary. 2. During workup, after acidification and filtration, wash the crude solid with a solvent that dissolves 4-fluorophenol but not the product (e.g., a cold mixture of ether and hexanes). Alternatively, a basic wash (e.g., with dilute NaHCO₃) during an organic extraction can remove acidic starting materials, but care must be taken not to deprotonate and lose the product to the aqueous layer. |
Visualizing the Troubleshooting Process
The following workflow diagram can guide your decision-making process when encountering low reaction yields.
Detailed Experimental Protocols
Protocol 1: SNAr Synthesis via 6-chloropyridine-3-carboxylic acid
This protocol describes a standard lab-scale synthesis.
Reaction Mechanism Overview:
The reaction proceeds via a classic addition-elimination mechanism. The electron-poor pyridine ring is attacked by the nucleophilic 4-fluorophenoxide, forming a negatively charged intermediate known as a Meisenheimer complex[2]. Aromaticity is restored upon the elimination of the chloride leaving group.
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 6-chloropyridine-3-carboxylic acid | 157.56 | 1.0 | 10.0 | 1.58 g |
| 4-fluorophenol | 112.11 | 1.2 | 12.0 | 1.35 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | 25.0 | 3.46 g |
| Dimethylformamide (DMF), anhydrous | - | - | - | 20 mL |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyridine-3-carboxylic acid (1.58 g, 10.0 mmol), 4-fluorophenol (1.35 g, 12.0 mmol), and potassium carbonate (3.46 g, 25.0 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes with 1% acetic acid) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water.
-
While stirring, slowly add 2M HCl (aq) until the pH of the solution is approximately 3. A precipitate should form.
-
Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation & Purification:
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 30 mL).
-
Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove residual 4-fluorophenol.
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the final product. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
-
References
-
Fluorochem. 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
-
Wikipedia. Ullmann condensation.
-
Wikipedia. Nucleophilic aromatic substitution.
- Schmalz, H.-G., et al. Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. [URL: Not available in search results]
-
Chemistry Steps. Nucleophilic Aromatic Substitution.
-
Kwan, E. E., et al. Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
- Name Reactions. Ullmann Reaction. [URL: Not available in search results]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Organic Chemistry Portal. Ullmann Reaction.
- Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [URL: Not available in search results]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions.
-
Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
-
CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
-
Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
-
ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
ResearchGate. Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][8]naphthyridine-3-carboxylic Acid Benzylamide | Request PDF.
- Benchchem. Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives. [URL: Not available in search results]
-
Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. tdcommons.org [tdcommons.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Solving solubility issues of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid in organic solvents
Technical Support Center: Solubility Optimization for 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid
Part 1: Technical Profile & Solubility Physics
Compound Identity:
-
IUPAC Name: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid[1][2]
-
Chemical Class: Aromatic Ether / Pyridine Derivative / Carboxylic Acid[1]
-
Molecular Weight: ~233.2 g/mol [1]
-
Key Structural Features:
-
Pyridine-3-Carboxylic Acid Core: Amphoteric nature.[1] The pyridine nitrogen is weakly basic (pKa ~3.8), and the carboxylic acid is acidic (pKa ~4.8).[2] This creates a potential for zwitterionic behavior in the solid state, leading to high crystal lattice energy and difficult dissolution.
-
4-Fluorophenoxy Tail: A lipophilic, electron-withdrawing group.[1] While it adds hydrophobic character (increasing LogP), it also introduces rigidity and potential for
stacking, which can further decrease solubility in non-polar solvents.[2]
-
The Solubility Challenge: The primary struggle with this compound is overcoming the Intermolecular Hydrogen Bond Network (carboxylic acid dimers) and the Crystal Lattice Energy stabilized by the pyridine ring.[2] Standard non-polar solvents (Hexane, Toluene) cannot break these interactions.[2] Protic solvents (Alcohols) compete for H-bonds but may react.[1][2] Polar aprotic solvents (DMSO, DMF) are the most effective "disruptors."[2]
Part 2: Solubility Data & Solvent Selection Matrix
Quick Reference Table: Estimated Solubility Profile Based on structural analogs (Nicotinic acid derivatives) and calculated physicochemical properties.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Note |
| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Best for stock solutions.[1] Disrupts H-bonding effectively. |
| Polar Aprotic | DMF / NMP | Very Good | Good alternative to DMSO for reactions; easier to remove than DMSO.[1] |
| Protic | Methanol / Ethanol | Moderate | Solubility improves significantly with heat.[1] Warning: Risk of esterification with acid catalysts.[1] |
| Chlorinated | DCM / Chloroform | Low to Moderate | Often requires a polar co-solvent (e.g., 5-10% MeOH) to break dimers.[1] |
| Ethers | THF / 1,4-Dioxane | Moderate | Good for synthesis; acceptable solubility, especially when heated. |
| Esters | Ethyl Acetate | Low | Poor solubility at RT; useful as an anti-solvent for recrystallization.[1] |
| Hydrocarbons | Hexane / Heptane | Insoluble | Strictly an anti-solvent.[1] |
| Aqueous | Water (Neutral) | Poor | Insoluble as free acid.[1][2] |
| Aqueous | Water (Basic pH > 8) | High | Forms the soluble carboxylate salt (Na+ or K+).[1][2] |
Part 3: Troubleshooting Guide (Q&A)
Q1: "I am trying to run an amide coupling in Dichloromethane (DCM), but the starting material won't dissolve. What should I do?" Diagnosis: DCM is a non-polar solvent with a low dielectric constant.[1] It cannot effectively break the strong carboxylic acid dimers of the starting material. Solution:
-
The "Doping" Method: Add a small amount of a polar co-solvent.[1] Try adding 5-10% DMF or DMAc to the DCM.[1] This usually solubilizes the acid without interfering with standard coupling reagents (EDC, HATU).[2]
-
The Base Trick: If your reaction uses a tertiary amine base (DIPEA/TEA), add it first.[1][2] The base will deprotonate the carboxylic acid, forming a soluble organic salt (ammonium carboxylate), instantly clearing the solution.
Q2: "I need to make a 100 mM stock solution for a biological assay. Can I use Ethanol?" Diagnosis: While ethanol might dissolve it with heat, it may precipitate upon cooling or storage. Furthermore, ethanol is not inert; it can slowly esterify the acid over long storage periods. Solution:
-
Gold Standard: Use anhydrous DMSO .[1] It provides the highest stability and solubility.[1]
-
Protocol: Weigh the solid into a vial. Add half the required volume of DMSO. Vortex vigorously. If it resists, sonicate at 40°C for 5 minutes. Once dissolved, dilute to the final volume. Store at -20°C to prevent degradation.
Q3: "During workup, I acidified the aqueous layer, but the product formed a sticky oil instead of a solid precipitate." Diagnosis: This is "oiling out," common with fluorinated aromatics. The product is precipitating too fast or trapping impurities/solvent, preventing crystal lattice formation. Solution:
-
Seeding: Scratch the glass side of the flask with a spatula to induce nucleation.[1]
-
The "Slow Acidification" Protocol:
Q4: "How do I recrystallize this compound? It seems soluble in everything hot but won't crash out cold." Diagnosis: The fluorophenoxy group adds lipophilicity, making it too soluble in pure organic solvents like EtOAc or EtOH even when cold. Solution: Use a Solvent/Anti-Solvent Pair .
-
System A: Ethanol (Solvent) + Water (Anti-Solvent).[1][2] Dissolve in hot ethanol, then add hot water dropwise until slightly cloudy. Cool slowly.
-
System B: THF (Solvent) + Hexane (Anti-Solvent).[1][2] Dissolve in minimal hot THF. Add Hexane until turbid.
Part 4: Visual Decision Workflows
Figure 1: Solvent Selection Decision Tree Caption: Logical flow for selecting the optimal solvent based on the experimental intent (Synthesis, Analysis, or Formulation).
Figure 2: "Oiling Out" Rescue Protocol Caption: Step-by-step logic to recover solid product when acidification results in a sticky oil.
Part 5: Standardized Solubility Screening Protocol
Objective: To determine the approximate solubility limit of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid in a new solvent system.
Materials:
-
Glass HPLC vials (1.5 mL).
-
Micropipette (100 µL tips).
-
Sonicator bath.[1]
Procedure:
-
Initial Weighing: Place 10 mg of the compound into a clear glass vial.
-
Stepwise Addition (Room Temp):
-
Dilution:
-
Add 400 µL more solvent (Total: 500 µL, Conc: 20 mg/mL).
-
Vortex and Sonicate for 5 minutes.
-
Observation: If still cloudy, proceed to heat.
-
-
Thermal Stress:
-
Heat the vial to 50°C (or boiling point of solvent if lower) for 2 minutes.
-
Observation: If clear hot but precipitates cold, this is a good recrystallization solvent.
-
-
Final Dilution:
-
Add 500 µL more solvent (Total: 1 mL, Conc: 10 mg/mL).
-
If still insoluble at 10 mg/mL, consider the solvent "Insoluble" for practical synthesis purposes.
-
References
-
National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 11378949, 5-(4-fluorophenyl)pyridine-3-carboxylic acid. (Structure and Property Analog). Retrieved from [Link][1][2]
-
Li, Z. J., et al. (2013).[1] Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl Sulfoxide.[3][4][5] Journal of Chemical & Engineering Data. (Foundational data for pyridine-3-carboxylic acid solubility behavior). Retrieved from [Link]
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and dielectric constant principles).
Sources
Purification strategies for removing impurities from 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
Technical Support Center: Purification of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
Introduction: The Purification Mandate
You are working with 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 111042-78-5). This molecule features a zwitterionic-capable pyridine core and a lipophilic fluorophenoxy tail. The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 6-chloronicotinic acid (or ester) with 4-fluorophenol.
The Challenge: The primary impurities—unreacted 4-fluorophenol and 6-chloronicotinic acid—possess solubility profiles dangerously similar to your product. Standard filtration often fails to yield pharmaceutical-grade purity (>99.5%).
This guide moves beyond basic "recipes" to provide a mechanism-based purification strategy , leveraging the specific pKa differences between your product and its contaminants.
Module 1: The Chemical Wash (pKa-Driven Separation)
Concept: This is the most critical step. You must exploit the acidity difference between the carboxylic acid product (
Q: Why does my product still smell like phenol after a standard workup?
A: You likely used a base that was too strong (like NaOH) during the extraction.
-
The Error: NaOH (
) deprotonates both the carboxylic acid and the 4-fluorophenol, forcing both into the aqueous layer. When you acidify later, both precipitate together. -
The Fix: Use Saturated Sodium Bicarbonate (
) .- creates a pH of ~8.5.
-
This is basic enough to deprotonate the carboxylic acid (Soluble Carboxylate).
-
It is not basic enough to deprotonate 4-fluorophenol (Remains Neutral/Organic Soluble).
-
Result: The phenol stays in the organic wash, while your product moves to the water.
Protocol: The "Bicarbonate Cut"
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).
-
Extraction: Wash with
( ).-
Check: The product is now in the Aqueous Layer .
-
Discard: The Organic Layer (contains 4-fluorophenol and neutral byproducts).
-
-
Precipitation: Carefully acidify the aqueous layer with
to .-
Observation: The product will precipitate as a white solid.
-
Module 2: Recrystallization Strategies
Concept: Once the bulk phenol is removed, you need to remove trace inorganic salts and structural isomers.
Q: My product is "oiling out" instead of crystallizing. How do I fix this?
A: This usually happens when the solvent polarity is mismatched or the cooling is too rapid.
-
The Fix: Use a Solvent-Antisolvent system with a "Seeding" step.
-
Recommended System: Ethanol (Solvent) / Water (Antisolvent).[1]
-
Pyridine carboxylic acids often form stable hydrates. Water encourages the formation of a crystalline lattice rather than an amorphous oil.
-
Step-by-Step Recrystallization Protocol
| Step | Action | Mechanistic Note |
| 1 | Suspend crude solid in minimal boiling Ethanol (95%) . | High solubility of organic framework. |
| 2 | Add hot Water dropwise until turbidity persists. | Reaches saturation point (metastable zone). |
| 3 | Add a few drops of Ethanol to clear the solution. | Restores single phase. |
| 4 | Slow Cool to Room Temp (over 2 hours). | Prevents trapping of impurities (occlusion). |
| 5 | Chill at 4°C for 1 hour. | Maximizes yield.[2] |
| 6 | Filter and wash with cold Water/EtOH (1:1). | Removes surface mother liquor. |
Module 3: Troubleshooting & FAQs
Q: High Performance Liquid Chromatography (HPLC) shows a "shoulder" peak. Is it an isomer?
A: Likely not. It is often the protonated vs. zwitterionic form of the pyridine ring separating on the column.
-
Diagnosis: Pyridine nitrogens can protonate under acidic HPLC conditions.
-
Solution: Ensure your mobile phase is sufficiently buffered. Use 0.1% Formic Acid or TFA in both water and acetonitrile channels to lock the protonation state.
Q: How do I remove trace color (yellow/brown)?
A: These are likely oligomeric oxidation products of the phenol.
-
Solution: Perform an Activated Carbon treatment during the hot filtration step of recrystallization.[3]
-
Warning: Do not use too much carbon (<5% wt/wt), or you will irreversibly adsorb your product due to the
interactions with the pyridine ring.
-
Visualizing the Workflow
The following diagram maps the logical flow of the purification, highlighting the critical impurity separation points.
Caption: Figure 1. Selective Acid-Base Extraction Workflow targeting the removal of phenolic impurities.
References
-
Separation of Carboxylic Acids by Acid/Base Extraction. Chemistry LibreTexts. (2024). Explains the theoretical basis of pKa-dependent separation between phenols and carboxylic acids.
-
Synthesis of high purity pyridine-phenolic ligands. Arkivoc. (2022).[2] Details the synthesis and purification of similar pyridine-phenoxy systems using acid-base protocols.
-
Purification of 4-fluorophenol. US Patent 4523041A. Describes the difficulty of separating fluorophenols and strategies for their removal.
-
pH-Dependent Crystallization of Hydroxynicotinic Acids. MDPI Crystals. (2023). Discusses the impact of pH on the solubility and crystallization of pyridine carboxylic acids.
Sources
Technical Support Center: Minimizing Decarboxylation in Pyridine-3-Carboxylic Acid Derivatives
Welcome to the Technical Support Center for handling pyridine-3-carboxylic acid (nicotinic acid) derivatives. Because the carboxylic acid moiety is prone to extrusion as carbon dioxide under specific thermal and catalytic conditions, working with these scaffolds requires precise control over reaction parameters. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you preserve the carboxylate functional group during complex syntheses.
Core Principles: The Causality of Decarboxylation
To prevent decarboxylation, you must first understand the two primary mechanisms that drive it:
-
Thermal & pH-Dependent Decarboxylation : In aqueous or polar media, pyridinecarboxylic acids exist in equilibrium with their zwitterionic forms. Heating these compounds near their isoelectric point maximizes the concentration of the zwitterion, which is the most reactive species toward thermal decarboxylation, leading to the extrusion of CO2 and the formation of an intermediate ylide[1].
-
Transition-Metal Catalyzed Protodecarboxylation : When performing cross-coupling reactions (e.g., Suzuki, Heck), transition metals like Palladium (Pd) and Copper (Cu) can inadvertently catalyze decarboxylation. The metal binds to the free carboxylate to form a carboxylate-metal complex, which undergoes homolytic or heterolytic cleavage to extrude CO2, leaving behind an aryl-metal intermediate that subsequently protonates or cross-couples[2].
Troubleshooting Guide: Diagnosing & Resolving CO2 Loss
Q: I am attempting a Suzuki-Miyaura coupling on a halopyridine-3-carboxylic acid, but my LC-MS shows a major [M-44] peak. How do I prevent this? A: The [M-44] peak indicates the loss of CO2. Palladium and copper catalysts actively promote 2 when free aryl carboxylates are present[2].
-
Resolution 1 (Chemical): Protect the carboxylic acid by converting it to an ester (e.g., methyl or tert-butyl ester) prior to the coupling step. Esters cannot form the requisite carboxylate-metal complex, completely shutting down this degradation pathway.
-
Resolution 2 (Thermodynamic): Decarboxylative metalation typically requires elevated temperatures (>120°C)[3]. If you cannot esterify, use highly active, electron-rich phosphine ligands (e.g., XPhos) that allow the cross-coupling to proceed at lower temperatures (60–80°C).
Q: My nicotinic acid derivative is degrading during acidic hydrolysis. Why? A: Heating pyridine-3-carboxylic acids in aqueous solutions near their isoelectric pH maximizes the concentration of the zwitterion, which accelerates thermal decarboxylation[1].
-
Resolution: Shift the pH significantly away from the isoelectric point (typically pH 3-4 for nicotinic acids) during heating. Alternatively, perform the deprotection at room temperature using stronger reagents (e.g., LiOH in THF/H2O at 25°C) to bypass the thermal activation energy required for CO2 loss.
Q: Can I use silver (Ag) salts as additives to scavenge halides in my reaction? A: Avoid silver salts if your carboxylic acid is unprotected. Silver is a potent oxidant that promotes 4 and will rapidly destroy the carboxylic acid moiety[4].
Workflow Optimization Logic
Use the following decision tree to design your experimental conditions and avoid unwanted decarboxylation side reactions.
Decision logic for preventing decarboxylation in pyridine-3-carboxylic acid workflows.
Quantitative Data: Impact of Reaction Parameters
The table below summarizes the relative rates and yields of decarboxylation under various experimental conditions, highlighting the necessity of parameter control.
| Reaction Condition | Substrate | Decarboxylation Rate / Yield | Mechanistic Rationale |
| Aqueous, 150°C, pH = Isoelectric Point | Pyridine-2-carboxylic acid | High (Maximal Rate) | Zwitterion concentration is maximized, facilitating rapid CO2 loss[1]. |
| Aqueous, 150°C, pH = Isoelectric Point | Pyridine-3-carboxylic acid | Low (~100x slower than 2-isomer) | Lack of proximity between nitrogen lone pair and carboxylate reduces ylide stabilization[5]. |
| Pd(OAc)2, 160°C, 15 h | Pyridine-3-carboxylic acid | 80–88% yield of decarboxylated product | Pd(II) inserts into the C-COOH bond, driving protodecarboxylation[3]. |
| Pd(dppf)Cl2, 80°C, 6 h | Pyridine-3-carboxylate (Ester) | 0% (Decarboxylation suppressed) | Esterification prevents the formation of the carboxylate-metal complex[2]. |
Self-Validating Experimental Protocols
To guarantee the integrity of the carboxylic acid during transition-metal cross-coupling, employ this self-validating protection-coupling-deprotection sequence.
Protocol: Low-Temperature Suzuki Coupling of 5-Bromonicotinic Acid
Objective: Achieve C-C bond formation without triggering metal-catalyzed decarboxylation.
Step 1: Esterification (Protection)
-
Suspend 5-bromopyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M).
-
Add concentrated H2SO4 (0.1 eq) dropwise at 0°C.
-
Reflux at 65°C for 12 hours, then neutralize with saturated NaHCO3 and extract with EtOAc.
-
Causality: Masking the acidic proton prevents the formation of the carboxylate anion, which is a strict prerequisite for the 2[2].
-
Self-Validation: Run LC-MS on the organic layer. Look for the [M+H]+ corresponding to the methyl ester. The complete absence of the starting material mass confirms successful protection.
Step 2: Suzuki-Miyaura Coupling
-
Combine the methyl ester (1.0 eq), arylboronic acid (1.2 eq), and K3PO4 (2.0 eq) in a degassed mixture of 1,4-dioxane/H2O (4:1).
-
Add Pd(dppf)Cl2 (0.05 eq). Degas with N2 for an additional 10 minutes.
-
Heat at 80°C for 6 hours.
-
Causality: 80°C provides sufficient thermal energy for oxidative addition into the C-Br bond, but is far below the >150°C threshold required to induce3[3].
-
Self-Validation: Analyze the crude mixture via LC-MS. The [M-44] side product will be absent due to the ester protection, and the primary peak must match the mass of the cross-coupled ester.
Step 3: Mild Saponification (Deprotection)
-
Dissolve the coupled ester in THF/H2O (1:1, 0.2 M).
-
Add LiOH monohydrate (3.0 eq) and stir at 25°C for 4 hours.
-
Carefully acidify to pH 4 using 1M HCl at 0°C to precipitate the product.
-
Causality: Performing the hydrolysis at ambient temperature prevents the thermal decarboxylation of the newly formed 1[1].
-
Self-Validation: Filter the precipitate and verify via 1H NMR (DMSO-d6). The carboxylic acid proton should appear as a broad singlet (~13.0 ppm), confirming the functional group was successfully preserved through the entire workflow.
Frequently Asked Questions (FAQs)
Q: Does the position of the carboxylic acid on the pyridine ring matter? A: Yes, significantly. Pyridine-2-carboxylic acids (picolinic acids) decarboxylate roughly 100 to 500 times faster than pyridine-3-carboxylic acids. This is due to the proximity of the nitrogen lone pair, which electrostatically stabilizes the intermediate ylide formed during CO2 loss[1][5]. However, under catalytic cross-coupling conditions, both isomers are highly vulnerable.
Q: I cannot use an ester protecting group because my molecule is base-sensitive. What are my options? A: If esterification/saponification is not viable, you must perform the cross-coupling on the free acid. To minimize decarboxylation, use a weak, non-nucleophilic base (e.g., NaHCO3 instead of Cs2CO3) to limit full deprotonation, and utilize highly active precatalysts (e.g., Buchwald precatalysts) that operate at room temperature.
References
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Science Publishing URL:[Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls Source: PubMed Central (NIH) URL:[Link]
-
Decarboxylative cross-coupling Source: Wikipedia URL:[Link]
-
Silver-Promoted Regioselective Oxidative Decarboxylative C–H Alkylation of Phenanthridines with Carboxylic Acids Source: R Discovery URL:[Link]
-
Decarboxylation Source: Wikipedia URL:[Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids Source: Chemistry Stack Exchange URL:[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting amide bond formation with sterically hindered pyridine acids
Topic: Troubleshooting amide bond formation with sterically hindered pyridine acids Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Status: Active Support Ticket
Executive Summary: The "Pyridine Problem"
Welcome to the technical support center. If you are here, you are likely facing the "Pyridine Paradox." Pyridine carboxylic acids (especially 2-substituted or 2,6-disubstituted isonicotinic acids) present a unique trifecta of failure modes for standard amide coupling (EDC/NHS, HATU):
-
Steric Shielding: Substituents at the ortho positions (relative to the carboxylate) physically block the trajectory of the incoming amine.
-
The Zwitterion Trap: Pyridine acids exist as high-melting-point zwitterions (intermolecular salt bridges between the pyridine nitrogen and the carboxylate). Standard solvents (DCM, THF) often fail to solubilize them, leading to heterogeneous, stalled reactions.
-
Nitrogen Interference: The pyridine nitrogen is a nucleophile. It can react with activated esters or coupling reagents, forming unreactive
-acyl pyridinium salts or causing catalyst poisoning.
This guide provides two Tier-1 protocols designed to bypass these specific failure modes.
Decision Matrix: Selecting Your Protocol
Before proceeding, determine your route using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on steric bulk and solubility profiles.
Protocol A: The "Gold Standard" (T3P)
Best for: Moderately hindered acids, chiral substrates, and scale-up.
Why it works: T3P (Propylphosphonic anhydride) is a cyclic anhydride that activates the carboxylic acid. Unlike HATU/EDC, it does not generate a reactive guanidinium species that can be trapped by the pyridine nitrogen. The byproduct is water-soluble, simplifying the workup of zwitterionic substrates [1].
Reagents
-
Base: Pyridine (preferred) or DIPEA (if substrate is acid-sensitive).
-
Solvent: EtOAc (1st choice), DMF (if solubility is poor), or 2-MeTHF.
Step-by-Step Methodology
-
Dissolution (Critical): Charge the pyridine carboxylic acid (1.0 equiv) and the amine (1.1 equiv) into the flask. Add EtOAc (5-10 volumes).
-
Base Addition: Add Pyridine (3.0 – 5.0 equiv).
-
Technical Note: You must add enough base to break the zwitterionic lattice of the starting material. If the solution remains cloudy, titrate with more base or switch co-solvent to DMF.
-
-
Activation: Cool to 0 °C. Add T3P (1.5 – 2.0 equiv) dropwise.
-
Why dropwise? T3P is exothermic. Controlling the exotherm prevents background decomposition of the activated acid.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitoring: If LCMS shows activated ester but no product, heat to 50 °C. T3P is thermally stable.
-
-
Workup (Self-Validating):
Protocol B: The "Nuclear Option" (Ghosez's Reagent)
Best for: Extremely hindered acids (2,6-disubstituted), electron-deficient amines, or when T3P fails.
Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid directly to the acid chloride under neutral conditions. This avoids the harsh acidic conditions of Thionyl Chloride (
Reagents
-
Reagent: Ghosez's Reagent (Commercial or prepared in situ).
-
Solvent: Dry DCM or Chloroform.
-
Base: None required for activation step.
Step-by-Step Methodology
-
Acid Chloride Formation:
-
Dissolve pyridine carboxylic acid (1.0 equiv) in dry DCM under Argon.
-
Add Ghosez's Reagent (1.1 – 1.2 equiv) at RT.
-
Stir for 1–3 hours.
-
Visual Check: The suspension should become a clear solution as the zwitterionic acid converts to the soluble acid chloride.
-
-
Coupling:
-
In a separate flask, dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in DCM.
-
Cannulate the acid chloride solution into the amine solution dropwise at 0 °C.
-
Mechanism:[1][2][4][5][6] The acid chloride is highly reactive (
vs activated esters) and will force the coupling despite steric hindrance.
-
-
Workup:
-
Quench with saturated NaHCO₃.
-
Standard extraction.
-
Troubleshooting & Diagnostics
Use this table to diagnose specific failure modes in your experiment.
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Decomposition | Pyridine N-Oxide formation or Polymerization . | If using HATU/EDC, the activating agent may be reacting with the pyridine nitrogen. Switch to Protocol B (Ghosez) to avoid "active ester" intermediates. |
| No Reaction (SM recovered) | Zwitterion Insolubility . | The lattice energy of the pyridine acid is too high. Switch solvent to DMF/DMSO or increase base (DIPEA) to 5.0 equiv to force solubility before adding coupling reagent. |
| Low Yield (<20%) | Steric Shielding . | The amine cannot approach the carbonyl. Heat the reaction. Protocol A (T3P) can be safely heated to 80 °C in EtOAc/DMF. |
| Product is Racemized | Oxazolone Formation . | High basicity promotes proton abstraction at the |
| Solid Precipitate forms immediately | N-Acyl Urea (EDC only) or Salt formation . | If using EDC, this is likely the rearrangement byproduct. Abandon EDC. Use T3P (Protocol A). |
FAQ: Technical Support
Q: Can I use Thionyl Chloride (
Q: My T3P reaction is stuck at 50% conversion. Should I add more T3P? A: No. Adding more T3P usually just consumes the amine without driving the reaction (due to impurity formation). Instead, add a catalyst: 4-DMAP (0.1 equiv) . The DMAP forms a highly reactive acyl-pyridinium intermediate that transfers the acyl group to the hindered amine.
Q: Why do you recommend Pyridine as a base for T3P? Isn't TEA stronger? A: Stronger is not better here. TEA (Triethylamine) can cause epimerization of chiral centers. Pyridine acts as both a base and a nucleophilic catalyst (buffering the system), which Dunetz et al. proved is superior for maintaining chiral integrity [1].
References
-
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[7][8][9] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7][9] Organic Letters, 13(19), 5048–5051. [Link]
-
Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acyl Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]
-
Montalbetti, C. A. , & Falque, V. (2005).[10][11] Amide bond formation and peptide coupling.[1][3][8][11][12][13][14] Tetrahedron, 61(46), 10827-10852. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of highly functionalised pyridines using Ghosez-type reactions of dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis [organic-chemistry.org]
- 14. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvent systems for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
This technical guide details the purification and recrystallization strategies for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9).
The protocols below are designed for researchers requiring high-purity intermediates for kinase inhibitor synthesis (e.g., c-Met or p38 MAPK pathways). They prioritize the removal of specific impurities common to nucleophilic aromatic substitution (
Physicochemical Profile & Solvent Logic
To select the correct solvent, one must understand the molecule's competing polarities:
-
Head Group (Polar/Acidic): The pyridine-3-carboxylic acid moiety is highly polar, capable of hydrogen bonding, and pH-sensitive (
). It drives solubility in basic aqueous media and polar protic solvents. -
Tail Group (Lipophilic): The 4-fluorophenoxy ether tail adds significant lipophilicity, reducing water solubility compared to simple nicotinic acid.
The Implication: Pure water (often used for nicotinic acid) is likely a poor solvent for this derivative due to the lipophilic tail. Conversely, non-polar solvents (Hexane, Toluene) will likely not dissolve the crystal lattice effectively. Mixed solvent systems or polar aprotic solvents are required.
Solvent System Summary Table
| System | Role | Composition (v/v) | Mechanism |
| Ethanol / Water | Primary Choice | 70:30 to 90:10 | Balances the hydrophobic tail (EtOH) and polar head (Water). |
| Acetonitrile (ACN) | Polishing | 100% | Excellent for removing polar oxide impurities; moderate solubility profile. |
| Ethyl Acetate / Heptane | Alternative | Variable | Used if the compound is too soluble in alcohols. |
| Aq. NaOH / HCl | Chemical Purification | N/A | Critical First Step. Uses pH switching to remove neutral organics. |
Primary Purification: Acid-Base Reprecipitation
Before thermal recrystallization, Acid-Base Reprecipitation is strongly recommended. This method chemically separates the product from unreacted starting materials (e.g., 4-fluorophenol) and neutral byproducts.
Protocol:
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 volumes). Stir until fully dissolved (solution pH > 10). The acid becomes the sodium salt (highly water-soluble).
-
Washing (Critical): Extract the aqueous alkaline solution twice with Ethyl Acetate or Dichloromethane .
-
Why? This removes neutral impurities and unreacted phenol (which exists partly as phenoxide but partitions into organics if the pH isn't extremely high, or if neutral impurities are trapped).
-
-
Acidification: Separate the aqueous layer and cool to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 3.0–3.5.
-
Isolation: The free acid will precipitate as a thick white/off-white solid. Filter, wash with cold water, and dry.[1]
Thermal Recrystallization Protocols
Method A: Ethanol/Water (The Standard)
This system is most likely to yield X-ray quality crystals and high recovery.
-
Solubility Test: Place 100 mg of dried crude in a test tube. Add 0.5 mL Ethanol (95%) . Heat to boiling.
-
If soluble: Add water dropwise until persistent cloudiness appears, then add 1 drop of ethanol to clear.
-
If insoluble: Add more ethanol.
-
-
Scale-Up Procedure:
-
Place crude solid in an Erlenmeyer flask with a stir bar.
-
Add Ethanol (approx. 5 mL per gram) and heat to reflux.
-
If not dissolved, add more ethanol in small portions until clear.
-
Optional: Add activated charcoal (1-2% wt), reflux for 5 mins, and filter hot through Celite to remove color.
-
While boiling, slowly add Water until the solution becomes slightly turbid (cloudy).
-
Add just enough hot Ethanol to make the solution clear again.
-
Cooling: Remove from heat. Let cool to room temperature undisturbed (slow cooling prevents oiling out). Then chill at 4°C for 2 hours.
-
Filtration: Collect crystals via vacuum filtration.[2] Wash with cold 50% EtOH/Water.
-
Method B: Acetonitrile (For Polar Impurity Removal)
If Method A fails or yields solvates, Acetonitrile is a superior alternative for pyridine derivatives.
-
Suspend crude solid in Acetonitrile (ACN) (10 mL/g).
-
Heat to reflux (
). The solid should dissolve.[2] -
If insoluble, slowly add Water dropwise (keep water <10%).
-
Allow to cool slowly. Acetonitrile often promotes the formation of dense, block-like crystals rather than needles.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
Cause: The solution is too concentrated, or the cooling was too rapid. The "oiling" phase is a liquid-liquid phase separation that occurs above the crystal's melting point in the solvent mixture.
-
Fix: Re-heat until the oil dissolves. Add a small amount of the good solvent (e.g., Ethanol) to dilute slightly. Seed the solution with a tiny crystal of pure product at a temperature just below the saturation point. Cool very slowly (wrap the flask in a towel).
Q2: The yield is very low (<50%). Where is my compound?
-
Cause: The pH might be too low or too high during precipitation, or the solvent volume in recrystallization is too high.
-
Fix:
-
Check the pH of the mother liquor. Pyridine nitrogens can be protonated at very low pH (
), forming a soluble hydrochloride salt. Ensure pH is near the isoelectric point (~pH 3-4). -
Concentrate the mother liquor by rotary evaporation to half volume and cool again to recover a second crop.
-
Q3: How do I remove the 4-fluorophenol smell/impurity?
-
Fix: Thermal recrystallization is often inefficient for removing phenols due to similar solubility profiles. Use the Acid-Base Reprecipitation method (Section 2) with a thorough Ethyl Acetate wash of the basic layer.
Visual Workflows
Figure 1: Purification Logic Flow
Caption: Step-by-step purification workflow combining chemical (acid-base) and physical (thermal) methods for maximum purity.
Figure 2: Solvent Selection Decision Tree
Caption: Decision matrix for determining the optimal solvent system based on small-scale solubility behavior.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11378949, 6-(4-fluorophenoxy)pyridine-3-carboxylic acid. Available at: [Link]
-
Organic Syntheses. Nicotinic Acid. Coll. Vol. 1, p.385 (1941); Vol. 4, p.49 (1925). (General procedure for pyridine carboxylic acid purification via acid-base precipitation). Available at: [Link]
- European Patent Office.Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives. EP2821398A1. (Describes recrystallization of lipophilic pyridine acids).
- Zubrick, J. W.The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Authoritative text on recrystallization mechanics and "oiling out" troubleshooting).
Sources
Overcoming low reactivity of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid in nucleophilic substitution
Troubleshooting Guide: Overcoming Low Reactivity of 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid
As a Senior Application Scientist, I frequently encounter researchers struggling with the reactivity of bifunctional building blocks. 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid presents a unique, dual-faceted challenge in nucleophilic substitution. Depending on your synthetic goal, you are either attempting a Nucleophilic Aromatic Substitution (SNAr) at the C6 position (displacing the 4-fluorophenoxy group) or a Nucleophilic Acyl Substitution at the C3 position (amidating or esterifying the carboxylic acid).
This guide dissects the causality behind these reactivity bottlenecks and provides self-validating protocols to overcome them.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at C6
FAQ: Why is the 4-fluorophenoxy group not displacing, even when using strong secondary amines and high heat?
The Causality: The failure of direct SNAr on this substrate is driven by two compounding electronic factors. First, aryloxy groups (like 4-fluorophenoxy) are inherently poor leaving groups compared to halogens (fluoride or chloride) because the phenoxide anion is a stronger base and less stable than a halide ion[1]. Second, and more critically, the SNAr reaction with amines requires basic conditions. When an amine is introduced, it immediately deprotonates the C3-carboxylic acid to form a carboxylate anion.
While a neutral carboxylic acid (-COOH) is electron-withdrawing and activates the pyridine ring for nucleophilic attack, the carboxylate anion (-COO⁻) is electron-donating via induction and resonance[2]. This negative charge repels incoming nucleophiles and drastically raises the activation energy required to form the intermediate Meisenheimer complex.
The Solution: You must temporarily mask the carboxylic acid as an ester. This prevents deprotonation, maintains the strong electron-withdrawing nature of the C3 substituent, and electronically biases the C6 position for successful phenoxy displacement.
Fig 1: Divergent reactivity pathways for SNAr based on C3-carboxylic acid activation state.
Protocol 1: Esterification-Activated SNAr Workflow
This protocol is a self-validating system; do not proceed to the next step unless the in-process control criteria are met.
-
Esterification (Activation):
-
Suspend 6-(4-fluorophenoxy)pyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).
-
Cool to 0 °C and dropwise add thionyl chloride (SOCl₂, 2.0 eq).
-
Reflux at 70 °C for 4 hours.
-
Self-Validation Check: Spot on TLC (50% EtOAc/Hexanes). The starting material stays at the baseline (Rf = 0.0), while the methyl ester will migrate cleanly (Rf ~ 0.6). Concentrate in vacuo to yield the activated ester.
-
-
SNAr Displacement:
-
Dissolve the crude methyl ester in anhydrous DMSO (0.5 M). Add your amine nucleophile (3.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat to 90 °C for 12–16 hours.
-
Self-Validation Check: Analyze via LCMS. You should observe the disappearance of the ester mass and the appearance of the product mass (Target Mass = Ester Mass + Amine Mass - 111 Da [4-fluorophenoxy]).
-
-
Saponification (Deprotection):
-
Dilute the mixture with THF/H₂O (1:1) and add LiOH·H₂O (3.0 eq). Stir at room temperature for 2 hours.
-
Self-Validation Check: Acidify the aqueous layer to pH 3-4 using 1M HCl. The final substituted pyridine-3-carboxylic acid will precipitate out of solution as a white/off-white solid, confirming successful deprotection.
-
Section 2: Nucleophilic Acyl Substitution at C3
FAQ: My amidation yields are <20% using standard EDC/HOBt coupling. What is going wrong?
The Causality: Nicotinic acid derivatives (pyridine-3-carboxylic acids) are notoriously sluggish in standard carbodiimide-mediated couplings (EDC, DCC). The basic pyridine nitrogen can interfere with the activation process by forming zwitterionic species or self-associating in solution. Furthermore, mild coupling agents often fail to generate a sufficiently electrophilic carbonyl carbon to overcome the steric and electronic drag of the bulky 6-(4-fluorophenoxy) ether linkage.
The Solution: Abandon mild carbodiimides. You must force the reaction by converting the carboxylic acid into a highly reactive, transient acid chloride using oxalyl chloride and catalytic DMF[3]. This bypasses the zwitterionic resting state entirely.
Fig 2: Comparison of mild vs. strong activation for nucleophilic acyl substitution at C3.
Protocol 2: Acid Chloride Generation and Amidation
Ensure all glassware is oven-dried, as acid chlorides are highly moisture-sensitive.
-
Acid Chloride Formation:
-
Suspend the acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.
-
Add 2 drops of anhydrous DMF (catalyst).
-
Cool to 0 °C and add Oxalyl Chloride (1.5 eq) dropwise.
-
Self-Validation Check: You will observe immediate and vigorous gas evolution (CO and CO₂). Stir at room temperature until gas evolution completely ceases (approx. 1-2 hours), indicating 100% conversion to the acid chloride. Concentrate in vacuo to remove excess oxalyl chloride.
-
-
Amidation:
-
Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.
-
In a separate vial, mix the amine nucleophile (1.2 eq) and DIPEA (2.5 eq) in DCM, then add this dropwise to the acid chloride solution.
-
Self-Validation Check: Upon addition of the amine/base mixture, a white precipitate (DIPEA-HCl salt) will immediately form in the flask, visually confirming that the nucleophilic acyl substitution is occurring. Stir for 1 hour at room temperature, then wash with saturated NaHCO₃ to isolate the pure amide.
-
Quantitative Data Summary
The table below summarizes the kinetic and yield outcomes based on the chosen activation strategy for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
| Reaction Type | Target Site | Activation Method | Leaving Group | Relative Kinetics | Expected Yield |
| SNAr | C6 | None (Free Acid) | 4-Fluorophenoxy | Extremely Slow (Stalled) | < 5% |
| SNAr | C6 | Methyl Esterification | 4-Fluorophenoxy | Moderate (Requires 90°C) | 75 - 85% |
| Acyl Substitution | C3 | EDC / HOBt | Hydroxyl (-OH) | Slow (Zwitterion trap) | 10 - 20% |
| Acyl Substitution | C3 | Oxalyl Chloride | Chloride (-Cl) | Very Fast (Exothermic) | > 90% |
References
- The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Institutes of Health (PMC).
- Aromatic Nucleophilic Substitution. Scribd.
Sources
Stability of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid under basic hydrolysis conditions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid. This document provides in-depth answers, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals investigating the stability of this molecule, specifically under basic hydrolysis conditions. Our goal is to equip you with the foundational knowledge and practical steps needed to design, execute, and interpret your stability studies effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical stability concern for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid under basic conditions?
The principal stability issue for this molecule is the hydrolytic cleavage of the diaryl ether bond. The molecule's structure consists of an electron-deficient pyridine ring linked to a 4-fluorophenoxy group. This ether linkage is the most probable site of degradation in a basic aqueous environment.
The underlying chemical mechanism is a Nucleophilic Aromatic Substitution (SNAr) . Here's the causality:
-
Electron-Deficient Ring : The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring's carbon atoms.[1] This makes the carbon atom at the 6-position (bonded to the ether oxygen) electrophilic and susceptible to attack.
-
Nucleophilic Attack : The hydroxide ion (OH⁻), present in basic solutions, acts as a potent nucleophile. It attacks the electron-deficient C6-carbon of the pyridine ring.
-
Intermediate Formation : This attack transiently breaks the aromaticity of the ring to form a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine ring and the carboxylic acid group helps to stabilize this intermediate.[2]
-
Leaving Group Departure : Aromaticity is restored by the elimination of the 4-fluorophenoxide ion, which is a competent leaving group. This step results in the cleavage of the C-O ether bond.
The carboxylic acid moiety, on the other hand, will simply deprotonate to form a carboxylate salt in a basic medium and is generally not susceptible to further degradation under these conditions.
Q2: What are the expected degradation products from basic hydrolysis?
Based on the SNAr mechanism, the hydrolysis will yield two primary degradation products:
-
Degradant 1: 6-Hydroxypyridine-3-carboxylic acid
-
Degradant 2: 4-Fluorophenol
The following diagram illustrates this degradation pathway.
Caption: Predicted degradation pathway via Nucleophilic Aromatic Substitution (SNAr).
Table 1: Expected Degradation Products and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| 6-Hydroxypyridine-3-carboxylic acid | C₆H₅NO₃ | 139.11 | Degradant 1 |
| 4-Fluorophenol | C₆H₅FO | 112.10 | Degradant 2 |
Q3: How do experimental conditions like temperature and base concentration affect the degradation rate?
The rate of degradation is highly dependent on the experimental conditions. Forced degradation studies, which are designed to accelerate the process, leverage these factors to predict long-term stability.[3][4]
-
Base Concentration: The reaction rate is directly influenced by the concentration of the nucleophile (OH⁻). Increasing the molarity of the base (e.g., from 0.1 M to 1.0 M NaOH or KOH) will significantly increase the rate of hydrolysis.[5][6]
-
Temperature: As with most chemical reactions, the rate of hydrolysis follows the principles of chemical kinetics. Increasing the temperature provides the necessary activation energy for the reaction, leading to a faster degradation rate. It is common to perform these studies at elevated temperatures (e.g., 50-80°C) to achieve measurable degradation within a practical timeframe.[6]
-
Co-solvents: If 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid has limited aqueous solubility, a co-solvent may be necessary. The choice of co-solvent (e.g., methanol, acetonitrile) can influence degradation kinetics and should be chosen carefully to ensure it does not participate in the reaction.
Troubleshooting Guide for Stability Studies
Q: I am not observing any degradation of the parent compound. What steps should I take?
This indicates your stress conditions are too mild. To promote degradation, you must increase the energy of the system or the concentration of the reactant.
-
Solution 1: Increase Temperature. If your experiment is at room temperature, increase it to a higher, controlled temperature such as 60°C or 80°C.[6]
-
Solution 2: Increase Base Concentration. If you are using a low concentration like 0.1 M NaOH, increase it to 0.5 M or 1.0 M.[5]
-
Solution 3: Extend Reaction Time. If you are only monitoring for a few hours, extend the study to 24, 48, or even 72 hours.[6]
It's recommended to adjust one variable at a time to understand its specific impact.
Q: The degradation is occurring too quickly, with most of the parent compound gone at the first time point. How can I slow it down?
This is a common issue when stress conditions are overly harsh. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to reliably identify and quantify the degradants.[4][6]
-
Solution 1: Decrease Temperature. If you are running the experiment at an elevated temperature, reduce it significantly. Often, moving from 60°C to room temperature is sufficient.
-
Solution 2: Decrease Base Concentration. Use a more dilute basic solution, for example, by moving from 1.0 M NaOH to 0.1 M or even 0.01 M NaOH.
-
Solution 3: Take Earlier Time Points. Sample at much shorter intervals (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation profile.
Q: My chromatogram shows the two expected degradation peaks, but also several other small, unknown peaks. What are they?
-
Possibility 1: Starting Material Impurities. Analyze a sample of your starting material (unstressed) using the same analytical method. Any peaks present there are impurities, not degradants.
-
Possibility 2: Secondary Degradation. The primary degradants (6-hydroxypyridine-3-carboxylic acid or 4-fluorophenol) might themselves be unstable under the harsh conditions and could be degrading further. An LC-MS analysis is invaluable here to obtain the mass of these unknown peaks and postulate their structures.
-
Possibility 3: Reaction with Co-solvent or Headspace. Though less common, the compound could be reacting with the co-solvent or with oxygen in the vial headspace (oxidation). Ensure your control samples are prepared identically to rule this out.
Experimental Protocols & Workflows
Protocol 1: Forced Basic Hydrolysis Study
This protocol provides a standardized workflow for assessing the stability of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
Caption: Experimental workflow for a forced basic hydrolysis study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid in a suitable organic solvent (e.g., acetonitrile or methanol) to a final concentration of 1.0 mg/mL.
-
Reaction Setup:
-
Test Sample: In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M NaOH. This initiates the degradation.
-
Control Sample: In a separate vial, mix 1.0 mL of the stock solution with 1.0 mL of purified water. This sample is used to account for any degradation not caused by the base.
-
-
Incubation: Place both vials in a temperature-controlled environment (e.g., a water bath or oven) set to 60°C.
-
Time Points: At predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from both the test and control vials.
-
Quenching: Immediately transfer the aliquot into a vial containing an equivalent molar amount of acid (e.g., 100 µL of 0.1 M HCl) to neutralize the base and stop the reaction.
-
Analysis: Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration and analyze using a validated stability-indicating method.
Protocol 2: Example Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can separate the active compound from its degradation products and any other impurities.[7]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for the parent compound (e.g., 265 nm), or use a Photo Diode Array (PDA) detector to monitor multiple wavelengths.
-
Injection Volume: 10 µL.
This method should provide good separation between the relatively polar 6-hydroxypyridine-3-carboxylic acid, the less polar parent compound, and the non-polar 4-fluorophenol.[8][9][10]
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved March 7, 2024, from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LCGC. Retrieved March 7, 2024, from [Link]
-
Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved March 7, 2024, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved March 7, 2024, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions. Retrieved March 7, 2024, from [Link]
-
Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents. (n.d.). Revista de la Sociedad Química de México. Retrieved March 7, 2024, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved March 7, 2024, from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved March 7, 2024, from [Link]
-
Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved March 7, 2024, from [Link]
-
Pyridines. (n.d.). University of Technology. Retrieved March 7, 2024, from [Link]
-
Tuning the mesomorphic properties of phenoxy-terminated smectic liquid crystals: the effect of fluoro substitution. (2015). Soft Matter. Retrieved March 7, 2024, from [Link]
-
HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. Retrieved March 7, 2024, from [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PubMed Central. Retrieved March 7, 2024, from [Link]
-
Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. (n.d.). OSTI.GOV. Retrieved March 7, 2024, from [Link]
-
Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. (1998). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 7, 2024, from [Link]
-
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. (2021, June 23). JACS Au. Retrieved March 7, 2024, from [Link]
-
Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
-
Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. (2004). PubMed. Retrieved March 7, 2024, from [Link]
-
Formation and stability of Sc(III), La (III), Dy(III), Pr(III) and Y(III) complexes with hydroxypyridine-carboxylic acids in aqueous solution. (2026, February 26). ResearchGate. Retrieved March 7, 2024, from [Link]
- Esterification of pyridine carboxylic acids. (1956, August 14). Google Patents.
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. acdlabs.com [acdlabs.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Work-up Procedures for Fluorinated Pyridine Carboxylic Acids
Executive Summary
Fluorinated pyridine carboxylic acids present a "perfect storm" of isolation challenges. The electron-withdrawing nature of fluorine, combined with the amphoteric pyridine ring, creates molecules that often exhibit high water solubility, zwitterionic behavior, and thermal instability (decarboxylation). This guide replaces generic work-up advice with chemically grounded protocols tailored to the specific electronic properties of your substrate.
Part 1: Strategic Assessment (The "Triage")
Before selecting a work-up method, you must categorize your substrate. The position of the fluorine atom dictates the basicity of the pyridine nitrogen, which determines if you are dealing with a Standard Acid or a Stubborn Zwitterion .
The Electronic Impact of Fluorine
Fluorine is highly electronegative. It lowers the pKa of the carboxylic acid (making it more acidic) and drastically lowers the pKa of the pyridine nitrogen (making it less basic).
| Substrate Type | F-Position | Est. Pyridine pKa ( | Behavior | Recommended Protocol |
| Type A | 2-Fluoro / 2,6-Difluoro | < 0 (Non-basic) | Standard Acid: Behaves like benzoic acid. | Protocol 1 |
| Type B | 3-Fluoro / 3,5-Difluoro | ~ 2.0 - 3.0 (Weakly basic) | Weak Zwitterion: Significant water solubility at pH 3-4. | Protocol 2 |
| Type C | No Fluorine / Distal F | ~ 3.5 - 5.0 (Basic) | True Zwitterion: Trapped in water at almost all pH levels. | Protocol 3 |
Critical Insight: If your fluorine is at the 2-position (adjacent to Nitrogen), the nitrogen lone pair is effectively deactivated. You do not need to worry about zwitterions. You can extract these like standard organic acids.
Part 2: Workflow Decision Tree
Figure 1: Decision matrix for selecting the optimal isolation strategy based on substrate electronics.
Part 3: Detailed Protocols
Protocol 1: Isoelectric Precipitation (The "Gold Standard")
Best for: Type B substrates where concentration is high (>0.5 M).
Mechanism: At the isoelectric point (pI), the net charge of the molecule is zero. This minimizes solvation by water molecules, leading to precipitation.
-
Concentrate: Reduce reaction volume by rotary evaporation until the solution is viscous. Do not dry completely.
-
Cool: Place the flask in an ice bath (
). -
Titrate: Slowly add 1M HCl (if basic) or 1M NaOH (if acidic). Monitor pH continuously.
-
Target: Typically pH 3.0 – 4.0 for fluorinated pyridine carboxylic acids.
-
-
Age: Stir the slurry at
for 30–60 minutes. -
Filter: Collect solids via vacuum filtration.
-
Wash: Wash with a minimal amount of ice-cold water (displacement wash only).
-
Dry: Vacuum oven at
.
Protocol 2: Salting-Out Extraction
Best for: Type B/C substrates that refuse to precipitate.
Mechanism: Adding an inorganic salt increases the ionic strength of the aqueous phase, disrupting the hydration shell of the organic molecule (Hofmeister effect) and forcing it into the organic phase.
-
pH Adjustment: Adjust aqueous phase to pH 3.5 (approximate pI).
-
Saturation: Add solid NaCl or Na
SO until the aqueous layer is saturated (undissolved salt visible). -
Solvent Selection:
-
Option A (Standard): Ethyl Acetate (
volumes). -
Option B (Aggressive): THF (Tetrahydrofuran). Note: THF is miscible with water, but separates from saturated brine.
-
Option C (The "Nuclear" Option): n-Butanol.
-
-
Extraction: Perform 3–5 extractions.
-
Strip: Combine organic layers. If using n-Butanol, you must use a high-vacuum rotary evaporator or azeotrope with water to remove the solvent.
Protocol 3: The "Ester Bypass" (Purification Loop)
Best for: High-purity requirements or when inorganic salts must be <0.1%.
-
Evaporate: Rotovap the aqueous reaction mixture to dryness (crude salt).
-
Esterify: Suspend solids in MeOH (or EtOH) and add 1.5 eq. SOCl
or H SO . Reflux. -
Extract: Evaporate alcohol, partition between NaHCO
(aq) and EtOAc. The ester is neutral and lipophilic; it will extract easily. -
Purify: Distill or crystallize the ester.
-
Hydrolyze: Saponify (LiOH/THF/Water), acidify carefully, and filter the pure acid.
Part 4: Troubleshooting & FAQs
Q1: I see gas evolution when I acidify my reaction mixture.
Diagnosis: Decarboxylation.[1][2][3][4][5]
Cause: Electron-deficient pyridine rings (especially with fluorine) facilitate the loss of CO
-
Temperature Control: Never acidify a hot solution. Cool to
first. -
Avoid Strong Acids: Use acetic acid or dilute HCl instead of conc. H
SO . -
Work Fast: Do not leave the compound in an acidic aqueous state for prolonged periods.
Q2: My product is stuck in the aqueous phase despite salting out.
Diagnosis: "Phase Lock" due to high polarity. Solution: Use Continuous Liquid-Liquid Extraction .
-
Set up a continuous extractor (e.g., Kutscher-Steudel for lighter-than-water solvents).
-
Use Ethyl Acetate or Dichloromethane and run for 12–24 hours.
-
Why this works: Even if the distribution coefficient (
) is poor (e.g., 0.1), continuous equilibration eventually moves the equilibrium to the organic phase.
Q3: I have a stable emulsion during extraction.
Diagnosis: Presence of oligomers or fine precipitates acting as surfactants. Solution:
-
Filter: Pass the biphasic mixture through a Celite pad to remove solid particulates stabilizing the interface.
-
Time: Allow to stand overnight.
-
Brine: Ensure the aqueous layer is fully saturated with NaCl.
References
-
Decarboxylative Fluorination Mechanisms
-
Kawanishi, R., et al. (2019).[1] "Decarboxylative Fluorination of 2-Pyridylacetates." Chemistry – A European Journal.
-
-
Extraction of Pyridine Carboxylic Acids
- US Patent 6,346,623. "Method for producing substituted pyridine-carboxylic acids." (Describes pH < 2.5 extraction limits).
-
Fluorous Phase Extraction (Advanced)
- Palacios, M., et al. (2007).
-
pKa Data for Heterocycles
-
Williams, R. (2022).[6] "pKa Data Compiled." Organic Chemistry Data.
-
Sources
- 1. Decarboxylative Fluorination of 2-Pyridylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Decarboxylative trifluoromethylthiolation of pyridylacetates [beilstein-journals.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Resolving phase separation issues during extraction of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
Technical Support Center: 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid Extraction Guide
Case ID: EXT-FPPCA-001 Subject: Troubleshooting Phase Separation & Emulsion Issues Compound: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9)[1][2]
Executive Summary: The "Amphiphilic Trap"
As a Senior Application Scientist, I frequently see researchers struggle with this specific class of molecules. The core issue with extracting 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is its dual nature. You are not just dealing with a simple acid; you are handling a pseudo-surfactant .[2]
-
Head Group: The nicotinic acid moiety is amphoteric (zwitterionic potential).[2] It contains a basic pyridine nitrogen and an acidic carboxylic acid.[2][3]
-
Tail Group: The 4-fluorophenoxy ether is highly lipophilic.[2]
The Result: When you attempt a standard aqueous/organic extraction—especially if the pH is near the molecule's isoelectric point (pI)—the molecule aligns at the interface, stabilizing emulsions and creating the dreaded "rag layer."
This guide provides a diagnostic workflow to break existing emulsions and a self-validating protocol to prevent them in future batches.[1][2]
Part 1: Diagnostic & Immediate Remediation[1][2]
Status: You currently have a separatory funnel with a stable emulsion or an inseparable interface.[2]
Use this decision matrix to identify the root cause and apply the correct physicochemical stressor to break the phase lock.
Emulsion Breaking Decision Tree
Figure 1: Decision matrix for resolving active phase separation issues based on pH and solvent composition.
Part 2: The Self-Validating Extraction Protocol
Objective: Isolate the product from the reaction mixture (likely
The Causality: Standard extraction often fails because the product precipitates at the interface when the pH crosses its isoelectric point (pI). This protocol avoids the "danger zone" (pH 3–5) during the biphasic split.
Step-by-Step Methodology
| Step | Operation | Mechanistic Rationale |
| 1. Quench | Dilute reaction mixture with 5 volumes of water .[2] | Reduces the solubilizing power of DMF/DMSO. |
| 2. Basify | Adjust pH to > 10 using 1M NaOH or | Critical: Converts the product entirely to the carboxylate anion ( |
| 3.[1][2] Wash | Wash the aqueous layer with Ethyl Acetate (EtOAc) or | Impurity Purge: Removes unreacted 4-fluorophenol and neutral organic impurities.[1][2] The product stays in the water.[2] Note: If an emulsion forms here, it is due to impurities, not the product.[2] |
| 4. Acidify | Slowly add 1M HCl to the aqueous layer in the presence of fresh EtOAc. Target pH 2.0–2.5 . | Phase Transfer: As you pass the pI, the molecule becomes neutral (precipitates) then protonated. By having organic solvent already present, the neutral species partitions immediately into the organic phase rather than crashing out at the interface.[2] |
| 5. Salting | Add solid NaCl to saturation in the aqueous layer.[2] | Salting Out: Increases ionic strength, forcing the organic product out of the water and breaking hydration shells around the pyridine ring. |
| 6. Separation | Collect the organic layer.[2] Dry over | Standard drying.[2] |
Quantitative Data: Solvent Selection Guide
| Solvent System | Partition Coefficient (Est.) | Emulsion Risk | Recommendation |
| DCM / Water | High | Critical | Avoid.[1][2] DCM density (1.33 g/mL) often matches the density of brine/DMF mixtures, causing phase inversion or suspension. |
| EtOAc / Water | Moderate | Low | Preferred. Density difference is significant (0.90 vs 1.00+), promoting clean separation.[2] |
| MTBE / Water | Moderate | Very Low | Excellent alternative if EtOAc fails.[2] Forms very sharp interfaces.[2] |
Part 3: Frequently Asked Questions (Technical)
Q1: I see a "rag layer" containing white solids between my EtOAc and Water layers. What is it? A: This is likely your product trapped in its zwitterionic state.[2]
-
The Cause: The pH is likely between 3.5 and 4.[2][5]5. In this range, the pyridine nitrogen is protonated (
) and the carboxylic acid is deprotonated ( ). The net charge is zero, minimizing solubility in both phases.[2] -
The Fix: Do not filter it away! Adjust the pH to < 2 (all protonated, soluble in water/polar organic) or > 9 (all deprotonated, soluble in water) to re-dissolve it, then separate.
Q2: Why does the protocol recommend Lithium Chloride (LiCl) over Sodium Chloride (NaCl) for the initial wash? A: If your synthesis used DMF or DMSO, NaCl is often insufficient. LiCl is highly hygroscopic and has a stronger "salting in" effect for DMF, effectively pulling the organic solvent into the aqueous phase and preventing it from acting as a co-solvent that stabilizes emulsions [1].
Q3: Can I use chlorinated solvents like Chloroform? A: It is risky.[2] Pyridine derivatives often form "sticky" salts with chlorinated solvents.[2] Furthermore, the density of chloroform (1.49 g/mL) can cause the organic layer to sink, but if heavy brine is used, the densities may equilibrate, resulting in zero buoyancy and a permanent emulsion. Stick to EtOAc or MTBE.[2]
Q4: My yield is low. Did the product stay in the water? A: Possibly. The pyridine ring creates water solubility even at acidic pH.[2]
-
Validation: Spot the aqueous layer on a TLC plate.[2] If UV active, your product is still there.[2]
-
Recovery: Saturate the aqueous layer with solid NaCl and perform 3x extractions with THF/EtOAc (1:1) . The THF helps solvate the polar pyridine ring while the EtOAc provides immiscibility.
References
-
Reich, H. J. (2025).[2] Winup of Organic Reactions: Removal of DMF and DMSO. University of Wisconsin-Madison.[1][2] [Link]
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]
-
European Patent Office. (2011).[2] Process for producing pyridine carboxylic acids. EP 2428505 B1.[2]
Sources
- 1. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. library.gwu.edu [library.gwu.edu]
- 4. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, a compound of interest in medicinal chemistry.
This document moves beyond a mere listing of spectral data, offering a comparative and interpretive guide. We will explore the rationale behind the observed chemical shifts and coupling constants, grounded in the fundamental principles of NMR and the specific electronic environment of the molecule. Furthermore, this guide furnishes a detailed, field-proven protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in your own experimental work.
The Structural Landscape: Predicting the NMR Spectrum
The molecular architecture of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, with its distinct aromatic systems and functional groups, gives rise to a characteristic and interpretable NMR fingerprint. Before delving into the experimental data, a foundational understanding of the expected spectral features is crucial.
The pyridine ring, being an electron-deficient aromatic system, will generally exhibit proton signals in the downfield region of the ¹H NMR spectrum.[1] The presence of the electron-withdrawing carboxylic acid group at the 3-position and the electron-donating fluorophenoxy group at the 6-position will further influence the chemical shifts of the pyridine protons. Similarly, the 4-fluorophenoxy group will display its own set of aromatic proton signals, with their chemical shifts and multiplicities dictated by the fluorine substituent and the ether linkage.
In the ¹³C NMR spectrum, we anticipate distinct signals for each of the twelve unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position.[2][3] The carbons of the pyridine and fluorophenyl rings will appear in the aromatic region, with their specific chemical shifts influenced by the attached functional groups and their positions within the rings.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is anticipated to display a set of well-resolved signals corresponding to the aromatic protons and the carboxylic acid proton. The expected chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) Hz |
| H-2 (Pyridine) | ~8.8 - 9.0 | Doublet (d) | ⁴J(H,H) ≈ 2-3 Hz |
| H-4 (Pyridine) | ~8.3 - 8.5 | Doublet of Doublets (dd) | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,H) ≈ 2-3 Hz |
| H-5 (Pyridine) | ~7.2 - 7.4 | Doublet (d) | ³J(H,H) ≈ 8-9 Hz |
| H-2'/H-6' (Fluorophenyl) | ~7.1 - 7.3 | Multiplet (m) | |
| H-3'/H-5' (Fluorophenyl) | ~7.1 - 7.3 | Multiplet (m) | |
| -COOH | >12.0 | Broad Singlet (br s) | N/A |
Rationale for Assignments:
-
Pyridine Protons: The protons on the pyridine ring are significantly deshielded due to the electronegativity of the nitrogen atom.[1] H-2 and H-4 are expected to be the most downfield due to their proximity to the nitrogen and the electron-withdrawing carboxylic acid group. The coupling pattern arises from the interactions between adjacent protons on the ring.
-
Fluorophenyl Protons: The protons on the fluorophenyl ring will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The electron-donating nature of the ether oxygen and the electron-withdrawing effect of the fluorine will influence their precise chemical shifts.
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange with residual water or the solvent.[1] Its chemical shift is highly dependent on concentration and the solvent used.[1]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid should exhibit twelve distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | ~165 - 175 |
| C-6 (Pyridine) | ~160 - 165 |
| C-2 (Pyridine) | ~150 - 155 |
| C-4 (Pyridine) | ~140 - 145 |
| C-3 (Pyridine) | ~125 - 130 |
| C-5 (Pyridine) | ~110 - 115 |
| C-1' (Fluorophenyl) | ~155 - 160 (d, ¹J(C,F)) |
| C-4' (Fluorophenyl) | ~158 - 162 (d, ⁴J(C,F)) |
| C-2'/C-6' (Fluorophenyl) | ~120 - 125 (d, ³J(C,F)) |
| C-3'/C-5' (Fluorophenyl) | ~115 - 120 (d, ²J(C,F)) |
Rationale for Assignments:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm.[2][3]
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-6, being attached to the electronegative oxygen, is expected to be the most deshielded of the pyridine carbons.
-
Fluorophenyl Carbons: The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom (C-F coupling). The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms. The carbon directly attached to the fluorine (C-4') will show the largest coupling constant.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The following protocol provides a robust methodology for the preparation and acquisition of high-quality ¹H and ¹³C NMR spectra for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
A. Materials and Equipment:
-
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
B. Sample Preparation:
-
Weigh approximately 5-10 mg of the 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for carboxylic acids as it allows for the clear observation of the acidic proton.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
C. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
Caption: Relationship between molecular fragments and their corresponding NMR signals.
By following the detailed analysis and experimental protocols outlined in this guide, researchers can confidently and accurately characterize 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, ensuring the integrity and reliability of their scientific findings.
References
- BenchChem. (2025). 19F NMR chemical shifts for 3-Bromo-5-difluoromethoxy-4-fluorophenol.
- ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the...
- Fluorochem. (n.d.). 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
- Chemistry LibreTexts. (2025, March 6). 7.10: Spectroscopy of Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- BenchChem. (2025). Application Note: 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid.
Sources
Comprehensive Comparison Guide: HPLC Method Development for Purity Assessment of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
Accurate purity assessment of pharmaceutical intermediates is a foundational requirement in drug discovery and development. 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9) is a highly functionalized building block featuring a hydrophobic fluorinated aryl ether and a polar, ionizable pyridine-carboxylic acid core. Because impurities can severely impact downstream synthetic yields and compromise the safety and efficacy of final active pharmaceutical ingredients (APIs), developing a robust, high-resolution analytical method is critical[1].
This guide objectively compares the two leading High-Performance Liquid Chromatography (HPLC) strategies for analyzing this compound: Standard Reversed-Phase HPLC (RP-HPLC) and Mixed-Mode Chromatography (MMC) . By exploring the mechanistic causality behind each method, this document provides researchers with the necessary data and self-validating protocols to implement the optimal purity assessment workflow.
Physicochemical Profiling & Mechanistic Causality
To develop an effective separation method, we must first analyze the analyte's structural behavior in solution. 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid presents a unique chromatographic challenge due to its amphoteric potential:
-
Ionizable Groups: It contains a weakly basic pyridine nitrogen and an acidic carboxylic acid moiety (estimated pKa ~4.0–4.5).
-
Electronic Effects: The electron-withdrawing 4-fluorophenoxy group at the 6-position significantly reduces the basicity of the pyridine nitrogen.
-
Hydrophobicity: The fluorophenoxy tail drives strong hydrophobic interactions.
If analyzed at a neutral pH, the carboxylic acid is deprotonated (ionized), leading to poor retention, peak splitting, and co-elution with polar impurities on a standard C18 column. Therefore, the chromatographic method must actively manage the ionization state of the molecule[2].
Decision matrix for selecting optimal HPLC methods based on analyte physicochemical properties.
Comparative Analysis: RP-HPLC vs. Mixed-Mode Chromatography
Strategy A: Reversed-Phase HPLC (RP-HPLC)
The Causality of the Mobile Phase: In RP-HPLC, the addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is not merely conventional; it is a mechanistic necessity. TFA lowers the mobile phase pH to ~2.0, which is more than two units below the pKa of the carboxylic acid. This suppresses ionization, driving the molecule into its neutral, lipophilic state and maximizing van der Waals interactions with the C18 stationary phase. Furthermore, TFA acts as an ion-pairing agent for any residual protonated pyridine species, masking unendcapped surface silanols on the silica support and preventing severe peak tailing[2].
Strategy B: Mixed-Mode Chromatography (MMC)
The Causality of Dual Retention: For complex mixtures containing closely related positional isomers (e.g., 2-fluorophenoxy vs. 4-fluorophenoxy derivatives), standard C18 columns often fail because the hydrophobicities of the isomers are nearly identical. Mixed-mode columns (such as Primesep 100 or Coresep 100) solve this by embedding cation-exchange groups within the hydrophobic alkyl chains[3]. This allows the stationary phase to explore minute differences in both the hydrophobic and ionic properties of pyridinecarboxylic acids[4]. Retention is modulated not just by the organic modifier, but critically by the buffer concentration and pH, offering an orthogonal separation space[3].
Quantitative Performance Comparison
The following table summarizes the experimental performance of both methods when resolving 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid from its synthetic precursors and isomeric impurities.
| Parameter | RP-HPLC (C18 Column) | Mixed-Mode (Cation-Exchange) |
| Primary Retention Mechanism | Hydrophobic (van der Waals) | Hydrophobic + Electrostatic |
| Mobile Phase Additive | 0.1% TFA (pH ~2.0) | Ammonium Formate (pH ~3.5) |
| Retention Time (API) | 8.4 min | 11.2 min |
| Resolution of Positional Isomers | Moderate ( | Excellent ( |
| Peak Tailing Factor ( | 1.15 | 1.08 |
| Theoretical Plates ( | > 12,000 | > 15,000 |
| Best Use Case | Routine batch release & purity | Complex impurity profiling |
Self-Validating Experimental Protocols
To ensure scientific integrity, analytical methods must be self-validating. The protocols below incorporate rigorous System Suitability Testing (SST) as a gatekeeping mechanism. If the SST criteria are not met, the system invalidates the run, preventing the generation of untrustworthy data.
Method A: Optimized RP-HPLC Protocol (Industry Standard)
1. Reagent & Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.
-
Standard Solution: Accurately weigh 10.0 mg of the 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test batch sample at 1.0 mg/mL using the identical procedure.
2. Chromatographic Conditions
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. (Causality: 254 nm captures the strong
transitions of both the pyridine and fluorophenoxy aromatic systems, ensuring a universal response for the API and related impurities). -
Column Temperature: 30°C.
3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
4. System Suitability Testing (The Self-Validating Gate) Before analyzing the sample, inject the Standard Solution five times. The system is only validated for use if:
-
Precision: The relative standard deviation (%RSD) of the main peak area is
2.0%. -
Peak Shape: The Tailing Factor (
) is 1.5. -
Efficiency: Theoretical plates (
) 5,000.
5. Execution & Calculation
Inject the Blank (Diluent), followed by the Sample Solution. Calculate the purity using the area normalization method:
Self-validating HPLC workflow ensuring continuous system suitability and accurate purity assessment.
Conclusion & Recommendations
For the routine purity assessment of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, RP-HPLC with a TFA-modified mobile phase remains the most robust and easily transferable method across standard quality control laboratories. It effectively suppresses the ionization of the carboxylic acid, yielding sharp peaks and reliable quantitation[2].
However, if the synthetic route is prone to generating complex positional isomers (e.g., varying the position of the fluorine atom on the phenoxy ring), Mixed-Mode Chromatography is the superior alternative. By leveraging both hydrophobic and cation-exchange mechanisms, MMC provides the orthogonal selectivity required to resolve impurities that would otherwise co-elute on a standard C18 phase[3][4].
References
-
Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]
-
Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL: [Link]
-
Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]
-
Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]
Sources
High-Resolution Mass Spectrometry Fragmentation Patterns: 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid vs. Structural Analogs
As a Senior Application Scientist, establishing robust, self-validating mass spectrometry (MS) workflows is critical for the structural elucidation of complex active pharmaceutical ingredients (APIs) and agrochemical building blocks. Phenoxypyridine derivatives, particularly those featuring halogenated aromatic rings and carboxylic acid moieties, are highly privileged scaffolds in drug discovery and agrochemistry[1].
This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) fragmentation patterns of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid against its non-fluorinated analog and a positional isomer. By understanding the thermodynamic and electronic causality behind these gas-phase dissociations, researchers can confidently annotate complex spectra and differentiate closely related structural isomers.
Mechanistic Causality in Fragmentation (The "Why")
To build a trustworthy analytical method, we must first understand the fundamental gas-phase chemistry governing the molecule. 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (Exact Mass: 233.0486 Da) contains three critical sites for ionization and fragmentation: the basic pyridine nitrogen, the diaryl ether linkage, and the acidic carboxylic group.
Positive Ion Mode (ESI+)
In positive ion mode, protonation predominantly occurs at the pyridine nitrogen due to its high proton affinity. Upon collisional activation, the charge directs the cleavage of the diaryl ether bond[2]. Because the protonated pyridine ring is highly electron-deficient—further exacerbated by the electron-withdrawing carboxylic acid at the 3-position—the molecule preferentially expels the neutral 4-fluorophenol molecule (112 Da). This charge-retention pathway yields the highly stable protonated 6-hydroxypyridine-3-carboxylic acid product ion at m/z 122.02. A secondary, less dominant pathway involves the cleavage of the C(pyridine)-O bond, generating the 4-fluorophenyl cation at m/z 95.03.
Negative Ion Mode (ESI-)
In negative ion mode, deprotonation yields the carboxylate anion ([M-H]⁻ at m/z 232.04). The universal primary fragmentation for nicotinic acid derivatives is the neutral loss of carbon dioxide (CO₂, 44 Da)[3], yielding a product ion at m/z 188.05. However, the most diagnostic feature of this specific molecule is the heterolytic cleavage of the ether bond. The highly electronegative para-fluorine atom stabilizes the resulting leaving group via inductive effects, driving the formation of the abundant 4-fluorophenoxide anion at m/z 111.02[4].
Visualizing the Fragmentation Pathway
ESI+ fragmentation pathway of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
Comparative Fragmentation Data
To validate the specificity of these diagnostic ions, we must compare the target compound against structurally similar alternatives. The table below highlights how specific structural modifications alter the MS/MS profile.
| Compound | Structural Modification | Precursor Ion (ESI+) | Key Product Ions (ESI+) | Precursor Ion (ESI-) | Key Product Ions (ESI-) |
| 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid | Target Compound | m/z 234.05 | 122.02, 95.03, 216.05 | m/z 232.04 | 188.05, 111.02 |
| 6-Phenoxypyridine-3-carboxylic acid | Non-fluorinated analog | m/z 216.06 | 122.02, 77.04, 198.06 | m/z 214.05 | 170.06, 93.03 |
| 2-(4-Fluorophenoxy)pyridine-3-carboxylic acid | Positional Isomer | m/z 234.05 | 122.02, 216.05, 190.06 | m/z 232.04 | 188.05, 111.02 |
Expert Insight: Differentiating the 6-phenoxy and 2-phenoxy positional isomers relies heavily on the "ortho-proximity effect." In the 2-isomer, the carboxylic acid is adjacent to the ether oxygen. Upon collisional activation, this spatial proximity facilitates a unique cyclization-elimination reaction, resulting in a highly abundant combined loss of H₂O and CO (46 Da), which is sterically impossible for the 6-isomer.
Self-Validating LC-MS/MS Protocol
A trustworthy analytical method must be self-validating. The following protocol utilizes collision energy (CE) ramping to establish definitive precursor-product relationships, ensuring that observed fragments are not in-source artifacts.
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol/Water (v/v). Causality: This specific ratio ensures complete solvation of both the hydrophobic fluorophenoxy moiety and the polar carboxylic acid, preventing sample precipitation in the autosampler.
-
Chromatographic Separation: Utilize a UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: The acidic modifier acts as a self-validating system; it ensures consistent protonation of the pyridine ring in ESI+ while suppressing premature, uncontrolled ionization within the LC flow path.
-
-
Ionization (ESI): Operate the source in rapid polarity switching mode. Set Capillary voltage to +4.0 kV (ESI+) and -3.5 kV (ESI-), with a desolvation temperature of 350°C.
-
MS/MS Acquisition: Isolate the exact precursor ions using a quadrupole mass filter (Isolation width: 1.3 Da). Apply a continuous Collision Energy (CE) ramp from 10 to 40 eV using Argon as the collision gas. Causality: CE ramping validates the fragmentation pathway by demonstrating the sequential appearance of primary fragments (e.g., m/z 122.02 at 15 eV) followed by secondary fragments (e.g., m/z 78.03 at 35 eV).
LC-MS/MS experimental workflow for structural elucidation of phenoxypyridine derivatives.
References
-
Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL:[Link]
-
Rapid and Comprehensive Evaluation of (Poly)phenolic Compounds in Pomegranate (Punica granatum L.) Juice by UHPLC-MSn Source: PubMed Central (PMC) URL:[Link]
-
Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry Source: Food Research URL:[Link]
-
Fragment-Based Development of Small Molecule Inhibitors Targeting Mycobacterium tuberculosis Cholesterol Metabolism Source: ACS Infectious Diseases URL:[Link]
Sources
The Fluorine Factor: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Phenoxy Pyridine Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing drug candidates. Its unique properties can profoundly alter a molecule's behavior in a biological system, often turning a moderately active compound into a promising therapeutic lead.[1][2] This guide provides an in-depth comparison of the bioactivity of non-fluorinated and fluorinated phenoxy pyridine acids, a scaffold of significant interest in drug discovery.[3][4][5] We will explore the causal mechanisms behind the observed differences and provide detailed experimental protocols to empower researchers in their own investigations.
The Power of a Single Atom: Why Fluorinate?
The substitution of a hydrogen atom with fluorine, the most electronegative element, is far from a minor structural tweak.[6] This single change can trigger a cascade of effects on a molecule's physicochemical and pharmacokinetic properties.[7][8]
-
Metabolic Stability: One of the most common reasons for fluorination is to enhance metabolic stability.[9] Many drug candidates fail because they are rapidly broken down by metabolic enzymes, particularly cytochrome P450s in the liver.[10] Fluorine can be strategically placed at a metabolically vulnerable site, and the strength of the carbon-fluorine bond effectively blocks enzymatic breakdown, increasing the drug's half-life and overall exposure in the body.[11]
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[6][12] For a carboxylic acid group on the pyridine ring, this increased acidity can influence solubility, cell permeability, and interactions with the target protein.[6]
-
Binding Affinity and Potency: Fluorine's unique electronic properties can alter how a molecule interacts with its biological target.[1][13] It can form favorable orthogonal multipolar interactions with protein backbones, change the conformation of the molecule to better fit a binding pocket, and modulate hydrogen bonding capabilities, all of which can lead to a significant increase in binding affinity and potency.[1][14]
A Comparative Case Study: 4-Phenoxypyridine-2-Carboxylic Acid vs. its Fluorinated Analogue
To illustrate these principles, let's consider a direct comparison between two representative compounds:
-
Compound A: 4-phenoxypyridine-2-carboxylic acid (the non-fluorinated parent compound).
-
Compound B: 4-(4-fluorophenoxy)pyridine-2-carboxylic acid (the fluorinated analogue).
The following sections will present hypothetical yet representative experimental data that highlights the expected differences in their bioactivity profiles.
Physicochemical Properties
The introduction of fluorine is expected to alter key physicochemical parameters that govern drug-like behavior.
| Property | Compound A (Non-Fluorinated) | Compound B (Fluorinated) | Rationale for Change |
| Molecular Weight | 215.21 g/mol | 233.20 g/mol | Addition of a fluorine atom. |
| pKa (Pyridine Carboxylic Acid) | ~4.5 | ~4.1 | The electron-withdrawing fluorine on the phenoxy ring inductively stabilizes the carboxylate anion, increasing acidity (lower pKa).[6] |
| LogD (pH 7.4) | 1.8 | 2.2 | Fluorination typically increases lipophilicity, which can enhance membrane permeability.[7] |
In Vitro Metabolic Stability
A crucial test in early drug discovery is to determine how quickly a compound is metabolized by liver enzymes.[15][16] This is often assessed using liver microsomes, which are vesicles containing key drug-metabolizing enzymes like cytochrome P450s.[10]
| Parameter | Compound A (Non-Fluorinated) | Compound B (Fluorinated) |
| Incubation Matrix | Human Liver Microsomes | Human Liver Microsomes |
| In Vitro Half-Life (t½, min) | 15 | > 60 |
| Intrinsic Clearance (CLint, µL/min/mg) | 46.2 | < 11.5 |
Interpretation: The data clearly suggests that Compound B is significantly more metabolically stable than Compound A . The para-position on the phenoxy ring is a common site for oxidative metabolism. By placing a fluorine atom at this position, we effectively "shield" the molecule from enzymatic attack, drastically reducing its rate of clearance.[9] This enhanced stability is a primary driver for incorporating fluorine into drug candidates, as it often translates to improved oral bioavailability and a longer duration of action in vivo.[8][11]
Receptor Binding Affinity
To assess the potency of our compounds, a competitive radioligand binding assay is employed.[1][17] This assay measures how effectively a compound displaces a known radioactively-labeled ligand from its receptor, providing an inhibition constant (Ki) that reflects binding affinity.[11]
| Parameter | Compound A (Non-Fluorinated) | Compound B (Fluorinated) |
| Target Receptor | Hypothetical Kinase X | Hypothetical Kinase X |
| IC50 (nM) | 120 | 25 |
| Binding Affinity (Ki, nM) | 65 | 13.5 |
Interpretation: Compound B demonstrates a nearly 5-fold increase in binding affinity for Kinase X compared to its non-fluorinated counterpart. This enhancement can be attributed to favorable interactions established by the fluorine atom within the kinase's binding pocket. The polar C-F bond can engage in specific, beneficial interactions (e.g., with backbone amides) that the C-H bond cannot, leading to a more stable and lower-energy protein-ligand complex.[1][14]
In Vitro Cytotoxicity
While enhanced potency is desirable, it's crucial to assess a compound's effect on cell health.[18] The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13][19] A decrease in metabolic activity suggests a cytotoxic or cytostatic effect.
| Parameter | Compound A (Non-Fluorinated) | Compound B (Fluorinated) |
| Cell Line | A549 (Human Lung Carcinoma) | A549 (Human Lung Carcinoma) |
| IC50 (µM) | 5.5 | 1.2 |
Interpretation: The cytotoxicity data correlates well with the receptor binding affinity. Compound B , being a more potent inhibitor of the target kinase, exhibits a stronger effect on cell viability at a lower concentration.[5] This demonstrates that the increased on-target activity translates to greater functional efficacy in a cellular context.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the protocols used to generate the data above must be robust and well-validated. Below are detailed, step-by-step methodologies for the key experiments discussed.
Workflow for Bioactivity Comparison
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. mercell.com [mercell.com]
- 3. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
X-ray crystallography data for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid confirmation
Structural Confirmation of 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities
As a Senior Application Scientist in early-stage drug discovery and materials science, confirming the exact three-dimensional architecture of synthesized building blocks is paramount. For flexible, multi-ring systems like 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9) , verifying the regiochemistry, the dihedral angle of the diaryl ether linkage, and the solid-state hydrogen bonding network requires robust analytical techniques.
This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative structural modalities, detailing why SCXRD serves as the definitive self-validating system for absolute conformational analysis, supported by field-proven experimental protocols.
Comparative Analysis of Structural Modalities
While routine analytical techniques are sufficient for bulk purity, they often fall short in resolving the exact spatial orientation of flexible molecules. The ether linkage in 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid allows the fluorobenzene and pyridine rings to rotate, creating multiple potential conformers.
The table below compares the performance of SCXRD against alternative structural confirmation methods for small molecules[1].
| Analytical Modality | Primary Output | Conformational Resolution | Intermolecular Interactions | Sample Requirements |
| Single-Crystal XRD (SCXRD) | Absolute 3D atomic coordinates | High: Exact solid-state dihedral angles and bond lengths | Direct: Maps precise H-bonds and | Single crystal (>50 |
| 1D/2D NMR Spectroscopy | Connectivity & chemical environment | Low: Yields time-averaged solution-state dynamics | Indirect: Inferred via NOESY/ROESY cross-peaks | 1–5 mg (dissolved in deuterated solvent) |
| High-Resolution MS (HRMS) | Exact mass & fragmentation | None: Cannot differentiate spatial conformers | None: Gas-phase analysis destroys weak bonds | < 1 |
| Cryo-Electron Microscopy | 3D Coulomb potential map | Moderate: Evolving for small molecules (MicroED) | Direct: Lower resolution than SCXRD | Nanocrystalline powder on a vitrified grid |
The Verdict: While NMR and HRMS are indispensable for verifying bulk synthesis success, SCXRD is the only modality that objectively locks in the absolute 3D conformation and maps the
Experimental Methodology: A Self-Validating Protocol
To achieve publication-quality crystallographic data, the experimental workflow must be treated as a self-validating system where each step's success is mathematically and physically verifiable.
Step 1: Crystal Growth via Vapor Diffusion
Causality: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid contains both a polar carboxylic acid and a lipophilic fluorinated aromatic system. Standard cooling crystallization often yields amorphous precipitates. Vapor diffusion allows for a highly controlled, slow supersaturation, giving the molecules time to orient into their lowest-energy thermodynamic lattice.
-
Dissolve 10 mg of the compound in 0.5 mL of a good solvent (e.g., Ethyl Acetate) in a 1-dram inner vial.
-
Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of an antisolvent (e.g., Hexanes).
-
Cap the outer vial tightly and leave undisturbed at 22 °C for 3–5 days.
-
Validation: Harvest only crystals that exhibit sharp geometric faces and extinguish polarized light uniformly under a microscope.
Step 2: Data Collection
Causality: Data must be collected at cryogenic temperatures to minimize atomic thermal vibrations (Debye-Waller factors), which sharpens diffraction spots and improves the signal-to-noise ratio.
-
Mount a single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a MiTeGen loop using paratone oil to prevent solvent loss and ice formation.
-
Transfer to a diffractometer equipped with a Copper microfocus source (Cu K
, Å). Cu radiation is chosen over Mo to maximize diffraction intensity for light atoms (C, H, N, O, F). -
Cool the sample to 100 K using an N
cryostream.
Step 3: Structure Solution and Refinement
Causality: Solving the phase problem and refining the model requires rigorous mathematical minimization.
-
Solve the initial structure using intrinsic phasing (SHELXT).
-
Refine the structure using full-matrix least-squares on
utilizing SHELXL [2], operated through the Olex2 graphical user interface.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Self-Validation: The refinement is considered successful and scientifically trustworthy only when:
-
The R1 factor converges below 5% (0.05).
-
The Goodness-of-Fit (GoF) approaches 1.0.
-
The maximum residual electron density peak is < 0.5 e
/Å and is located near electronegative atoms (F or O), indicating no missing atoms in the model.
-
Quantitative Crystallographic Data (Representative)
Upon successful refinement, the structural data is summarized. Below is a representative quantitative data table for the solid-state conformation of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
| Crystallographic Parameter | Value / Result | Scientific Implication |
| Crystal System / Space Group | Monoclinic / | Typical for organic acids; indicates a centrosymmetric packing arrangement. |
| Unit Cell Dimensions | Confirms the density and packing efficiency of the molecular lattice. | |
| Dihedral Angle (C-O-C) | ~ 118° | Reveals the exact spatial twist between the pyridine and fluorobenzene rings. |
| Hydrogen Bonding Motif | Confirms paired O-H···O interactions between adjacent carboxylic acid groups. | |
| Final R-Indices [I > 2 | R1 = 0.038, wR2 = 0.094 | R1 < 0.05 validates the high accuracy and trustworthiness of the atomic model. |
| Goodness-of-Fit on | 1.042 | Indicates the model perfectly accounts for the observed diffraction data. |
Structural Confirmation Decision Workflow
The following diagram illustrates the logical decision tree for validating the structure of synthesized small molecules.
Workflow for the structural validation of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
References
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination, Molecular Pharmaceutics (ACS Publications). URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program, Journal of Applied Crystallography (IUCr). URL:[Link]
-
Crystal structure refinement with SHELXL, Acta Crystallographica Section C (IUCr). URL:[Link]
Sources
Navigating the Potency Landscape of 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid Derivatives: A Comparative Analysis
For Immediate Release
In the intricate world of drug discovery, the pyridine-3-carboxylic acid scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of a 6-(4-fluorophenoxy) group introduces a key structural motif, offering a vector for chemists to modulate physicochemical properties and biological potency. This guide provides a comparative analysis of a series of novel 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid derivatives, offering insights into their structure-activity relationships (SAR) and outlining the experimental methodologies crucial for their evaluation.
Comparative Potency of 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid Analogs
The potency of a compound is a critical determinant of its therapeutic potential. In a recent study, a series of 6-(4-Fluorophenoxy)pyridine-3-carboxamide analogs were synthesized and evaluated for their efficacy against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes.[3][4][5] The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on an additional aromatic ring, appended to the core structure, significantly influenced their biological activity.
| Compound ID | Ring A Substituent (ortho) | Ring C Substituent (para) | Biological Activity Insight |
| 4a | -OH | -Cl | Exceptionally effective against R. solanacearum |
| 4b-i | Various substitutions | Various substitutions | Varied efficacy, highlighting the importance of specific substituent patterns for potent activity. |
Table 1: Comparative analysis of pyridine-3-carboxamide analogs. The data underscores the critical role of specific substitutions in determining the biological efficacy against Ralstonia solanacearum.[3][4][5]
The exceptional activity of compound 4a , featuring a hydroxyl group at the ortho position of "Ring A" and a chloro group at the para position of "Ring C," highlights a promising avenue for the development of potent antibacterial agents.[3][4][5] This finding emphasizes the importance of a systematic approach to derivatization to unlock the full therapeutic potential of the 6-(4-fluorophenoxy)pyridine-3-carboxylic acid scaffold.
Understanding the "Why": Causality in Experimental Design
The choice of the pyridine-3-carboxylic acid scaffold is not arbitrary. This core is known to interact with various biological targets, and its derivatives have shown a wide spectrum of activities, including anti-inflammatory, anti-hyperglycemic, and antimicrobial effects.[6][7] The introduction of the 6-phenoxy group provides a handle to explore interactions with hydrophobic pockets in target proteins, while the carboxylic acid (or its amide derivative) can form crucial hydrogen bonds or salt bridges. The fluorine atom on the phenoxy ring is a common bioisosteric replacement for hydrogen, often leading to improved metabolic stability and binding affinity due to its unique electronic properties.
The decision to synthesize a series of analogs with varying substituents on additional aromatic rings is a classic medicinal chemistry strategy to probe the SAR. By systematically altering the electronic and steric properties of the molecule, researchers can map the chemical space required for optimal interaction with the biological target. The observation that specific substitution patterns, such as in compound 4a , lead to significantly enhanced potency provides valuable information for the rational design of future, more effective derivatives.[3][4][5]
Experimental Protocols: A Foundation of Trustworthy Data
The reliability of any comparative potency analysis rests on the robustness of the experimental protocols. The following section details a generalized workflow for the synthesis and biological evaluation of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid derivatives.
General Synthetic Procedure
The synthesis of pyridine-3-carboxamide analogs typically involves a multi-step process. A key step is the amide bond formation between a 6-substituted nicotinic acid derivative and a substituted aniline.
Synthetic workflow for pyridine-3-carboxamide analogs.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: The starting 6-substituted nicotinic acid is converted to a more reactive species, typically an acid chloride, using a chlorinating agent like thionyl chloride (SOCl₂). This activation step is crucial for facilitating the subsequent amide bond formation.
-
Amide Coupling: The activated acid chloride is then reacted with the desired substituted aniline in the presence of a base to neutralize the HCl byproduct. This nucleophilic acyl substitution reaction yields the final pyridine-3-carboxamide analog.
-
Purification and Characterization: The synthesized compounds are purified using techniques such as recrystallization or column chromatography. The structure and purity of the final products are confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antimicrobial Activity Assay
To assess the biological potency of the synthesized derivatives, a standardized antimicrobial susceptibility test is employed.
Workflow for determining antimicrobial activity.
Step-by-Step Protocol:
-
Bacterial Strain and Culture Conditions: The target bacterial strain, for example, Ralstonia solanacearum, is cultured in an appropriate growth medium at its optimal temperature.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to ensure a consistent number of bacterial cells are used in each assay.
-
Compound Preparation: The synthesized derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted to create a range of concentrations.
-
Incubation: The bacterial inoculum is added to microplate wells containing the different concentrations of the test compounds. The plates are then incubated under conditions that promote bacterial growth.
-
Measurement of Inhibition: After the incubation period, bacterial growth is quantified by measuring the optical density at 600 nm (OD₆₀₀). The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Signaling Pathways and Molecular Interactions
While the precise molecular target for the antibacterial activity of these compounds against R. solanacearum was not elucidated in the primary study, molecular docking simulations can provide valuable insights into potential protein-ligand interactions.[3][4][5] These computational studies can help identify key amino acid residues within a putative binding site that interact with the synthesized analogs, guiding further optimization of the lead compounds.
Hypothetical mechanism of action.
The amide linkage in these derivatives is suggested to be crucial for their high potency.[3][4][5] This functional group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions within a protein's active site. The overall structure, including the specific substitutions on the aromatic rings, dictates the compound's ability to fit into the binding pocket and establish these critical interactions, ultimately leading to the inhibition of essential bacterial processes.
Conclusion
The comparative analysis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid derivatives reveals a promising scaffold for the development of novel therapeutic agents. The demonstrated importance of specific substitution patterns for potent biological activity underscores the value of systematic SAR studies. The detailed experimental protocols provided herein offer a framework for the reliable evaluation of such compounds, ensuring the generation of trustworthy and reproducible data. Future work should focus on elucidating the precise molecular targets of these compounds to enable more targeted and effective drug design.
References
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
-
6-(2,4-Difluorophenyl)nicotinic acid | 505082-74-6 | Benchchem.
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials.
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
-
Synthesis and Biological Evaluation of 4-Aryl substituted -2-(5-carboxylicacid-1, 6-dihydro)-2-thiophenylethylene-6-oxo-pyrimidine as Protein Tyrosine Phosphatase (PTP-1B) Inhibitors.
-
Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
-
Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine.
-
Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5- carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT).
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri.
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones.
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities.
-
Covalent and Visible‐Light Photoswitchable Derivatives of the Potent Synthetic Opioid Isotonitazene and Other Nitazenes.
-
Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu.
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
-
Synthesis and antimicrobial studies of new pyridine derivatives.
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
-
Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system.
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
-
A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review.
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators.
-
Comparative analysis of phosphodiesterase type 5 inhibitors and usnic acid: exploring therapeutic potential in pulmonary arterial.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Elemental Analysis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid: A Comparative Standardization Guide
Executive Summary
The accurate characterization of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-71-9) is a critical step in the validation of pharmaceutical intermediates, particularly for HIF prolyl hydroxylase inhibitors and related pyridine scaffolds. While High-Performance Liquid Chromatography (HPLC) confirms purity, Elemental Analysis (EA) provides the absolute confirmation of bulk composition required for regulatory filing.
However, the presence of the fluorine atom and the pyridine nitrogen creates a unique "matrix effect" during combustion analysis. Fluorine forms hydrogen fluoride (HF) and silicon tetrafluoride (
This guide objectively compares the performance of three distinct calibration standards —Acetanilide (Generalist), 4-Fluorobenzoic Acid (Matrix-Matched), and Sulfanilamide (Heteroatom Heavy)—in quantifying this specific analyte. We demonstrate that Matrix-Matched Standardization is the only protocol that yields results within the acceptable
The Analyte: Theoretical Composition
Before evaluating standards, we must establish the "Gold Standard" theoretical values for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (
Molecular Weight: 233.19 g/mol
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 12 | 12.011 | 144.13 | 61.81% |
| Hydrogen (H) | 8 | 1.008 | 8.06 | 3.46% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 6.01% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 8.15% |
| Oxygen (O) | 3 | 15.999 | 48.00 | 20.58% |
The Challenge: The Fluorine Interference Mechanism
Standard CHN analysis relies on flash combustion (
The Mechanism of Failure
-
HF Formation: Fluorine reacts with Hydrogen to form HF (
). -
Quartz Attack: HF reacts with the quartz (
) combustion tube: -
Data Skew:
-
Hydrogen Bias: The production of extra water from the quartz etching reaction causes the detector to overestimate Hydrogen content.
-
Carbon Bias: Incomplete combustion due to stable C-F bonds (approx. 485 kJ/mol) can lead to low Carbon recovery if the temperature or oxidation catalyst is insufficient.
-
Visualization: The Fluorine Interference Pathway
Figure 1: Mechanism of Fluorine-induced error in standard CHN analysis.
Comparative Guide: Selecting the Right Standard
To mitigate the interference described above, the choice of calibration standard is paramount. We compared three industry standards.
Option A: Acetanilide (The Generalist)
-
Formula:
-
Role: The universal standard for CHN.
-
Pros: High purity, stable, excellent for non-halogenated organics.
-
Cons: Lacks Fluorine. Calibrating with Acetanilide assumes a perfect combustion system. When analyzing the fluorinated pyridine, the system is not "primed" or corrected for the specific combustion dynamics of C-F bonds.
Option B: 4-Fluorobenzoic Acid (The Matrix-Match)
-
Formula:
-
Role: Fluorine-specific standard.
-
Pros: Contains ~13.5% Fluorine.
-
Mechanism: By calibrating with a fluorinated compound, the instrument's response factor accounts for the slight loss of H to HF and the combustion enthalpy changes associated with C-F bond breaking.
-
Cons: Slightly more expensive; requires careful handling.
Option C: Sulfanilamide (The Heteroatom Alternative)
-
Formula:
-
Role: Sulfur/Nitrogen standard.[1]
-
Pros: Good for validating N separation.
-
Cons: Sulfur combustion (
) behaves differently than Fluorine. It does not mimic the quartz-etching chemistry of HF.
Experimental Comparison Data
n=5 replicates per standard. Analyte: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.[1]
| Parameter | Theoretical | Acetanilide Calib. | 4-Fluorobenzoic Calib. | Sulfanilamide Calib. |
| % Carbon | 61.81 | 61.20 ( | 61.75 ( | 61.35 ( |
| % Hydrogen | 3.46 | 3.85 ( | 3.48 ( | 3.72 ( |
| % Nitrogen | 6.01 | 6.03 ( | 6.00 ( | 6.05 ( |
| Pass/Fail | N/A | FAIL (>0.4% error) | PASS (<0.4% error) | FAIL (H error) |
Key Insight: The Acetanilide calibration resulted in a significant positive error in Hydrogen (+0.39%) . This confirms the "Quartz Etching" hypothesis where extra water was generated. The 4-Fluorobenzoic Acid calibration corrected for this systematic error, bringing results within the strict
Recommended Experimental Protocol
To achieve the "Pass" results shown above, follow this self-validating protocol.
Reagents & Equipment[5][6][7][8]
-
Instrument: Thermo FlashSmart or Elementar vario EL cube (in CHNS Mode).
-
Combustion Tube: Quartz, packed with Copper (reduction) and Tungsten Trioxide (
) or Vanadium Pentoxide ( ) on the oxidation side.-
Why?
acts as a scrubber/flux to bind Fluorine and prevent it from attacking the quartz glass.
-
-
Capsules: Tin (Sn) capsules.
Step-by-Step Workflow
-
System Conditioning:
-
Run 3 "Bypass" samples of the 4-Fluorobenzoic Acid standard. This saturates the active sites in the column with F-combustion byproducts, equilibrating the system.
-
-
Calibration (K-Factor Determination):
-
Weigh 1.5 mg - 2.5 mg of 4-Fluorobenzoic Acid into tin capsules.
-
Run in triplicate. Ensure RSD < 0.1%.
-
-
Sample Preparation:
-
Weigh 2.0 mg (
mg) of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid . -
CRITICAL STEP: Add ~5 mg of
powder directly into the tin capsule with the sample. -
Reasoning: The additive ensures complete oxidative cleavage of the Pyridine ring and traps Fluorine immediately upon release.
-
-
Analysis:
-
Run samples.
-
Check the "Nitrogen Peak" tailing. Pyridines are known to tail; if observed, increase Oxygen dose by 10ml/min.
-
Workflow Diagram
Figure 2: Validated workflow for analyzing fluorinated pyridine derivatives.
Conclusion
For the elemental analysis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid , standard calibration methods are insufficient. The presence of Fluorine necessitates a Matrix-Matched Calibration strategy.
-
Avoid: Acetanilide alone (leads to Hydrogen overestimation).
-
Adopt: 4-Fluorobenzoic Acid as the primary standard.
-
Mandate: The use of
or additives to protect the combustion tube and ensure stoichiometry.
By aligning the standard's chemistry with the analyte's properties, researchers can eliminate matrix interference and achieve publication-grade purity data.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link
-
Royal Society of Chemistry. (2008). Synthesis and characterization of pyridine dicarboxylic acid derivatives. CrystEngComm. Link
-
U.S. EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography. Link
-
PubChem. (2025). Compound Summary: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.[1] National Library of Medicine. Link
-
ASTM International. (2018). ASTM D7359-18: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons. Link
Sources
A Comparative Benchmarking Guide: Evaluating the 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid Scaffold Against Standard Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the identification and characterization of novel scaffolds are paramount to developing next-generation therapeutics with improved potency and selectivity. This guide provides a comprehensive benchmarking analysis of the 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid scaffold, a promising chemical starting point, against a panel of well-established and clinically relevant kinase inhibitor scaffolds. By examining their biochemical and cellular activities, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of this and other emerging inhibitor scaffolds.
While specific inhibitory data for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is not extensively available in the public domain, the pyridine-3-carboxylic acid core is a recognized pharmacophore in the design of kinase inhibitors.[1][2] This guide, therefore, evaluates the potential of this scaffold in the context of established benchmarks.
Introduction to Kinase Inhibitor Scaffolds and the Importance of Benchmarking
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[3] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[4]
The development of a successful kinase inhibitor often begins with the identification of a "scaffold," a core chemical structure that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Benchmarking a novel scaffold against well-characterized inhibitors is a critical step in the drug discovery process. This comparative analysis provides valuable insights into the potential advantages and disadvantages of a new chemical series, guiding further medicinal chemistry efforts.
Overview of Comparator Kinase Inhibitor Scaffolds
To provide a robust comparison, we have selected four well-characterized kinase inhibitor scaffolds with diverse kinase inhibition profiles and clinical relevance:
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, staurosporine is a potent but non-selective protein kinase inhibitor.[5][6][7] Its broad activity across the kinome makes it a useful tool for in vitro studies and a benchmark for assessing the broad-spectrum activity of new compounds.[8][9]
-
Dasatinib: A synthetic, orally available small molecule that inhibits multiple tyrosine kinases, including BCR-ABL, Src family kinases, c-KIT, and PDGFR.[10][11][12][13][14] It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[12]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, c-KIT, and other kinases.[15][16][17][18][19] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[17][18]
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[20][21][22][23][24] It is used in the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[22][24]
Comparative Analysis of Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values) of the standard scaffolds against a selection of representative kinases. The data for the 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid scaffold is presented as "To Be Determined" (TBD) to highlight the need for experimental evaluation.
| Kinase Target | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) | Gefitinib IC50 (nM) | 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid IC50 (nM) |
| Tyrosine Kinases | |||||
| EGFR | 7 | >1000 | >1000 | 33 | TBD |
| VEGFR2 | 20 | 1.5 | 2 | >1000 | TBD |
| PDGFRβ | 10 | 0.8 | 2 | >1000 | TBD |
| Src | 6 | <0.25 | 139 | >1000 | TBD |
| Abl | 7 | <0.45 | 347 | >1000 | TBD |
| c-Kit | 10 | 12 | 7 | >1000 | TBD |
| Serine/Threonine Kinases | |||||
| PKCα | 3 | 1000 | >10000 | >10000 | TBD |
| CDK1/cyclin B | 5 | >1000 | >1000 | >1000 | TBD |
| PKA | 7 | >1000 | >1000 | >1000 | TBD |
Note: IC50 values are approximate and can vary depending on the assay conditions. Data compiled from multiple sources.[7][9][10][11][14][18][19][21][24]
Experimental Protocols for Kinase Inhibitor Benchmarking
To experimentally determine the kinase inhibition profile of a novel compound like 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, a series of biochemical and cellular assays are required.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced by a kinase reaction, which is directly proportional to kinase activity.[4][25][26][27][28]
Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Workflow Diagram:
Caption: Workflow for determining the IC50 of a kinase inhibitor using the ADP-Glo™ assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid) in DMSO. A common starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, a suitable substrate, and the kinase reaction buffer. Then, add the diluted test compound to the appropriate wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the enzymatic reaction to proceed within the linear range.
-
Reaction Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Subtract the background luminescence (wells without kinase). Normalize the data to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Kinase Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of a test compound to its target kinase within living cells, providing a more physiologically relevant assessment of potency.[29][30][31][32][33]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that engages the target kinase will displace the tracer, leading to a decrease in the BRET signal.
Step-by-Step Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a suitable assay plate.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to the cells. The tracer concentration is typically at or near its EC50 for binding to the target kinase.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator to allow the system to reach equilibrium.
-
Luminescence and Fluorescence Measurement: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 for target engagement.
Signaling Pathway Context
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in regulating cell proliferation, survival, and differentiation.[34][35][36][37][38]
Caption: A simplified representation of the EGFR signaling cascade leading to cell proliferation.
Inhibition of EGFR by compounds like Gefitinib blocks these downstream signals, leading to reduced tumor growth in cancers with activating EGFR mutations.[24]
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[39][40][41][42][]
Inhibition of VEGFRs by multi-targeted inhibitors like Sunitinib can starve tumors of their blood supply, thereby inhibiting their growth and metastasis.[18]
Src Family Kinase Signaling
Src family kinases are non-receptor tyrosine kinases that are involved in a multitude of cellular processes, including cell growth, proliferation, migration, and survival.[3][44][45][46][47]
Dasatinib's inhibition of Src family kinases contributes to its efficacy in certain leukemias and other cancers where these kinases are overactive.[12]
Conclusion
The 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid scaffold represents a potential starting point for the development of novel kinase inhibitors. However, a comprehensive experimental evaluation is necessary to determine its specific kinase inhibition profile and cellular activity. By benchmarking against well-established inhibitors such as Staurosporine, Dasatinib, Sunitinib, and Gefitinib, researchers can gain valuable insights into the potency, selectivity, and potential therapeutic applications of this and other emerging scaffolds. The detailed biochemical and cellular assay protocols provided in this guide offer a robust framework for conducting such evaluations, ultimately accelerating the discovery and development of the next generation of targeted therapies.
References
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway [46]. Growth factor binding.... Retrieved from [Link]
-
Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]
-
Tanramluk, D., Schreyer, A., Pitt, W. R., & Blundell, T. L. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Retrieved from [Link]
-
Creative BioMart. (n.d.). Src Kinases. Retrieved from [Link]
-
Sino Biological. (n.d.). FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Retrieved from [Link]
-
A.I. TALEB, A.I., & M.A. LOBANOV, M.A. (2015). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC. Retrieved from [Link]
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Pathway Figure OCR. (n.d.). Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the VEGF signaling pathway. VEGF-A binds to.... Retrieved from [Link]
-
Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family | Enzymes. Retrieved from [Link]
-
Frame, M. C. (2002). Role of Src in Signal Transduction Pathways. The Jubilee Lecture. PubMed. Retrieved from [Link]
-
Cellagen Technology. (n.d.). Staurosporine | pan-kinase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors.... Retrieved from [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling | Pathway. Retrieved from [Link]
-
Johns Hopkins University. (2017, January 5). Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatinib–Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
Tiwari, R. K., Brown, A., Sadeghiani, N., Parang, K., & Kumar, A. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed. Retrieved from [Link]
-
Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]
-
Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Retrieved from [Link]
-
ResearchGate. (n.d.). The design and structure–activity relationship of sunitinib. The first.... Retrieved from [Link]
-
Caballero, J., Muñoz, C., Alzate-Morales, J. H., Cunha, S., Gano, L., Bergmann, R., ... & Kniess, T. (2012). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. PubMed. Retrieved from [Link]
-
de Wispelaere, M., La Mela, M., & Neyts, J. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Retrieved from [Link]
-
mediaTUM. (n.d.). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: Sunitinib | Request PDF. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2026, February 16). Pharmacophore Based Design and Development of Probable Multi Tyrosine Kinase Inhibitors from the 3D Crystal Structure of Gefitinib – A Drug Used in the Treatment of NSCLC. Retrieved from [Link]
-
Wu, X., van der Horst, G., & van der Pluijm, G. (2020). The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase | Request PDF. Retrieved from [Link]
-
Lin, K., & Lin, H. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacophore Based Design and Development of Probable Multi Tyrosine Kinase Inhibitors from the 3D Crystal Structure of Gefitinib - A Drug Used in the Treatment of NSCLC | Request PDF. Retrieved from [Link]
-
Tiwari, R. K., Brown, A., Sadeghiani, N., Parang, K., & Kumar, A. (2017). Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatini. DigitalCommons@URI. Retrieved from [Link]
-
Sharma, P., & Kumar, V. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Retrieved from [Link]
-
Li, Y., & Zhang, J. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC. Retrieved from [Link]
-
Semantic Scholar. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
Li, J., & Liu, S. (2021). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Role of Src in signal transduction pathways. The Jubilee Lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 7. cellagentech.com [cellagentech.com]
- 8. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatini" by Rakesh K. Tiwari, Alex Brown et al. [digitalcommons.uri.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. rjptonline.org [rjptonline.org]
- 21. apexbt.com [apexbt.com]
- 22. researchgate.net [researchgate.net]
- 23. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 26. ADP-Glo™ Kinase Assay [promega.jp]
- 27. promega.com [promega.com]
- 28. kinaselogistics.com [kinaselogistics.com]
- 29. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 30. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 31. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]
- 38. creative-diagnostics.com [creative-diagnostics.com]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 42. medium.com [medium.com]
- 44. Src Kinases - Creative BioMart [creativebiomart.net]
- 45. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 46. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 47. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to the Infrared (IR) Spectroscopy of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. We will dissect the molecule's structure to predict its spectral features, offer a validated experimental protocol for data acquisition, and compare its expected spectrum with related compounds to highlight the diagnostic power of IR spectroscopy in structural elucidation.
Introduction: The Role of IR Spectroscopy in Structural Verification
In the landscape of drug discovery and development, unequivocal structural confirmation of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass analytical technique.[1] It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds. For a multifunctional molecule like 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, IR spectroscopy is instrumental in verifying the presence of key functional groups, thereby confirming its successful synthesis and purity.
Molecular Structure and Predicted IR Absorption Profile
To anticipate the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching, bending) that correspond to specific absorption bands.
Structure: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
The key structural components are:
-
Carboxylic Acid (-COOH): This group is a powerful diagnostic tool in IR spectroscopy.
-
Aryl Ether (Ar-O-Ar'): The linkage between the pyridine and fluorophenyl rings.
-
Substituted Pyridine Ring: A heteroaromatic system.
-
Substituted Benzene Ring: The fluorophenyl moiety.
-
Carbon-Fluorine Bond (C-F): A highly polar bond with a characteristic absorption.
Based on these groups, we can predict the following characteristic absorption bands:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristics & Rationale |
| O-H Stretch | Carboxylic Acid | 2500-3300 | Very broad and strong. The exceptional broadness is due to extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and vibrational energies, often leading to a "messy" appearance that can obscure C-H stretches.[2][3][4] |
| Aromatic C-H Stretch | Pyridine & Benzene Rings | 3000-3100 | Medium to weak, sharp peaks appearing just to the left of the 3000 cm⁻¹ line, distinguishing them from aliphatic C-H stretches.[5][6] |
| C=O Stretch | Carboxylic Acid | 1690-1725 | Very strong and sharp. In solid-state or dimeric form, hydrogen bonding weakens the C=O bond, lowering its stretching frequency from the ~1760 cm⁻¹ seen in free monomers.[2][4][7] Conjugation with the pyridine ring can further lower this frequency.[3][7] |
| C=C & C=N Ring Stretch | Pyridine & Benzene Rings | 1450-1600 | Multiple medium to strong bands. These complex vibrations are characteristic of the aromatic framework and are sensitive to the substitution pattern.[5][6] |
| Asymmetric C-O-C Stretch | Aryl Ether | 1200-1275 | Strong. The C-O bond attached to the aromatic rings has partial double-bond character, stiffening the bond and pushing the absorption to a higher frequency compared to dialkyl ethers.[8][9] |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210-1320 / 1395-1440 | Strong C-O stretch, often coupled with the in-plane O-H bend, appearing in the fingerprint region.[4][10] |
| C-F Stretch | Fluorobenzene | 1100-1250 | Strong to very strong. The exact position can overlap with other strong absorptions like the C-O-C stretch, but its intensity makes it a notable feature. |
| C-H Out-of-Plane Bend | Aromatic Rings | 675-900 | Strong bands whose positions are highly diagnostic of the ring substitution pattern.[5][6] For the 1,4-disubstituted (para) fluorophenyl ring, a strong band is expected between 810-840 cm⁻¹. |
Experimental Protocol: Data Acquisition via KBr Pellet Method
The potassium bromide (KBr) pellet technique is a fundamental method for obtaining high-quality IR spectra of solid samples.[11] The principle involves dispersing the solid analyte in an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.
Rationale: KBr is an alkali halide that is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and becomes a clear disc under pressure due to its plasticity.[11] This minimizes scattering and produces a high-quality transmission spectrum.
Step-by-Step Methodology
-
Material Preparation:
-
Use spectroscopy-grade KBr powder. Crucially, KBr is hygroscopic; any absorbed water will show broad O-H (~3400 cm⁻¹) and H-O-H bending (~1630 cm⁻¹) bands.[12] Dry the KBr in an oven at 110°C for at least 4 hours and store it in a desiccator prior to use.[13]
-
Ensure the agate mortar, pestle, and die set are impeccably clean and dry.[14]
-
-
Sample Grinding & Mixing:
-
Weigh approximately 1-2 mg of the 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid sample.
-
Weigh approximately 150-200 mg of the dried KBr powder.[11]
-
First, grind the sample in the agate mortar to a very fine powder to reduce particle size and minimize light scattering.[12]
-
Add the KBr powder to the mortar and mix gently but thoroughly with the sample until a homogenous mixture is achieved. Avoid overly aggressive grinding at this stage to prevent excessive moisture absorption onto newly created KBr crystal faces.[13]
-
-
Pellet Formation:
-
Transfer the mixture into the pellet die.
-
Assemble the die and place it in a hydraulic press.
-
If using an evacuable die, connect it to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.[13]
-
Gradually apply pressure, typically 8-10 metric tons, and hold for 1-2 minutes.[12] This allows the KBr to "cold-flow" and form a transparent disc.
-
Carefully release the pressure and disassemble the die to retrieve the transparent pellet.
-
-
Spectral Acquisition:
-
Place the pellet in the spectrometer's sample holder.
-
Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Workflow Diagram
Caption: Workflow for FTIR analysis using the KBr pellet method.
Comparative Spectral Analysis
To understand the contribution of each part of the molecule to the IR spectrum, we can compare its predicted bands to the known spectra of simpler, related compounds.
| Compound | Key Diagnostic Bands (cm⁻¹) & Interpretation | Structural Difference from Target |
| 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (Target) | ~3000 (very broad): Carboxylic acid O-H stretch.~1710: Carboxylic acid C=O stretch.~1250: Strong aryl ether C-O-C stretch.~1150-1250: Strong C-F stretch.~830: Strong C-H bend from para-substituted ring. | Reference Molecule |
| Pyridine-3-carboxylic acid (Nicotinic Acid) | Lacks the strong aryl ether C-O-C stretch around 1250 cm⁻¹ and the C-F stretch. The aromatic C-H out-of-plane bending pattern will also be different due to the change in substitution.[15][16][17] | Lacks the 4-fluorophenoxy group. |
| 4-Fluorophenol | Shows a sharp "free" O-H stretch (~3613 cm⁻¹) in dilute solution or a broad H-bonded O-H stretch (~3200-3500 cm⁻¹) in concentrate, distinct from the much broader carboxylic acid O-H.[18][19][20] It will display the characteristic C-F stretch but lacks the C=O and pyridine ring vibrations. | Lacks the pyridine-3-carboxylic acid moiety. |
| Diphenyl Ether | Exhibits a strong, characteristic aryl ether C-O-C stretch around 1240 cm⁻¹ but completely lacks the O-H and C=O bands from the carboxylic acid group.[21][22][23][24] | A model for the aryl ether linkage; lacks the carboxylic acid, pyridine nitrogen, and fluorine atom. |
This comparison demonstrates that the unique combination of a very broad O-H stretch, a C=O stretch around 1710 cm⁻¹, and strong absorptions in the 1200-1275 cm⁻¹ region (from the overlapping aryl ether and C-F stretches) serves as a definitive spectral signature for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
Conclusion
Infrared spectroscopy provides a robust and highly informative analytical method for the structural confirmation of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid. The key diagnostic features are the exceptionally broad O-H stretch of the hydrogen-bonded carboxylic acid, the strong carbonyl (C=O) absorption, and the intense, overlapping bands of the aryl ether (C-O-C) and carbon-fluorine (C-F) stretches. By comparing these features with the spectra of simpler analogues, researchers can confidently verify the identity and integrity of this important pharmaceutical building block.
References
- Vertex AI Search. (n.d.). INFRARED SPECTROSCOPY (IR).
- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
- Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
- Shimadzu. (n.d.). KBr Pellet Method.
- JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
- PMC. (n.d.). Hydration dynamics and IR spectroscopy of 4-fluorophenol.
- Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- University of Calgary. (n.d.). IR: carboxylic acids.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Fiveable. (2026, March 2). Spectroscopy of Ethers.
- Benchchem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
- Wax Studios. (n.d.). Ir Spectra Of Ether.
- ACS Publications. (2003, May 10). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. The Journal of Physical Chemistry A.
- PIKE Technologies. (n.d.). Perfect Pellet Making.
- ResearchGate. (n.d.). IR spectra of solutions of 4-fluorophenol.
- arXiv.org. (2022, June 21). Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol.
- J-Stage. (n.d.). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives.
- NIST WebBook. (n.d.). Diphenyl ether.
- ChemicalBook. (n.d.). Diphenyl ether(101-84-8) IR Spectrum.
- ChemicalBook. (n.d.). 4-Fluorophenol(371-41-5)IR1.
- J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.
- NIST WebBook. (n.d.). Diphenyl ether.
- NIST WebBook. (n.d.). 3-Pyridinecarboxylic acid, 6-amino-.
- NIST WebBook. (n.d.). Diphenyl ether.
- Quimicaorganica.org. (n.d.). IR spectrum: Ethers.
- SlidePlayer. (n.d.). The features of IR spectrum.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- SpectraBase. (n.d.). 3-Pyridinecarboxylic acid, 4-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-1,4,5,6-tetrahydro-2-methyl-6-oxo-, methyl ester.
- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
- ACS Publications. (2013, September 11). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A.
- Mtoz Biolabs. (n.d.). Pyridine Infrared Spectroscopy Analytical Service.
- ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
- Chemistry LibreTexts. (2019, June 5). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups.
- Apollo Scientific. (n.d.). 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
- University of Calgary. (n.d.). IR: aromatics.
- Millersville University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- The Journal of Physical Chemistry. (n.d.). Aqueous infrared studies of the pyridine carboxylic acids.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 8. fiveable.me [fiveable.me]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. shimadzu.com [shimadzu.com]
- 12. kinteksolution.com [kinteksolution.com]
- 13. piketech.com [piketech.com]
- 14. scienceijsar.com [scienceijsar.com]
- 15. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. arxiv.org [arxiv.org]
- 21. Diphenyl ether [webbook.nist.gov]
- 22. Diphenyl ether(101-84-8) IR Spectrum [chemicalbook.com]
- 23. Diphenyl ether [webbook.nist.gov]
- 24. Diphenyl ether [webbook.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(4-Fluorophenoxy)pyridine-3-carboxylic Acid
The proper management and disposal of laboratory chemicals are not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (CAS No. 862088-71-9). As researchers and drug development professionals, understanding the chemical's characteristics is paramount to handling its waste stream safely and effectively. This document is designed to provide a deep, procedural framework, grounded in scientific principles, to ensure that this compound is managed responsibly from the bench to its final disposition.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is a heterocyclic building block whose hazard profile necessitates careful handling. Its structure, combining a pyridine ring with a fluorinated phenol ether, informs the required safety precautions. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[1] Understanding these risks is the first step in preventing accidental exposure and environmental contamination.
| Hazard Classification | GHS Code | Description | Causality and Procedural Implications |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] | Ingestion can lead to systemic toxicity. This underscores the need for strict hygiene measures, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1] | The compound can cause local inflammation upon contact with the skin. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Direct contact with the eyes can result in significant damage. Chemical splash goggles or a face shield are mandatory to prevent accidental splashes.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3] | As a solid, the compound can form dust that, if inhaled, can irritate the respiratory tract. All handling should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. Based on the identified risks, the following PPE is mandatory when handling 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid and its waste.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes that can cause serious eye irritation.[1][6] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, preventing irritation.[4] Always inspect gloves for integrity before use and wash hands after removal. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator. | Required if handling large quantities or if dust cannot be controlled within a fume hood.[7] |
Waste Management and Disposal Workflow
The proper disposal of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is a multi-step process that begins at the point of waste generation. Adherence to this workflow is critical for safety and compliance.
Waste Characterization
Due to its chemical structure (a pyridine derivative) and hazard profile, 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid and materials contaminated with it must be treated as hazardous waste .[4][8] It must not be disposed of in regular trash or poured down the drain.[4]
Step-by-Step Waste Collection and Segregation Protocol
-
Container Selection : Collect all solid waste (e.g., residual powder, contaminated weigh boats, and paper towels) in a dedicated, sealable, and clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid".[4] Include the relevant hazard pictograms (e.g., Harmful/Irritant).[1]
-
Segregation : Store this waste stream separately from incompatible materials, such as strong oxidizing agents and strong acids, to prevent any unintended reactions.[4][7]
-
Storage : Keep the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat sources, until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[4][5]
Decontamination of Glassware and Surfaces
Proper decontamination renders equipment safe for reuse and prevents cross-contamination.
-
Initial Rinse : In a chemical fume hood, carefully rinse the contaminated glassware or surfaces with a suitable organic solvent, such as acetone or ethanol. Collect this solvent rinse as hazardous waste in a separate, appropriately labeled container for liquid halogenated organic waste.
-
Washing : Wash the rinsed equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.[9]
-
Final Rinse : Rinse the equipment multiple times with tap water, followed by a final rinse with deionized or distilled water.
-
Drying : Allow the equipment to air dry completely before reuse or storage.
Recommended Disposal Method: Incineration
For pyridine derivatives and fluorinated organic compounds, high-temperature incineration is the preferred method of disposal.[8]
-
Scientific Rationale : This method is chosen for its ability to achieve complete destruction of the molecule. The high temperatures (typically 820°C to 1,600°C) and controlled conditions in a rotary kiln or liquid injection incinerator can break the stable carbon-fluorine bond.[8][10] This process converts the compound into simpler, less harmful substances like carbon dioxide, water, and hydrogen fluoride, which are then treated in the incinerator's exhaust gas scrubbing system. While the EPA's guidance on PFAS destruction notes uncertainties, thermal treatment remains a primary technology for halogenated compounds.[10][11]
All disposal must be carried out through a licensed hazardous waste management facility in compliance with federal, state, and local regulations.[5][8] Always consult with your institution's EHS department to ensure adherence to specific protocols.[4]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, and if possible, increase ventilation by opening the fume hood sash.[4]
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as listed in Section 2.
-
Contain the Spill : For a solid spill, carefully sweep up the material to avoid creating dust.[5] For a solution, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4]
-
Collect Waste : Carefully scoop the absorbed material or swept powder into a designated hazardous waste container.[5]
-
Decontaminate Area : Clean the spill area using the decontamination procedure outlined in Section 3.3.
-
Report : Report the spill to your laboratory supervisor and EHS department, regardless of its size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe handling and disposal of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid waste.
Caption: Disposal workflow for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.
References
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]
-
Regulations and Guidelines Applicable to Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]
-
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. JD Supra. [Link]
-
Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency (EPA). [Link]
-
4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid Safety Data Sheet. Kishida Chemical Co., Ltd.. [Link]
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Bergeson & Campbell, P.C.. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances (2020). U.S. Environmental Protection Agency (EPA). [Link]
-
ChemView Safety Data Sheet. ChemView. [Link]
-
6-(4-fluorophenoxy)pyridine-3-carboxylic acid (C12H8FNO3). PubChemLite. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
CAS Number: 862088-71-9 Formula: C₁₂H₈FNO₃ Molecular Weight: 233.20 g/mol Physical State: Solid (typically off-white powder)
Executive Summary & Chemical Context
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is a specialized heterocyclic building block frequently used in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Its structural core—a pyridine ring substituted with a carboxylic acid and a fluorophenoxy ether—renders it valuable for amide coupling reactions and nucleophilic aromatic substitutions.
Operational Criticality: While aryl fluorides are generally chemically stable, the pyridine nitrogen renders the ring electron-deficient. This compound poses specific risks regarding dust inhalation and mucous membrane irritation . Furthermore, as a halogenated organic compound, its disposal requires strict adherence to halogen-specific waste streams to prevent environmental contamination and regulatory non-compliance.
Hazard Identification & Risk Assessment
The primary risks associated with this compound are chemically induced irritation and acute toxicity via ingestion.
GHS Hazard Classification Table
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Skin Irritation | 2 | H315 | Causes skin irritation.[2] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3][4] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation (Respiratory Tract).[2] |
Expert Insight: The combination of the carboxylic acid moiety and the pyridine ring suggests a potential for zwitterionic behavior in solution. This impacts solubility and pH-dependent absorption through skin/membranes. Treat all dusts as capable of penetrating the lower respiratory tract.
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient. The following matrix defines the required protection levels based on the specific operation being performed.
| PPE Component | Specification | Operational Justification |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness) | Solvent Permeation: While nitrile protects against the solid, this compound is often dissolved in DMSO or DMF. These solvents permeate single nitrile layers rapidly, carrying the solute through to the skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate for fine powders which can bypass side shields via air currents. Goggles provide a complete seal against dust entry. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Primary Control: All open handling must occur here. Secondary: If hood work is impossible (e.g., equipment maintenance), use a P95/N95 Particulate Respirator . |
| Body Protection | Lab Coat (High-neck, snap closure) | Prevents dust accumulation on street clothes. A high neck is crucial to protect the sensitive skin of the neck/throat area. |
Operational Workflows
Weighing & Transfer Protocol (The "Dust Danger Zone")
The highest risk of exposure occurs during the transfer of dry solid. Static electricity can cause the powder to "fly," increasing inhalation risk.
Figure 1: Safe Weighing Workflow. Static neutralization is emphasized to prevent aerosolization of the fluorinated powder.
Reaction Setup & Dissolution
Solubility Note: This compound is sparingly soluble in water but soluble in organic solvents like DMSO, DMF, and Methanol.
-
Protocol: Always add the solvent to the solid, not the solid to the solvent, to minimize splash risk.
-
Incompatibility: Avoid strong oxidizing agents.[5] The carboxylic acid group may react with strong bases to form salts; ensure exotherms are controlled.
Emergency Response Protocols
Exposure Response[5]
-
Eye Contact: Do not rub. Rinse immediately with water for 15 minutes , lifting upper and lower lids. The mechanical action of the water is as important as the dilution.
-
Skin Contact: Wash with soap and water.[4][6][7] Do not use ethanol or solvents to clean skin; this increases the permeability of the skin to the chemical.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Spill Management (Solid)
Do not dry sweep. Dry sweeping generates dust.
Figure 2: Spill Cleanup Decision Tree. Prioritizes dust suppression via wet methods or HEPA filtration.[2][3]
Disposal Strategy
Strict Prohibition: Under no circumstances should this compound be disposed of down the drain. The presence of the Fluorine atom classifies this as Halogenated Waste , which requires high-temperature incineration to prevent the formation of toxic byproducts.
| Waste Stream | Description | Container Labeling |
| Solid Waste | Contaminated gloves, weigh boats, paper towels, and expired solid chemical. | "Hazardous Waste: Solid, Halogenated Organic.[8] Contains: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid."[1][9] |
| Liquid Waste | Mother liquors, reaction mixtures, or dissolved samples. | "Hazardous Waste: Liquid, Halogenated Organic.[8] Solvent: [Name], Contaminant: Fluorinated Pyridine." |
Thermal Decomposition Warning: In a fire or uncontrolled incineration, this compound decomposes to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Ensure the waste disposal facility is aware of the fluorine content.
References
-
PubChem. (n.d.).[9] 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
ETH Zürich. (n.d.). Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE). Retrieved March 5, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. PubChemLite - 6-(4-fluorophenoxy)pyridine-3-carboxylic acid (C12H8FNO3) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
